molecular formula C18H11F3N2O3 B15619375 RO0711401

RO0711401

Numéro de catalogue: B15619375
Poids moléculaire: 360.3 g/mol
Clé InChI: GSGDLBUOSWGZER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RO0711401 is a useful research compound. Its molecular formula is C18H11F3N2O3 and its molecular weight is 360.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O3/c19-18(20,21)14-9-25-17(22-14)23-16(24)15-10-5-1-3-7-12(10)26-13-8-4-2-6-11(13)15/h1-9,15H,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGDLBUOSWGZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CO4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RO0711401

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO0711401 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). It does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation occurs through binding to a distinct allosteric site within the transmembrane domain of the mGlu1 receptor. The potentiation of mGlu1 signaling by this compound has shown therapeutic potential in preclinical models of neurological disorders, particularly spinocerebellar ataxia type 1 (SCA1). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling pathways and its pharmacological activity in vitro and in vivo. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Core Mechanism of Action: Positive Allosteric Modulation of mGlu1

This compound is a selective and orally active positive allosteric modulator of the mGlu1 receptor, with a reported EC50 of 56 nM.[1] Unlike orthosteric agonists that bind to the same site as glutamate, this compound binds to a topographically distinct allosteric site located within the seven-transmembrane (7TM) domain of the mGlu1 receptor. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. Consequently, in the presence of this compound, a lower concentration of glutamate is required to elicit a given level of receptor activation, and the maximal response to glutamate can be potentiated.

Key Signaling Pathways Modulated by this compound

The primary signaling cascade initiated by mGlu1 receptor activation is the Gαq/11 G-protein pathway. This leads to the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with Ca2+, activates protein kinase C (PKC).

In addition to this canonical pathway, mGlu1 receptor activation can also modulate other signaling cascades, including:

  • Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation: Activation of the mGlu1 receptor can lead to the phosphorylation and activation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cellular processes like proliferation, differentiation, and survival.

  • Cyclic Adenosine Monophosphate (cAMP) Modulation: While primarily coupled to Gαq/11, mGlu1 receptors can also influence intracellular cAMP levels, although the exact mechanism and physiological relevance are still under investigation.

By potentiating the action of glutamate on the mGlu1 receptor, this compound effectively amplifies these downstream signaling events.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mGlu1_Receptor mGlu1 Receptor (7TM) This compound->mGlu1_Receptor Allosteric Binding Glutamate Glutamate Glutamate->mGlu1_Receptor Orthosteric Binding G_Protein Gαq/11 mGlu1_Receptor->G_Protein Activation ERK ERK1/2 Phosphorylation mGlu1_Receptor->ERK Potential Pathway cAMP cAMP Modulation mGlu1_Receptor->cAMP Potential Pathway PLC PLCβ G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca²⁺ Release IP3->Ca2+ PKC PKC Activation DAG->PKC Ca2+->PKC Start Start Cell_Plating Plate HEK293-mGlu1a cells in 384-well plates Start->Cell_Plating Incubation1 Incubate overnight (37°C, 5% CO₂) Cell_Plating->Incubation1 Dye_Loading Load cells with Fluo-4 AM and probenecid Incubation1->Dye_Loading Incubation2 Incubate for 1 hour (37°C) Dye_Loading->Incubation2 Compound_Prep Prepare this compound and Glutamate solutions Incubation2->Compound_Prep FLIPR_Assay FLIPR Measurement: 1. Add this compound 2. Add Glutamate 3. Monitor Fluorescence Compound_Prep->FLIPR_Assay Data_Analysis Analyze fluorescence data to determine EC₅₀ FLIPR_Assay->Data_Analysis End End Data_Analysis->End Start Start Animal_Model Use 30-week-old SCA1 (Q154/Q2) mice Start->Animal_Model Baseline_Testing Baseline behavioral testing: Rotarod and Paw-print Animal_Model->Baseline_Testing Drug_Administration Administer this compound (10 mg/kg, s.c.) or vehicle Baseline_Testing->Drug_Administration Post_Treatment_Testing Post-treatment behavioral testing at multiple time points Drug_Administration->Post_Treatment_Testing Data_Analysis Analyze and compare motor performance data Post_Treatment_Testing->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to RO0711401: A Positive Allosteric Modulator of the mGlu1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO0711401 is a potent, selective, and orally available positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1][2][3] As a PAM, this compound does not activate the mGlu1 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mechanism of action offers a nuanced approach to modulating glutamatergic neurotransmission, with potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, detailed methodologies for its evaluation, and a visualization of the mGlu1 signaling pathway.

Pharmacological Profile and Mechanism of Action

This compound acts as a positive allosteric modulator of the mGlu1 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. By binding to an allosteric site on the receptor, this compound potentiates the signaling cascade initiated by glutamate binding to the orthosteric site. This potentiation leads to an increased intracellular calcium response and enhanced downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of this compound

Assay TypeCell LineSpeciesParameterValueReference
Intracellular Calcium Mobilization (FLIPR)HEK293 expressing rat mGlu1RatEC5056 nM[1][3]
Intracellular Calcium Mobilization (FLIPR)HEK293 expressing rat mGlu1RatIC5056 nM[2]

Table 2: In Vivo Efficacy of this compound in a Preclinical Model

Preclinical ModelSpeciesDosingRoute of AdministrationKey FindingReference
Spinocerebellar Ataxia Type 1 (SCA1)Mouse10 mg/kgSubcutaneous (s.c.)Long-lasting improvement in motor performance[1][4]
Absence EpilepsyRatNot specifiedSystemic injectionReduction in the frequency of spike-and-wave discharges[1]
Autoimmune Encephalomyelitis (EAE)MouseNot specifiedSystemic injectionImprovement in motor signs[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard techniques used to characterize mGlu1 receptor PAMs like this compound.

In Vitro Assay: Intracellular Calcium Mobilization (FLIPR Assay)

This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in a recombinant cell line expressing the mGlu1 receptor.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu1 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
  • Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

2. Compound Preparation:

  • This compound is dissolved in DMSO to create a stock solution.
  • Serial dilutions of this compound are prepared in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

3. Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

4. FLIPR Assay:

  • The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
  • A baseline fluorescence reading is taken.
  • This compound dilutions are added to the wells, and the plate is incubated for a specified period.
  • A sub-maximal concentration of glutamate (e.g., EC20) is added to stimulate the mGlu1 receptor.
  • Changes in fluorescence, corresponding to changes in intracellular calcium levels, are monitored in real-time.

5. Data Analysis:

  • The increase in fluorescence over baseline is calculated.
  • EC50 values are determined by plotting the response against the concentration of this compound and fitting the data to a four-parameter logistic equation.

In Vivo Study: Murine Model of Spinocerebellar Ataxia Type 1 (SCA1)

This protocol describes the evaluation of this compound's efficacy in a transgenic mouse model of SCA1, a neurodegenerative disease characterized by progressive motor dysfunction.

1. Animal Model:

  • Transgenic mice expressing the human ataxin-1 gene with an expanded polyglutamine tract, a model for SCA1, are used.
  • Age-matched wild-type littermates serve as controls.

2. Compound Administration:

  • This compound is formulated in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent).
  • A single dose of 10 mg/kg is administered subcutaneously.[1][4]

3. Behavioral Assessment (Rotarod Test):

  • Motor coordination and balance are assessed using an accelerating rotarod apparatus.
  • Mice are trained on the rotarod for several days before the experiment.
  • On the test day, a baseline performance (latency to fall) is recorded.
  • Following this compound administration, mice are tested on the rotarod at various time points (e.g., 30, 60, 120 minutes, and on subsequent days).

4. Data Analysis:

  • The latency to fall from the rotarod is recorded for each mouse.
  • The data is analyzed using appropriate statistical methods (e.g., ANOVA) to compare the performance of the this compound-treated group with the vehicle-treated control group.

Electrophysiology: Whole-Cell Patch Clamp

This technique is used to measure the effect of this compound on mGlu1 receptor-mediated currents in neurons.

1. Slice Preparation:

  • Brain slices (e.g., from the hippocampus or cerebellum) are prepared from rodents.
  • Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2/5% CO2.

2. Recording:

  • Whole-cell patch-clamp recordings are obtained from neurons expressing mGlu1 receptors.
  • The intracellular pipette solution contains a physiological concentration of ions.
  • The membrane potential is clamped at a holding potential (e.g., -70 mV).

3. Drug Application:

  • A baseline of synaptic activity or agonist-evoked currents is established.
  • This compound is applied to the bath or locally via a perfusion system.
  • The effect of this compound on glutamate- or a specific agonist-induced currents is recorded.

4. Data Analysis:

  • The amplitude and frequency of synaptic currents or the magnitude of agonist-evoked currents are measured before and after the application of this compound.
  • Statistical analysis is performed to determine the significance of any observed changes.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mGlu1 receptor signaling pathway and a typical experimental workflow for evaluating a PAM.

mGlu1_Signaling_Pathway Glutamate Glutamate mGlu1R mGlu1 Receptor Glutamate->mGlu1R Binds to orthosteric site This compound This compound (PAM) This compound->mGlu1R Binds to allosteric site Gq_G11 Gq/11 mGlu1R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: mGlu1 Receptor Signaling Pathway.

Experimental_Workflow start Start in_vitro In Vitro Characterization start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay Functional Assay (FLIPR) (Determine EC50) in_vitro->functional_assay electrophysiology Electrophysiology (Confirm potentiation) in_vitro->electrophysiology in_vivo In Vivo Efficacy Studies binding_assay->in_vivo functional_assay->in_vivo electrophysiology->in_vivo animal_model Disease Model Selection (e.g., SCA1 mice) in_vivo->animal_model dosing Dose-Response Studies animal_model->dosing behavioral Behavioral Assessment (e.g., Rotarod) dosing->behavioral data_analysis Data Analysis & Interpretation behavioral->data_analysis end End data_analysis->end

Caption: Experimental Workflow for PAM Evaluation.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the mGlu1 receptor. Its positive allosteric modulatory activity, combined with its in vivo efficacy in preclinical models, highlights the therapeutic potential of targeting the mGlu1 receptor for neurological disorders. This guide provides a foundational understanding of this compound for researchers and drug development professionals, offering key data and experimental protocols to facilitate further investigation into this and similar compounds.

References

RO0711401: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO0711401 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). As a member of the 9H-xanthene-9-carboxamide class of compounds, it has emerged as a valuable tool for investigating the therapeutic potential of mGlu1 modulation in various central nervous system disorders. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative biological data, and visualizations of key pathways and workflows.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic potential of enhancing mGlu1 receptor activity. The mGlu1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic plasticity and neuronal excitability. Positive allosteric modulation offers a nuanced approach to enhancing receptor function only in the presence of the endogenous agonist, glutamate, potentially reducing the risk of over-activation and associated side effects.

The development of this compound originated from a lead optimization program focused on 9H-xanthene-9-carboxylic acid derivatives. Earlier work had identified compounds with mGlu1 PAM activity, but with suboptimal pharmacokinetic properties. The research leading to this compound specifically aimed to improve oral bioavailability and central nervous system (CNS) penetration.

Lead Optimization and Structure-Activity Relationship (SAR)

The core scaffold, 9H-xanthene-9-carboxylic acid, was systematically modified to explore the structure-activity relationship. Key modifications included the introduction of a fluorinated oxazole (B20620) moiety. This was found to significantly enhance potency and improve the overall drug-like properties of the molecule. The trifluoromethyl group on the oxazole ring was a critical determinant of the high potency observed for this compound. A subsequent re-exploration of the this compound scaffold confirmed the steep SAR, with only a small fraction of analogs demonstrating comparable mGlu1 PAM activity.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: 9H-xanthene-9-carboxylic acid and 2-amino-4-(trifluoromethyl)oxazole. These intermediates are then coupled to yield the final product.

Synthesis of Key Intermediates

2.1.1. Synthesis of 9H-xanthene-9-carboxylic acid

A common route to 9H-xanthene-9-carboxylic acid involves the reduction of xanthone (B1684191) to xanthene, followed by carboxylation.

  • Step 1: Reduction of Xanthone. Xanthone is reduced to xanthene using a suitable reducing agent, such as sodium borohydride (B1222165) in the presence of a Lewis acid or through a Wolff-Kishner or Clemmensen reduction.

  • Step 2: Carboxylation of Xanthene. Xanthene is deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form an anion at the 9-position. This anion is then quenched with carbon dioxide (dry ice) to yield 9H-xanthene-9-carboxylic acid after acidic workup.

2.1.2. Synthesis of 2-amino-4-(trifluoromethyl)oxazole

The synthesis of this intermediate can be achieved through various methods, often starting from a trifluoromethyl-containing building block. One plausible route involves the reaction of a trifluoroacetoacetate derivative with a source of ammonia (B1221849) or a protected amine, followed by cyclization to form the oxazole ring.

Final Coupling Step

The final step in the synthesis of this compound is the amide coupling of 9H-xanthene-9-carboxylic acid and 2-amino-4-(trifluoromethyl)oxazole. This is typically achieved using standard peptide coupling reagents.

  • Activation of the Carboxylic Acid: 9H-xanthene-9-carboxylic acid is activated using a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI), or by conversion to the acyl chloride using thionyl chloride or oxalyl chloride.

  • Amide Bond Formation: The activated carboxylic acid derivative is then reacted with 2-amino-4-(trifluoromethyl)oxazole in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in an inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) to form the final product, this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

ParameterValueAssay SystemReference
EC50 56 nMRat mGlu1 receptor expressed in HEK293 cells[2]
Molecular Weight 360.29 g/mol --
Molecular Formula C18H11F3N2O3--

Table 1: In Vitro Potency and Physicochemical Properties of this compound

Animal ModelDosingKey FindingsReference
Mouse model of spinocerebellar ataxia10 mg/kg, s.c.Long-lasting improvement in motor performance on the rotarod and paw-print tests.[2]
Rat model of absence epilepsySystemic injectionReduction in the frequency of spike-and-wave discharges.[2]
Mouse model of autoimmune encephalomyelitis (EAE)Systemic injectionImprovement in motor signs.[2]

Table 2: Preclinical Efficacy of this compound

Experimental Protocols

General Synthesis of N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]-9H-xanthene-9-carboxamide (this compound)

Materials:

  • 9H-xanthene-9-carboxylic acid

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • 2-amino-4-(trifluoromethyl)oxazole

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 9H-xanthene-9-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 9H-xanthene-9-carbonyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • To this solution, add 2-amino-4-(trifluoromethyl)oxazole followed by the slow addition of TEA.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

In Vitro mGlu1 PAM Assay

Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Cells are transiently transfected with a plasmid encoding the rat mGlu1 receptor using a suitable transfection reagent.

Calcium Mobilization Assay:

  • Plate the transfected HEK293 cells in black-walled, clear-bottom 96-well plates.

  • After 24 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37 °C.

  • Wash the cells to remove excess dye.

  • Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of glutamate (e.g., EC20).

  • Measure baseline fluorescence using a fluorescence plate reader.

  • Add the this compound and glutamate solutions to the wells and immediately measure the change in fluorescence intensity over time.

  • The increase in intracellular calcium concentration is proportional to the fluorescence signal.

  • Calculate the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds to orthosteric site This compound This compound (PAM) This compound->mGlu1 Binds to allosteric site Gq Gq Protein mGlu1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2_release->Cellular_Response PKC->Cellular_Response

Figure 1: Simplified mGlu1 receptor signaling pathway.

Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_synthesis Final Synthesis Xanthone Xanthone Xanthene Xanthene Xanthone->Xanthene Reduction Xanthene_acid 9H-xanthene-9-carboxylic acid Xanthene->Xanthene_acid Carboxylation Coupling Amide Coupling Xanthene_acid->Coupling Trifluoro_start Trifluoromethyl starting material Amino_oxazole 2-amino-4-(trifluoromethyl)oxazole Trifluoro_start->Amino_oxazole Cyclization Amino_oxazole->Coupling RO0711401_final This compound Coupling->RO0711401_final Purification Purification (Chromatography) RO0711401_final->Purification Final_Product Final Product Purification->Final_Product

Figure 2: General synthesis workflow for this compound.

References

A Comprehensive Technical Guide to RO0711401 (CAS Number: 714971-87-6): A Selective mGlu1 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO0711401, with CAS number 714971-87-6, is a potent, selective, and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). As a member of the 9H-xanthene-9-carboxamide class of compounds, this compound has emerged as a significant research tool for elucidating the physiological and pathophysiological roles of mGlu1 receptors. Its ability to enhance the receptor's response to the endogenous ligand, glutamate, without directly activating it, offers a nuanced approach to modulating glutamatergic neurotransmission. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, synthesis, in vitro and in vivo pharmacology, and detailed experimental protocols.

Chemical Properties and Synthesis

This compound, chemically named N-(4-(Trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide, possesses the molecular formula C18H11F3N2O3 and a molecular weight of 360.29 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 714971-87-6
Molecular Formula C18H11F3N2O3
Molecular Weight 360.29 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Synthesis of this compound

The synthesis of this compound has been described by Vieira et al. (2009). The key final step involves the amidation of 9H-xanthene-9-carboxylic acid with 2-amino-4-(trifluoromethyl)oxazole.

Experimental Protocol: Synthesis of N-(4-(Trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide

  • Activation of Carboxylic Acid: To a solution of 9H-xanthene-9-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) or N,N-dimethylformamide, a coupling agent like oxalyl chloride or thionyl chloride (1.1 equivalents) is added dropwise at 0 °C. A catalytic amount of DMF can be added if oxalyl chloride is used. The reaction is stirred at room temperature for 1-2 hours to form the corresponding acyl chloride. The solvent and excess reagent are removed under reduced pressure.

  • Amide Coupling: The resulting acyl chloride is dissolved in an anhydrous aprotic solvent. To this solution, 2-amino-4-(trifluoromethyl)oxazole (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (2 equivalents) are added. The reaction mixture is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound as a solid.

Mechanism of Action

This compound acts as a positive allosteric modulator of the mGlu1 receptor. This means it binds to a site on the receptor that is topographically distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. Consequently, in the presence of this compound, the concentration of glutamate required to elicit a half-maximal response (EC50) is reduced, and the maximal response to glutamate may be enhanced.

This allosteric modulation is dependent on the presence of the orthosteric agonist, glutamate. In the absence of glutamate, this compound has minimal or no direct agonist activity. This property is advantageous for therapeutic applications as it preserves the temporal and spatial dynamics of physiological glutamatergic signaling, only amplifying the signal when and where glutamate is released.

Signaling Pathway of mGlu1 Receptor Modulation by this compound

dot

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu1R mGlu1 Receptor Glutamate->mGlu1R Binds to orthosteric site This compound This compound This compound->mGlu1R Binds to allosteric site Gq_G11 Gαq/11 mGlu1R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Effectors Ca2_release->Downstream PKC->Downstream Drug_Discovery_Workflow HTS High-Throughput Screening (HTS) Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Identify 'Hits' Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Generate 'Leads' In_Vitro In Vitro Characterization Lead_Opt->In_Vitro Select Candidate In_Vivo_PK In Vivo Pharmacokinetics In_Vitro->In_Vivo_PK Potency & Selectivity In_Vivo_Efficacy In Vivo Efficacy Models In_Vivo_PK->In_Vivo_Efficacy ADME Properties Preclinical_Dev Preclinical Development In_Vivo_Efficacy->Preclinical_Dev Proof-of-Concept

RO0711401 pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacology of RO0711401

Executive Summary

This compound is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation of the mGlu1 receptor, a key player in excitatory neurotransmission, has shown therapeutic potential in various preclinical models of central nervous system (CNS) disorders. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, key in vitro and in vivo data, experimental methodologies, and associated signaling pathways.

Core Pharmacology and Mechanism of Action

This compound is classified as a selective mGlu1 receptor positive allosteric modulator.[1][2][3] Its primary mechanism involves binding to an allosteric site within the transmembrane (TM) domain of the mGlu1 receptor, distinct from the orthosteric site where glutamate binds.[4] This binding event induces a conformational change that increases the affinity of the receptor for glutamate and potentiates the maximal efficacy of agonist-stimulated responses.[4]

The mGlu1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[5] Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[2][6] this compound enhances this canonical signaling cascade.

Interestingly, studies on similar mGlu1 PAMs have revealed biased modulation, where the modulator can have different effects on various downstream signaling pathways. For instance, while this compound acts as a PAM for glutamate-mediated calcium mobilization, it has been shown to act as a direct agonist for the activation of the extracellular signal-regulated kinase (ERK) and cyclic adenosine (B11128) monophosphate (cAMP) pathways, even in the absence of an orthosteric agonist.[7]

Signaling Pathway Diagram

mGlu1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular mGlu1 mGlu1 Receptor Gq Gαq/11 mGlu1->Gq activates ERK ERK1/2 Activation mGlu1->ERK direct activation by PAM cAMP cAMP Production mGlu1->cAMP direct activation by PAM PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Glutamate Glutamate Glutamate->mGlu1 binds (Orthosteric site) This compound This compound (PAM) This compound->mGlu1 binds (Allosteric site) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release [Ca2+]i ↑ Ca_Store->Ca_Release releases

Caption: mGlu1 receptor signaling pathway modulated by this compound.

Quantitative Pharmacology Data

The following tables summarize the key quantitative parameters reported for this compound.

Table 1: In Vitro Potency
ParameterValueReceptor/SystemReference
EC50 56 nMmGlu1 Receptor[1][2][3]
pEC50 7.3mGlu1 Receptor[8]

EC50 (Half maximal effective concentration) refers to the concentration of the drug that gives half of the maximal response.

Table 2: In Vivo Efficacy and Dosing
Animal ModelSpeciesDose & RouteObserved EffectReference
Spinocerebellar Ataxia Type 1 (SCA1) Mouse10 mg/kg, s.c.Long-lasting improvement in motor performance.[1]
Spinocerebellar Ataxia Type 1 (SCA1) Mouse10 mg/kg, s.c.Corrected learning deficits and restored memory.[9]
Absence Epilepsy RatNot specifiedReduced frequency of spike-and-wave discharges.[1]
Experimental Autoimmune Encephalomyelitis (EAE) MouseNot specifiedImproved motor signs.[1][10]

s.c. = subcutaneous

Preclinical Research Findings

This compound has been evaluated in several preclinical models, demonstrating potential therapeutic utility.

  • Neurodegenerative Disorders: In a mouse model of Spinocerebellar Ataxia Type 1 (SCA1), a single 10 mg/kg subcutaneous dose of this compound resulted in a sustained improvement in motor performance for at least six days.[1] Further studies in younger SCA1 mice showed that the compound could also correct spatial learning deficits and restore memory retention, suggesting benefits for both motor and cognitive symptoms.[9] This cognitive improvement was associated with an enhancement of hippocampal anandamide (B1667382) levels.[9]

  • Epilepsy: Systemic administration of this compound has been shown to reduce the frequency of spike-and-wave discharges in a genetic rat model of absence epilepsy.[1]

  • Autoimmune Disorders: In mice with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound improved motor symptoms.[1][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used in the characterization of this compound.

In Vitro Calcium Mobilization Assay

This assay measures the ability of a compound to potentiate agonist-induced intracellular calcium release via the mGlu1 receptor.

Protocol:

  • Cell Culture: Stably transfect a suitable cell line (e.g., HEK293 or CHO) with the human or rat mGlu1 receptor. Culture cells to 80-90% confluency in appropriate media.

  • Cell Plating: Plate the cells in black-walled, clear-bottom 96- or 384-well plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C, according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound and a standard agonist (e.g., glutamate or quisqualate) in the assay buffer.

  • Assay Execution:

    • Wash the cells to remove excess dye.

    • Add this compound (or vehicle) to the wells and incubate for a specified period (e.g., 5-15 minutes).

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).

    • Establish a baseline fluorescence reading.

    • Add an EC20 concentration of the agonist (a concentration that gives 20% of the maximal response) to all wells and measure the change in fluorescence over time.[11]

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Data are typically normalized to the response of a maximal agonist concentration. The potentiation by this compound is used to calculate its EC50 value.

In Vivo Rotarod Motor Coordination Test

This test assesses motor coordination and balance in rodents, relevant for ataxia models.

Protocol:

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Training: Train the mice on the rotarod apparatus (e.g., an accelerating rod from 4 to 40 rpm over 5 minutes) for 2-3 consecutive days prior to the test day. Conduct 3-4 trials per day.

  • Drug Administration: On the test day, administer this compound (e.g., 10 mg/kg, s.c.) or vehicle. The compound is typically dissolved in a vehicle such as 10% DMSO and 90% Corn Oil.[1]

  • Testing: At specified time points post-injection (e.g., 1 hour, 24 hours, and daily for up to 6 days), place the mouse on the rotarod and start the acceleration protocol.

  • Data Collection: Record the latency to fall from the rod for each trial. The trial ends if the mouse falls off or clings to the rod and completes a full passive rotation.

  • Data Analysis: Compare the average latency to fall between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA).

Workflow for In Vivo Efficacy Study

In_Vivo_Workflow cluster_setup Phase 1: Preparation cluster_execution Phase 2: Dosing & Testing cluster_analysis Phase 3: Analysis A Select Animal Model (e.g., SCA1 Transgenic Mice) B Acclimation & Baseline Training (e.g., Rotarod Training) A->B C Randomize into Groups (Vehicle vs. This compound) B->C D Administer Compound (10 mg/kg, s.c.) C->D E Behavioral Testing (e.g., Rotarod, Morris Water Maze) at defined time points D->E F Collect Behavioral Data (Latency to Fall, etc.) E->F G Tissue Collection (Optional) (e.g., Brain hippocampus) E->G I Statistical Analysis & Reporting F->I H Biochemical Analysis (e.g., Anandamide Levels) G->H H->I

Caption: General workflow for an in vivo efficacy study of this compound.

Clinical Development Status

As of the latest review, there is no publicly available information from sources such as ClinicalTrials.gov indicating that this compound has entered human clinical trials.[12] Its development appears to be in the preclinical stage.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead, acting as a selective positive allosteric modulator of the mGlu1 receptor. Its ability to enhance glutamatergic signaling through a specific receptor subtype has demonstrated robust efficacy in preclinical models of both motor and cognitive dysfunction. The compound's well-defined in vitro potency and demonstrated in vivo effects provide a strong foundation for further investigation into its therapeutic potential for neurological and psychiatric disorders characterized by dysregulated glutamate neurotransmission. Future work should focus on elucidating its full pharmacokinetic and pharmacodynamic profile and further exploring its safety and efficacy in a broader range of disease models.

References

Preclinical Profile of RO0711401: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the preclinical data available for RO0711401, a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). The information presented herein is intended to offer a detailed overview of the compound's pharmacological properties, efficacy in various preclinical models, and the experimental methodologies employed in its evaluation.

Core Pharmacological Data

This compound acts as a positive allosteric modulator of the mGlu1 receptor, enhancing the receptor's response to the endogenous ligand, glutamate. This modulation is characterized by a potentiation of the receptor's signaling cascade.

ParameterValueSource
Mechanism of Action Positive Allosteric Modulator (PAM) of mGlu1 receptor[1]
Potency (EC₅₀) 56 nM[1]
Activity Orally active[1]

In Vitro Efficacy

Currently, detailed public data on specific in vitro assays for this compound beyond its primary potency are limited. Preclinical packages would typically include assessments of selectivity against other mGlu receptors and a broader panel of CNS targets.

In Vivo Efficacy

This compound has demonstrated significant therapeutic potential in a range of preclinical animal models for neurological disorders. A notable effective dose identified in multiple studies is 10 mg/kg administered subcutaneously (s.c.).[1]

Spinocerebellar Ataxia Type 1 (SCA1)

In a mouse model of SCA1, a single administration of this compound (10 mg/kg, s.c.) resulted in a sustained improvement in motor performance.[1] This effect was observed in both the rotarod and paw-print tests and was maintained for at least six days.[1] Furthermore, treatment with this compound was shown to partially correct learning deficits in the Morris water maze and restore memory retention in SCA1 model mice. This cognitive improvement was associated with an enhancement of hippocampal levels of the endocannabinoid anandamide.

Absence Epilepsy

In a rat model of absence epilepsy, systemic injection of this compound was effective in reducing the frequency of spike-and-wave discharges, indicating potential anti-seizure activity.[1]

Autoimmune Encephalomyelitis (EAE)

This compound has also shown promise in a mouse model of autoimmune encephalomyelitis (EAE), where it improved motor signs.[1]

Animal ModelKey Findings
Spinocerebellar Ataxia Type 1 (SCA1) Mouse Model - Long-lasting improvement in motor performance (Rotarod and Paw-print tests) for at least 6 days.[1]- Partial correction of learning deficits (Morris water maze).- Restoration of memory retention.- Enhanced hippocampal levels of anandamide.
Rat Model of Absence Epilepsy - Reduced frequency of spike-and-wave discharges.[1]
Autoimmune Encephalomyelitis (EAE) Mice - Improvement in motor signs.[1]

Experimental Protocols

Detailed methodologies for the key behavioral assessments are crucial for the interpretation and replication of preclinical findings.

Rotarod Test

The rotarod test is a standard method for assessing motor coordination and balance in rodents.

Apparatus: A commercially available rotarod apparatus with a rotating rod (e.g., 3 cm diameter, 30 cm long) is used.[2]

Procedure:

  • Acclimation: Mice are acclimated to the testing room for at least 15-30 minutes before the experiment.[3][4]

  • Training/Testing: Mice are placed on the rotating rod. The rod can be set to a constant speed or, more commonly, an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[2][3][5]

  • Data Collection: The latency to fall from the rod is recorded. A trial may also be ended if the mouse clings to the rod and completes a full passive rotation.[3][5]

  • Trials: Typically, multiple trials are conducted per day for several consecutive days, with an inter-trial interval of at least 15 minutes.[3][4]

Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess spatial learning and memory.

Apparatus: A large circular pool (e.g., 130-214 cm in diameter) is filled with opaque water.[6] A hidden escape platform is submerged just below the water's surface.[7] The room should contain various distal visual cues.[6][7]

Procedure:

  • Acquisition Phase (Hidden Platform):

    • Mice are released into the pool from different starting locations and must use the distal cues to find the hidden platform.[6]

    • Each trial lasts for a specific duration (e.g., 60-90 seconds) or until the mouse finds the platform.[6]

    • If the mouse fails to find the platform within the allotted time, it is gently guided to it.

    • Multiple trials are conducted per day for several consecutive days.

  • Probe Trial (Platform Removed):

    • Following the acquisition phase, the platform is removed from the pool.

    • The mouse is allowed to swim for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[7]

Signaling Pathways and Visualizations

This compound, as an mGlu1 PAM, modulates the canonical signaling pathway of this G-protein coupled receptor.

mGlu1 Receptor Signaling Pathway

Activation of the mGlu1 receptor, which is coupled to Gαq/11 proteins, initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[8] This action generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[9] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[8]

mGlu1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu1_Receptor mGlu1 Receptor Glutamate->mGlu1_Receptor This compound This compound This compound->mGlu1_Receptor PAM Gq_alpha Gαq mGlu1_Receptor->Gq_alpha activates PLC PLC Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Downstream_Effects Downstream Cellular Effects PKC->Downstream_Effects

Caption: Canonical signaling pathway of the mGlu1 receptor modulated by this compound.

Preclinical Experimental Workflow

The general workflow for evaluating the in vivo efficacy of this compound in a disease model, such as SCA1, follows a structured process from compound administration to behavioral assessment.

Preclinical_Workflow Animal_Model Disease Animal Model (e.g., SCA1 mice) Compound_Admin This compound Administration (e.g., 10 mg/kg, s.c.) Animal_Model->Compound_Admin Behavioral_Testing Behavioral Assessment Compound_Admin->Behavioral_Testing Rotarod Rotarod Test Behavioral_Testing->Rotarod MWM Morris Water Maze Behavioral_Testing->MWM Data_Analysis Data Analysis and Interpretation Rotarod->Data_Analysis MWM->Data_Analysis

Caption: General workflow for in vivo preclinical evaluation of this compound.

Toxicology and Pharmacokinetics

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies in relevant species to determine parameters such as bioavailability, half-life, and brain penetration.

  • Toxicology: Acute and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL). Safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems). Genotoxicity and developmental and reproductive toxicology (DART) studies would also be required for further development.

References

RO0711401: A Promising Therapeutic Avenue for Spinocerebellar Ataxia Type 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Spinocerebellar ataxia type 1 (SCA1) is a progressive neurodegenerative disorder characterized by motor incoordination, balance deficits, and cognitive impairment.[1][2] The underlying pathology involves the degeneration of Purkinje cells in the cerebellum.[3] Current therapeutic options for SCA1 are limited, highlighting the urgent need for novel treatment strategies. Recent preclinical research has identified RO0711401, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), as a potential therapeutic agent for SCA1. This technical guide provides a comprehensive overview of the role of this compound in SCA1, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its effects.

Mechanism of Action of this compound in SCA1

This compound acts as a selective and orally active positive allosteric modulator of the mGlu1 receptor, with an EC50 of 56 nM.[4] In the context of SCA1, the therapeutic effects of this compound are primarily mediated through the enhancement of mGlu1 receptor signaling in the cerebellum.

In symptomatic SCA1 model mice (30-week old heterozygous ataxin-1 [154Q/2Q] transgenic mice), there is a noted reduction in mGlu1 receptor mRNA and protein levels in the cerebellum.[3] this compound addresses this deficit by potentiating the function of the remaining mGlu1 receptors. This enhancement of mGlu1 signaling leads to several downstream effects that contribute to the amelioration of SCA1 pathology.

One key effect is the reduction of ectopically expressed mGlu5 receptors in Purkinje cells.[3][5][6] In healthy mature Purkinje cells, mGlu5 receptors are typically absent.[2] However, in SCA1 mice, there is an intense expression of these receptors.[3] Treatment with this compound leads to a striking reduction in these ectopically expressed mGlu5 receptors.[3][5][6]

Furthermore, this compound treatment has been shown to increase the levels of total and Ser880-phosphorylated GluA2 subunit of AMPA receptors.[3][5][6] This modulation of AMPA receptors is significant as it is involved in synaptic plasticity. The treatment also leads to changes in the length of spines in the distal dendrites of Purkinje cells.[3][5][6]

Beyond the cerebellum, in younger, 8-week-old SCA1 mice that exhibit cognitive deficits, this compound has been shown to partially correct learning deficits and restore memory retention.[1][2] This effect is associated with the enhancement of hippocampal levels of the endocannabinoid, anandamide.[1][2]

The signaling pathway of this compound's action in SCA1 is multifaceted, involving the interplay of mGlu1 receptor potentiation, normalization of mGlu5 receptor expression, modulation of AMPA receptor phosphorylation, and influence on the endocannabinoid system.

RO0711401_Signaling_Pathway cluster_SCA1_Pathology SCA1 Pathology cluster_RO0711401_Action This compound Intervention cluster_Therapeutic_Outcomes Therapeutic Outcomes SCA1 Spinocerebellar Ataxia Type 1 (SCA1) mGlu1_down Reduced mGlu1 Receptor Levels SCA1->mGlu1_down mGlu5_up Ectopic mGlu5 Receptor Expression SCA1->mGlu5_up Motor_def Motor Deficits mGlu1_down->Motor_def Cognitive_def Cognitive Deficits mGlu1_down->Cognitive_def This compound This compound (mGlu1 PAM) mGlu5_up->Motor_def mGlu1_pot mGlu1 Receptor Potentiation This compound->mGlu1_pot mGlu5_down Reduced mGlu5 Expression mGlu1_pot->mGlu5_down AMPA_mod ↑ Total & p-GluA2 AMPA-R mGlu1_pot->AMPA_mod Anandamide_up ↑ Hippocampal Anandamide mGlu1_pot->Anandamide_up Motor_imp Improved Motor Performance mGlu5_down->Motor_imp AMPA_mod->Motor_imp Cognitive_imp Improved Learning & Memory Anandamide_up->Cognitive_imp

Caption: Signaling pathway of this compound in Spinocerebellar Ataxia Type 1.

Preclinical Efficacy of this compound

Preclinical studies in a mouse model of SCA1 have demonstrated the significant therapeutic potential of this compound.

Motor Performance

Systemic treatment of symptomatic 30-week-old SCA1 mice with this compound (10 mg/kg, s.c.) resulted in a prolonged improvement in motor performance as assessed by the rotarod and paw-print tests.[3] A single injection of the compound was found to improve motor symptoms for several days, and importantly, no tolerance to the drug was observed with repeated administration.[3]

Experimental Model Treatment Key Findings Reference
Symptomatic 30-week old SCA1 mice (Q154/Q2)This compound (10 mg/kg, s.c.), single injectionProlonged improvement in motor performance on rotarod and paw-print tests lasting for several days.[3]
Symptomatic 30-week old SCA1 mice (Q154/Q2)This compound (10 mg/kg, s.c.), repeated injectionsSustained motor improvement with no development of tolerance.[2]
Cognitive Function

In younger, 8-week-old SCA1 mice exhibiting defects in spatial learning and memory, systemic treatment with this compound (10 mg/kg, s.c.) partially corrected the learning deficit in the Morris water maze and restored memory retention.[1][2]

Experimental Model Treatment Key Findings Reference
8-week-old SCA1 mice (Q154/Q2)This compound (10 mg/kg, s.c.)Partial correction of learning deficits in the Morris water maze and restored memory retention.[1][2]

Clinical Status

A search for clinical trials involving this compound for the treatment of spinocerebellar ataxia yielded no results. The available evidence is currently limited to preclinical animal models.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound in SCA1.

Rotarod Test for Motor Coordination

The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents.

Rotarod_Workflow cluster_preparation Preparation cluster_training Training (Optional, but recommended) cluster_testing Testing acclimatize Acclimatize mice to testing room for at least 30 minutes. train_setup Set rotarod to a constant low speed (e.g., 4-5 RPM). acclimatize->train_setup place_train Place mice on the rotating rod. train_setup->place_train train_duration Allow mice to walk for a set duration (e.g., 60 seconds). place_train->train_duration repeat_train Repeat for a total of 3 trials with inter-trial intervals. train_duration->repeat_train test_setup Set rotarod to an accelerating speed (e.g., 4 to 40 RPM over 300 seconds). repeat_train->test_setup place_test Place mice on the rod at the starting speed. test_setup->place_test start_test Start the acceleration and timer. place_test->start_test record_latency Record the latency to fall for each mouse. start_test->record_latency repeat_test Conduct multiple trials (e.g., 3 trials) with inter-trial intervals (e.g., 15 minutes). record_latency->repeat_test

Caption: Experimental workflow for the rotarod test.

Detailed Protocol:

  • Apparatus: A commercially available rotarod apparatus for mice with a rotating rod (e.g., 3 cm diameter) is used.

  • Acclimatization: Mice are brought to the testing room at least 30 minutes before the experiment to acclimate.

  • Training (optional but recommended):

    • Set the rotarod to a constant low speed (e.g., 4-5 RPM).

    • Place the mouse on the rotating rod, facing away from the direction of rotation.

    • Allow the mouse to walk on the rod for a fixed duration (e.g., 60 seconds).

    • Repeat this for a total of three trials with a 5-15 minute inter-trial interval.

  • Testing:

    • Set the rotarod to an accelerating speed (e.g., from 4 to 40 RPM over 300 seconds).

    • Place the mouse on the rod at the initial speed of 4 RPM.

    • Start the acceleration and the timer simultaneously.

    • Record the latency (in seconds) for the mouse to fall off the rod. A fall is registered when the mouse falls onto the platform below or clings to the rod and completes a full passive rotation.

    • Conduct a total of three trials with a 15-minute inter-trial interval.

  • Data Analysis: The latency to fall is averaged across the trials for each mouse. Statistical analysis is then performed to compare the performance of different treatment groups.

Western Blot Analysis of Cerebellar Tissue

Western blotting is used to quantify the protein levels of mGlu1, mGlu5, and AMPA receptors in the cerebellum of SCA1 mice.

Detailed Protocol:

  • Tissue Homogenization:

    • Sacrifice mice and rapidly dissect the cerebellum on ice.

    • Homogenize the cerebellar tissue in ice-cold RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification:

    • Determine the total protein concentration of the homogenates using a Bradford or BCA protein assay.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an 8-12% SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-mGlu1, anti-mGlu5, anti-GluA2, anti-p-GluA2 Ser880) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., actin or GAPDH).

Conclusion

This compound represents a promising pharmacological agent for the treatment of SCA1. Its mechanism of action, centered on the positive allosteric modulation of the mGlu1 receptor, addresses key pathological features of the disease in preclinical models. The robust and sustained improvement in both motor and cognitive function observed in SCA1 mice, without the development of tolerance, underscores its therapeutic potential. Further investigation, including future clinical trials, is warranted to translate these encouraging preclinical findings into a viable therapy for individuals with Spinocerebellar Ataxia Type 1.

References

The Role of RO0711401, a Positive Allosteric Modulator of mGluR1, in Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO0711401 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). While direct studies on this compound's effects on synaptic plasticity are limited, the critical role of mGluR1 in both long-term potentiation (LTP) and long-term depression (LTD) across different brain regions is well-established. This technical guide synthesizes the available data on mGluR1's involvement in synaptic plasticity to project the likely effects of this compound. It is anticipated that this compound will enhance mGluR1-dependent synaptic plasticity, potentially facilitating LTP in the hippocampus and LTD in the cerebellum. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for investigating these effects, and a summary of relevant quantitative data to inform future research and drug development.

Introduction to this compound and mGluR1 in Synaptic Plasticity

This compound acts as a positive allosteric modulator of the mGluR1 receptor, meaning it enhances the receptor's response to the endogenous ligand, glutamate, without directly activating it.[1] mGluR1 is a G-protein coupled receptor that plays a pivotal role in modulating synaptic transmission and plasticity, which are cellular mechanisms underlying learning and memory.[2][3]

The effects of mGluR1 activation on synaptic plasticity are region-specific. In the hippocampus , a brain region critical for learning and memory, mGluR1 activation is generally associated with the induction and maintenance of Long-Term Potentiation (LTP) , a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[2][4][5] Conversely, in the cerebellum , which is crucial for motor control and learning, mGluR1 activation is a key requirement for Long-Term Depression (LTD) , a long-lasting reduction in the strength of synaptic transmission.[6][7][8]

Given that this compound enhances mGluR1 function, it is hypothesized that it will potentiate these forms of synaptic plasticity.

Quantitative Data on mGluR1 Modulation and Synaptic Plasticity

Brain RegionSynaptic PlasticityModulatorEffect on fEPSP SlopeReference
Hippocampus (CA1)LTPmGluR1 Antagonist (LY367385)Significant inhibition of LTP induction and expression.[9]
Hippocampus (CA1)LTPmGluR5 PAM (VU-29)Enhanced threshold theta-burst stimulation-induced LTP from a slight potentiation to 152 ± 8% of baseline.[10]
Hippocampus (CA1)LTDmGluR1 Antagonist (LY367385)Prevention of LTD induction when applied before low-frequency stimulation.[9]
CerebellumLTDImpaired Glutamate Uptake (facilitates mGluR1 activation)Facilitated mGluR1-dependent LTD.[11]

Table 1: Summary of quantitative data on the effects of mGluR1 modulation on synaptic plasticity. fEPSP (field excitatory postsynaptic potential) slope is a measure of synaptic strength.

Signaling Pathways

The potentiation of mGluR1 signaling by this compound is expected to amplify downstream intracellular cascades that are critical for the induction of LTP and LTD.

mGluR1 Signaling Pathway in Hippocampal LTP

Activation of mGluR1 in the hippocampus contributes to LTP through the Gq protein-coupled pathway, leading to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade, in conjunction with Ca2+ influx through NMDA receptors and voltage-sensitive calcium channels (VSCCs), activates downstream kinases like Extracellular signal-regulated kinase (ERK), which are crucial for the protein synthesis-dependent late phase of LTP.[13][14] Additionally, mGluR1 activation can inhibit SK-type potassium channels, leading to a more sustained depolarization and enhanced NMDA receptor activation.[5][14]

mGluR1_LTP_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 This compound This compound This compound->mGluR1 Gq Gq mGluR1->Gq SK_Channel SK_Channel mGluR1->SK_Channel PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG NMDAR NMDAR Ca2+_influx Ca2+ Influx NMDAR->Ca2+_influx VSCC VSCC VSCC->Ca2+_influx LTP_Induction LTP Induction & Maintenance SK_Channel->LTP_Induction Inhibition of SK channels contributes to sustained depolarization Ca2+_release Ca2+ Release (from ER) IP3->Ca2+_release PKC PKC DAG->PKC Ca2+_release->PKC ERK ERK PKC->ERK Ca2+_influx->ERK ERK->LTP_Induction

Caption: mGluR1 signaling pathway in hippocampal LTP.
mGluR1 Signaling Pathway in Cerebellar LTD

In cerebellar Purkinje cells, mGluR1-dependent LTD is initiated by the concurrent activation of parallel fibers (releasing glutamate) and climbing fibers (causing strong depolarization).[6][15] The Gq-PLC-IP3-Ca2+ pathway is also central here. The rise in intracellular Ca2+ from both IP3-mediated release and influx through voltage-gated Ca2+ channels, in conjunction with DAG, potently activates PKC.[15][16] Activated PKC then phosphorylates AMPA receptors, leading to their internalization from the postsynaptic membrane, which manifests as a long-lasting depression of synaptic strength.[7]

mGluR1_LTD_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 This compound This compound This compound->mGluR1 Gq Gq mGluR1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AMPA_Receptor AMPA_Receptor AMPA_Internalization AMPA Receptor Internalization AMPA_Receptor->AMPA_Internalization Ca2+_release Ca2+ Release (from ER) IP3->Ca2+_release PKC PKC DAG->PKC Ca2+_release->PKC PKC->AMPA_Receptor Phosphorylation LTD_Expression LTD Expression AMPA_Internalization->LTD_Expression

Caption: mGluR1 signaling pathway in cerebellar LTD.

Experimental Protocols

To investigate the effects of this compound on synaptic plasticity, standard electrophysiological techniques in acute brain slices can be employed.

General Slice Preparation and Electrophysiology

1. Animal Model: Male Wistar rats or C57BL/6 mice (6-8 weeks old).

2. Slice Preparation:

  • Anesthetize the animal with isoflurane (B1672236) and decapitate.

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.

  • Prepare 300-400 µm thick horizontal (for hippocampus) or sagittal (for cerebellum) slices using a vibratome.

  • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

3. Electrophysiological Recording:

  • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway (for hippocampal CA1 recordings) or parallel fibers (for cerebellar Purkinje cell recordings).

  • Place a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region or the molecular layer of the cerebellum to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

Investigating the Effect of this compound on Hippocampal LTP

LTP_Workflow cluster_protocol LTP Experimental Protocol Start Start Baseline Record Baseline fEPSPs (20 min, 0.033 Hz) Start->Baseline Drug_Application Bath apply this compound (e.g., 10 µM) or Vehicle Baseline->Drug_Application Incubation Incubate for 20 min Drug_Application->Incubation HFS Induce LTP with High-Frequency Stimulation (HFS) (e.g., 1 train of 100 Hz for 1s) Incubation->HFS Post_HFS_Recording Record Post-HFS fEPSPs (60 min, 0.033 Hz) HFS->Post_HFS_Recording Analysis Analyze fEPSP slope (normalize to baseline) Post_HFS_Recording->Analysis End End Analysis->End

Caption: Experimental workflow for LTP studies.

Protocol:

  • Following a stable baseline recording, bath-apply this compound (e.g., 1-10 µM in aCSF) or vehicle (DMSO) for 20-30 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or a single train of 100 Hz for 1 second.[17]

  • Continue recording fEPSPs for at least 60 minutes post-HFS.

  • Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline. Compare the magnitude of LTP between the this compound-treated and vehicle-treated groups.

Investigating the Effect of this compound on Cerebellar LTD

LTD_Workflow cluster_protocol LTD Experimental Protocol Start Start Baseline Record Baseline fEPSPs (20 min, 0.1 Hz) Start->Baseline Drug_Application Bath apply this compound (e.g., 10 µM) or Vehicle Baseline->Drug_Application Incubation Incubate for 20 min Drug_Application->Incubation LFS Induce LTD with Low-Frequency Stimulation (LFS) (e.g., 1 Hz for 15 min) paired with postsynaptic depolarization Incubation->LFS Post_LFS_Recording Record Post-LFS fEPSPs (60 min, 0.1 Hz) LFS->Post_LFS_Recording Analysis Analyze fEPSP slope (normalize to baseline) Post_LFS_Recording->Analysis End End Analysis->End

Caption: Experimental workflow for LTD studies.

Protocol:

  • After establishing a stable baseline, apply this compound or vehicle.

  • Induce LTD by pairing low-frequency stimulation (LFS) of parallel fibers (e.g., 1 Hz for 5-15 minutes) with depolarization of the Purkinje cell (achieved via a whole-cell patch clamp or by stimulating climbing fibers).[18]

  • Record fEPSPs for at least 60 minutes following the LTD induction protocol.

  • Analyze the data by comparing the magnitude of LTD in the presence of this compound versus vehicle.

Conclusion and Future Directions

This compound, as a positive allosteric modulator of mGluR1, holds significant potential to modulate synaptic plasticity. Based on the established roles of mGluR1, it is predicted that this compound will enhance LTP in the hippocampus and LTD in the cerebellum. The experimental frameworks provided in this guide offer a robust starting point for researchers to empirically test these hypotheses. Future studies should focus on determining the precise dose-response relationship of this compound on synaptic plasticity and elucidating its effects on the downstream signaling molecules. Such research will be invaluable for understanding the therapeutic potential of this compound and other mGluR1 PAMs in cognitive and motor disorders.

References

Methodological & Application

RO0711401: In Vivo Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO0711401 is a potent, selective, and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). As a critical player in synaptic plasticity and neuronal excitability, the mGlu1 receptor is a promising therapeutic target for a range of neurological and psychiatric disorders. This document provides detailed application notes and protocols for the in vivo use of this compound, including dosage, administration routes, and experimental methodologies derived from preclinical studies in various animal models.

Introduction

Metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor that modulates excitatory synaptic transmission throughout the central nervous system. Its activation triggers a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to the mobilization of intracellular calcium and activation of protein kinase C. Dysregulation of mGlu1 receptor signaling has been implicated in conditions such as epilepsy, neurodegenerative diseases, and psychiatric disorders. This compound acts as a PAM, enhancing the receptor's response to the endogenous ligand glutamate. This mode of action offers a nuanced approach to receptor modulation, potentially providing therapeutic benefits with a lower risk of over-activation compared to direct agonists.

Data Presentation

The following tables summarize the quantitative data on the in vivo dosage and administration of this compound in various preclinical models.

Table 1: this compound In Vivo Dosage and Administration in Rodent Models

Animal ModelSpecies/StrainDisease/Condition ModelledDosageAdministration RouteVehicleKey Findings
Spinocerebellar Ataxia Type 1 (SCA1)MouseNeurodegeneration10 mg/kgSubcutaneous (s.c.)Not specified in snippetProlonged improvement in motor performance.[1]
Absence EpilepsyWAG/Rij RatEpilepsy10 mg/kg, 30 mg/kgSubcutaneous (s.c.)Arachis oilDose-dependent reduction in spike-and-wave discharges.[2][3]
Cocaine CravingRatSubstance Use DisorderNot specified in snippetSystemic20% 2-hydroxypropyl-β-cyclodextrin in 0.9% salineAttenuated cue-induced cocaine craving.[4]
Experimental Autoimmune Encephalomyelitis (EAE)MouseNeuroinflammation/Multiple SclerosisNot specified in snippetNot specified in snippetNot specified in snippetImproved motor signs.[3]

Signaling Pathway

This compound positively modulates the mGlu1 receptor, which primarily signals through the Gαq protein pathway. The binding of glutamate to the receptor is enhanced in the presence of this compound, leading to a more robust activation of downstream signaling cascades.

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds This compound This compound (PAM) This compound->mGlu1 Enhances Binding Gq Gαq/11 mGlu1->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: mGlu1 Receptor Signaling Pathway enhanced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Administration in a Mouse Model of Spinocerebellar Ataxia Type 1 (SCA1)

Objective: To assess the effect of this compound on motor coordination in a genetic mouse model of SCA1.

Animal Model: Symptomatic 30-week-old heterozygous ataxin-1 [154Q/2Q] transgenic mice (SCA1 mice).[1]

Materials:

  • This compound

  • Vehicle (e.g., arachis oil or a solution of 20% 2-hydroxypropyl-β-cyclodextrin in 0.9% saline)

  • Syringes and needles for subcutaneous injection

  • Rotarod apparatus

  • Paw print analysis setup

Procedure:

  • Drug Preparation: Dissolve this compound in the chosen vehicle to a final concentration suitable for a 10 mg/kg dosage based on the average weight of the mice. For example, for a 25g mouse, you would need 0.25 mg of this compound. If the injection volume is 100 µL, the concentration should be 2.5 mg/mL.

  • Administration: Administer a single subcutaneous (s.c.) injection of this compound (10 mg/kg) or vehicle to the SCA1 mice.[1]

  • Behavioral Testing (Rotarod):

    • Assess motor performance on an accelerating rotarod at baseline (before injection) and at various time points post-injection (e.g., 1, 3, 6, 24, 48, 72, 96, 120, and 144 hours).[1]

    • The rotarod can be set to accelerate from 4 to 40 rpm over a 5-minute period.

    • Record the latency to fall for each mouse.

  • Behavioral Testing (Paw Print Analysis):

    • Coat the hind paws of the mice with non-toxic ink and have them walk along a runway covered with paper.

    • Analyze the paw prints for parameters such as stride length and gait variability.

  • Data Analysis: Compare the performance of the this compound-treated group with the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA for repeated measures).[1]

Protocol 2: Administration in a Rat Model of Absence Epilepsy (WAG/Rij)

Objective: To evaluate the anti-seizure efficacy of this compound in a genetic rat model of absence epilepsy.

Animal Model: Symptomatic 6-7 month old WAG/Rij rats.[2]

Materials:

  • This compound

  • Arachis oil (vehicle)[2]

  • Syringes and needles for subcutaneous injection

  • EEG recording system (electrodes, amplifier, data acquisition software)

Procedure:

  • Surgical Implantation of EEG Electrodes: Prior to the experiment, surgically implant EEG electrodes over the cortex of the WAG/Rij rats under anesthesia. Allow for a recovery period.

  • Drug Preparation: Dissolve this compound in arachis oil to the desired concentration for subcutaneous injection (e.g., for a 10 mg/kg dose).[2] Solutions should be prepared fresh daily.[2]

  • Baseline EEG Recording: Record baseline EEG for a defined period (e.g., 1 hour) to determine the pre-treatment incidence and duration of spike-and-wave discharges (SWDs).

  • Administration: Administer this compound subcutaneously at doses of 10 mg/kg or 30 mg/kg.[2][3] Control animals should receive an equal volume of arachis oil.[2]

  • Post-treatment EEG Recording: Continuously record EEG for several hours post-injection (e.g., 6 hours) to monitor the effect on SWDs.[5]

  • Data Analysis: Quantify the number and duration of SWDs before and after drug administration. Compare the effects of different doses of this compound with the vehicle control group. Statistical analysis can be performed using repeated-measures ANOVA.[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study with this compound.

experimental_workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Analysis AnimalModel Select Animal Model (e.g., SCA1 Mouse, WAG/Rij Rat) Baseline Baseline Measurement (e.g., Rotarod Performance, EEG) AnimalModel->Baseline DrugPrep Prepare this compound Formulation (e.g., dissolved in Arachis Oil) Administration Administer this compound or Vehicle (e.g., Subcutaneous Injection) DrugPrep->Administration Baseline->Administration PostTreatment Post-Treatment Measurement (at various time points) Administration->PostTreatment DataCollection Data Collection and Quantification PostTreatment->DataCollection Stats Statistical Analysis (e.g., ANOVA) DataCollection->Stats Results Interpretation of Results Stats->Results

Caption: General experimental workflow for in vivo studies with this compound.

Conclusion

This compound has demonstrated significant efficacy in various preclinical models of neurological disorders, highlighting its potential as a therapeutic agent. The provided protocols and data serve as a comprehensive guide for researchers planning in vivo studies with this compound. Careful consideration of the animal model, dosage, administration route, and vehicle is crucial for obtaining reliable and reproducible results. Further research is warranted to fully elucidate the therapeutic potential of this compound and to translate these preclinical findings into clinical applications.

References

Application Notes and Protocols for RO0711401 Subcutaneous Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for clinical use in humans.

Introduction

RO0711401 is a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] As a PAM, this compound does not activate the mGlu1 receptor directly but enhances its response to the endogenous agonist, glutamate.[2] This document provides detailed application notes and protocols for the subcutaneous administration of this compound in a research setting, based on available preclinical data. The primary audience for this guide includes researchers, scientists, and drug development professionals working in preclinical pharmacology and neuroscience.

Mechanism of Action

This compound acts as a positive allosteric modulator of the mGlu1 receptor, which is a G protein-coupled receptor (GPCR) involved in modulating synaptic plasticity and excitability.[2][3] The binding of this compound to an allosteric site on the mGlu1 receptor increases the affinity and/or efficacy of glutamate, thereby potentiating receptor signaling through Gq/11 proteins.[4] This leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades, including the mobilization of intracellular calcium and activation of protein kinase C (PKC).[5]

Signaling Pathway of mGlu1 Receptor Modulation by this compound

mGlu1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu1 mGlu1 Receptor Gq11 Gq/11 mGlu1->Gq11 activates ERK ERK1/2 Phosphorylation mGlu1->ERK activates cAMP cAMP Production mGlu1->cAMP activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Glutamate Glutamate Glutamate->mGlu1 binds This compound This compound (PAM) This compound->mGlu1 potentiates Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC PKC->ERK

Caption: Simplified signaling pathway of the mGlu1 receptor potentiated by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in preclinical studies.

ParameterValueSpecies/ModelSource
In Vitro Potency
EC₅₀56 nMRecombinant mGlu1 Receptor[1]
Preclinical Dosage
Subcutaneous (s.c.) Dose10 mg/kgMouse (EAE model)[1]
Pharmacodynamic Effects
Motor Performance ImprovementLong-lasting (at least 6 days)Mouse (SCA1 model)[1]
Reduction in Spike-and-Wave DischargesSignificantRat (Absence Epilepsy model)[1]

Experimental Protocols

This protocol describes the preparation of this compound for subcutaneous administration in a rodent model.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and Tween 80, followed by saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Determine the required concentration: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution.

  • Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization:

    • Due to the nature of many small molecule compounds, a multi-step solubilization process may be necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO.

    • Subsequently, a surfactant such as Tween 80 can be added to aid in creating a stable suspension.

    • Finally, bring the solution to the final volume with a sterile aqueous buffer like saline or PBS. The final concentration of the organic solvent should be minimized and kept consistent across all treatment groups, including the vehicle control.

  • Mixing: Vortex the solution thoroughly until the compound is fully dissolved or a homogenous suspension is formed. Sonication can be used if necessary to aid dissolution.

  • Administration:

    • Draw the prepared solution into a sterile syringe fitted with an appropriate needle.

    • Ensure there are no air bubbles in the syringe.

    • The injection volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice).

Storage:

  • Stock solutions of this compound should be stored at -20°C for up to one month or -80°C for up to six months.[1]

  • Prepared dosing solutions should ideally be used immediately.

This protocol outlines the general procedure for subcutaneous injection in a research animal. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Procedure:

  • Animal Handling: Properly restrain the animal to ensure its safety and to allow for accurate administration.

  • Injection Site:

    • The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades.

    • Clean the injection site with an alcohol wipe if required by institutional protocols.

  • Injection Technique:

    • Pinch the skin to create a "tent."

    • Insert the needle at the base of the tent, parallel to the animal's body.

    • Aspirate briefly to ensure the needle has not entered a blood vessel.

    • Slowly depress the plunger to inject the solution.

    • Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

  • Monitoring: After administration, monitor the animal for any adverse reactions at the injection site or systemic effects.

Experimental Workflow for a Preclinical Study

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization baseline_testing Baseline Behavioral Testing animal_acclimatization->baseline_testing group_assignment Random Group Assignment (Vehicle vs. This compound) baseline_testing->group_assignment dose_prep This compound Formulation group_assignment->dose_prep sc_injection Subcutaneous Injection (10 mg/kg this compound or Vehicle) dose_prep->sc_injection behavioral_assays Post-treatment Behavioral Assays (e.g., Rotarod, Paw-print) sc_injection->behavioral_assays monitoring Adverse Effect Monitoring sc_injection->monitoring data_collection Data Collection behavioral_assays->data_collection monitoring->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: A typical experimental workflow for evaluating this compound in a rodent model.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes.

  • Disposal: Dispose of all waste materials, including used syringes and vials, in accordance with institutional and local regulations for chemical waste.

Disclaimer

The information provided in this document is for research purposes only and is based on publicly available preclinical data. It is not intended as a guide for human use. Researchers should exercise their own independent judgment in the design and execution of their experiments. It is essential to consult relevant literature and adhere to all applicable safety and animal welfare regulations.

References

Application Notes and Protocols for RO0711401 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO0711401 is a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] It potentiates the receptor's response to the endogenous agonist glutamate, rather than directly activating the receptor itself. This modulation enhances downstream signaling pathways, making this compound a valuable tool for studying mGlu1 receptor function and a potential therapeutic agent for neurological disorders. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound binds to an allosteric site on the mGlu1 receptor, distinct from the glutamate binding site. This binding increases the affinity and/or efficacy of glutamate, leading to a more robust activation of the Gq/G11 G-protein-coupled signaling cascade. The primary downstream effects of mGlu1 receptor activation include the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

mGlu1_Signaling_Pathway cluster_membrane Cell Membrane mGlu1_Receptor mGlu1 Receptor Gq_G11 Gq/G11 mGlu1_Receptor->Gq_G11 Activates Glutamate Glutamate Glutamate->mGlu1_Receptor Binds This compound This compound (PAM) This compound->mGlu1_Receptor Potentiates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates ERK_Phosphorylation ERK1/2 Phosphorylation Ca_Mobilization->ERK_Phosphorylation Can lead to PKC->ERK_Phosphorylation Leads to

Caption: mGlu1 Receptor Signaling Pathway.

Data Presentation

The following table summarizes the reported potency of this compound in various cell-based assays.

Cell LineAssay TypeParameterValue (nM)Reference
HEK293Calcium MobilizationEC₅₀56[1] Bioorg Med Chem Lett (2016) 26: 2289-2292
CHOElectrophysiologyEC₅₀202[1] Bioorg Med Chem Lett (2009) 19(6):1666-9
T-Rex 293Calcium MobilizationpEC₅₀6.61Bioorg Med Chem Lett (2016) 26: 2289-2292[2]
T-Rex 293Glutamate EC₅₀ PotentiationpEC₅₀6.85Bioorg Med Chem Lett (2016) 26: 2289-2292[2]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay in HEK293 Cells

This protocol describes how to measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in HEK293 cells stably expressing the human mGlu1 receptor.

Materials:

  • HEK293 cells stably expressing human mGlu1 receptor

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Glutamate

  • This compound

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Calcium_Mobilization_Workflow Seed_Cells 1. Seed HEK293-mGlu1 cells in 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Load_Dye 3. Load cells with Fluo-4 AM Incubate_24h->Load_Dye Incubate_1h 4. Incubate for 1 hour Load_Dye->Incubate_1h Wash_Cells 5. Wash cells with Assay Buffer Incubate_1h->Wash_Cells Add_this compound 6. Add this compound (or vehicle) Wash_Cells->Add_this compound Incubate_10min 7. Incubate for 10 minutes Add_this compound->Incubate_10min Measure_Fluorescence 8. Measure baseline fluorescence Incubate_10min->Measure_Fluorescence Inject_Glutamate 9. Inject Glutamate Measure_Fluorescence->Inject_Glutamate Measure_Response 10. Measure fluorescence response Inject_Glutamate->Measure_Response Analyze_Data 11. Analyze data (EC50) Measure_Response->Analyze_Data

Caption: Calcium Mobilization Assay Workflow.

Procedure:

  • Cell Plating: Seed HEK293-mGlu1 cells into a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer). Remove the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.

  • Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the desired concentration of this compound (or vehicle control) to the wells.

  • Incubation: Incubate the plate for 10-20 minutes at room temperature.

  • Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).

  • Agonist Injection and Response Reading: Program the instrument to inject a sub-maximal concentration of glutamate (e.g., EC₂₀ concentration, which should be predetermined) and immediately begin reading the fluorescence intensity every 1-2 seconds for at least 60-90 seconds.

  • Data Analysis: The response is calculated as the peak fluorescence intensity minus the baseline fluorescence. To determine the EC₅₀ of this compound's potentiation, plot the response against the log concentration of this compound and fit the data to a four-parameter logistic equation. To measure the effect on glutamate potency, perform a glutamate dose-response curve in the presence and absence of a fixed concentration of this compound.

Protocol 2: ERK1/2 Phosphorylation Assay

This protocol outlines the measurement of ERK1/2 phosphorylation downstream of mGlu1 receptor activation, potentiated by this compound. This can be performed using various cell lines expressing mGlu1, such as CHO-mGlu1 or HEK293-mGlu1.

Materials:

  • CHO or HEK293 cells stably expressing human mGlu1 receptor

  • Appropriate cell culture medium (e.g., F-12 or DMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • Glutamate

  • Cell lysis buffer

  • Phospho-ERK1/2 and Total ERK1/2 antibodies

  • ELISA or Western blot reagents

  • 96-well tissue culture plates

ERK_Phosphorylation_Workflow Seed_Cells 1. Seed cells in 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Serum_Starve 3. Serum starve cells (4-24 hours) Incubate_24h->Serum_Starve Pretreat_this compound 4. Pretreat with this compound (or vehicle) Serum_Starve->Pretreat_this compound Stimulate_Glutamate 5. Stimulate with Glutamate Pretreat_this compound->Stimulate_Glutamate Lyse_Cells 6. Lyse cells Stimulate_Glutamate->Lyse_Cells Detect_pERK 7. Detect pERK1/2 and Total ERK1/2 (ELISA or Western Blot) Lyse_Cells->Detect_pERK Analyze_Data 8. Analyze data (pERK/Total ERK) Detect_pERK->Analyze_Data

Caption: ERK1/2 Phosphorylation Assay Workflow.

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: To reduce basal ERK1/2 phosphorylation, replace the growth medium with serum-free medium and incubate for 4-24 hours.

  • Compound Pre-treatment: Add serial dilutions of this compound (or vehicle) to the cells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add glutamate to a final concentration that gives a submaximal response (e.g., EC₂₀ or EC₅₀) and incubate for 5-10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Detection:

    • ELISA: Use a commercially available phospho-ERK1/2 ELISA kit. Transfer the cell lysates to the ELISA plate and follow the manufacturer's instructions. Measure the absorbance or fluorescence. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal from parallel wells.

    • Western Blot: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2. Use appropriate secondary antibodies and a detection reagent to visualize the bands. Quantify band intensities.

  • Data Analysis: Calculate the ratio of phospho-ERK1/2 to total ERK1/2. Plot this ratio against the log concentration of this compound to determine the EC₅₀ of potentiation.

Troubleshooting

  • High background in calcium assay: Ensure complete removal of extracellular Fluo-4 AM by thorough washing. Optimize cell seeding density to avoid over-confluency.

  • Low signal in ERK assay: Optimize the duration of serum starvation and agonist stimulation time. Ensure that lysis buffer contains fresh phosphatase inhibitors.

  • Variability between wells: Ensure uniform cell seeding and careful pipetting. Use a multi-channel pipette for simultaneous additions where possible.

Conclusion

These protocols provide a framework for the in vitro characterization of this compound's activity as a positive allosteric modulator of the mGlu1 receptor. The calcium mobilization assay offers a high-throughput method for assessing direct receptor potentiation, while the ERK1/2 phosphorylation assay confirms downstream functional consequences. Proper optimization of cell line, agonist concentration, and incubation times will be crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols for RO0711401 in the Morris Water Maze Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO0711401 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] mGlu1 receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and are implicated in learning and memory processes. As a PAM, this compound does not activate the mGlu1 receptor directly but enhances its response to the endogenous ligand, glutamate. This modulation of glutamatergic neurotransmission makes this compound and other mGlu1 PAMs valuable research tools for investigating cognitive function and potential therapeutic targets for neurological and psychiatric disorders.

The Morris water maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[2][3] The test requires an animal to use distal visual cues to locate a hidden escape platform in a circular pool of opaque water.[2][3] Performance in the MWM is sensitive to pharmacological manipulations and is a standard for evaluating the cognitive effects of novel compounds.

These application notes provide a detailed protocol for utilizing this compound in the Morris water maze test, based on available literature for this and similar compounds. It also presents quantitative data from a study that investigated the effects of this compound on spatial memory in a mouse model.

Data Presentation

The following tables summarize quantitative data from a study investigating the effects of this compound on spatial learning and memory in BACE1-null mice, a model exhibiting cognitive deficits.

Table 1: Effect of this compound on Escape Latency in the Morris Water Maze in BACE1-Null Mice

Treatment GroupDay 1 Escape Latency (s)Day 3 Escape Latency (s)
Wild-Type (WT)21.99 ± 2.9868.098 ± 1.318
BACE1-Null41.32 ± 3.13131.56 ± 3.432
BACE1-Null + this compound24.88 ± 2.93518.20 ± 3.203

Data are presented as mean ± SEM. N=12 per group.[1]

Table 2: Effect of this compound on Platform Quadrant Entries in the Morris Water Maze Probe Trial in BACE1-Null Mice

Treatment GroupNumber of Entries into Platform Quadrant
Wild-Type (WT)6.364 ± 0.5094
BACE1-Null3.700 ± 0.5385
BACE1-Null + this compound4.900 ± 0.6403

Data are presented as mean ± SEM. N=12 per group. The probe trial was conducted on day 9.[1]

Experimental Protocols

This section outlines a detailed protocol for conducting a Morris water maze experiment to evaluate the effects of this compound on spatial learning and memory. This protocol is a synthesized model based on standard MWM procedures and findings from research on mGlu1 modulators.[1][2][4][5]

Materials:

  • Circular water tank (120 cm in diameter and 40 cm deep)[1]

  • Transparent escape platform (8 cm in diameter)[1]

  • Water opacifying agent (e.g., non-toxic white paint or powdered milk)[1]

  • Video tracking system and software

  • Distal visual cues (e.g., geometric shapes of different colors)

  • This compound

  • Vehicle for this compound

  • Experimental animals (e.g., C57BL/6 mice)

  • Holding cages with a heat source for drying animals

  • Towels

Procedure:

  • Animal Acclimation:

    • House the animals in the facility for at least one week before the experiment to acclimate them to the environment.

    • Handle the animals for a few minutes each day for several days leading up to the experiment to reduce stress.

  • Apparatus Setup:

    • Fill the circular tank with water to a depth that submerges the escape platform by approximately 1-1.5 cm. The water temperature should be maintained at 22 ± 2°C.[1]

    • Make the water opaque with a non-toxic agent to hide the platform.[1]

    • Position the transparent platform in the center of one of the four imaginary quadrants of the pool. The platform location should remain constant throughout the acquisition phase.

    • Arrange a variety of distal visual cues around the room, visible from within the maze.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer this compound or vehicle to the animals at a predetermined time before the first trial of each day (e.g., 30 minutes prior to testing). The route of administration (e.g., intraperitoneal, oral) and dosage should be based on prior pharmacokinetic and pharmacodynamic studies.

  • Acquisition Phase (e.g., 5-7 days):

    • Conduct four trials per animal per day.

    • For each trial, gently place the animal into the water facing the wall of the tank at one of four quasi-random starting positions (e.g., North, South, East, West).

    • Allow the animal to swim freely for a maximum of 60 seconds to find the hidden platform.

    • If the animal finds the platform, allow it to remain there for 15-30 seconds.

    • If the animal fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay there for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.

    • After each trial, remove the animal, gently dry it with a towel, and place it in a holding cage with a heat source to prevent hypothermia during the inter-trial interval (e.g., 10-15 minutes).

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the animal in the tank at a novel starting position.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (the quadrant that previously contained the platform), the number of crossings over the former platform location, and the swim path.

  • Data Analysis:

    • Acquisition Phase: Analyze the escape latency and path length across training days using a repeated-measures ANOVA to assess learning.

    • Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings using a one-way ANOVA or t-test to assess memory retention. Compare the time spent in the target quadrant to the time spent in the other quadrants.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds This compound This compound (mGlu1 PAM) This compound->mGlu1 Potentiates Gq_protein Gq Protein mGlu1->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Effects (Synaptic Plasticity, Learning & Memory) Ca2_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of the mGlu1 receptor.

MWM_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimation Animal Acclimation grouping Random Assignment to Groups acclimation->grouping apparatus Apparatus Setup (Pool, Platform, Cues) apparatus->grouping vehicle Vehicle Administration grouping->vehicle This compound This compound Administration grouping->this compound acquisition Acquisition Phase (e.g., 5-7 days, 4 trials/day) vehicle->acquisition This compound->acquisition probe Probe Trial (24h after last acquisition trial) acquisition->probe data_collection Data Collection (Escape Latency, Path Length, Time in Quadrant) probe->data_collection statistical_analysis Statistical Analysis (ANOVA, t-test) data_collection->statistical_analysis

Caption: Experimental workflow for the Morris water maze test.

References

Application Notes and Protocols for RO0711401 in Rotarod Performance Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO0711401 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1][2][3] It enhances the receptor's response to its endogenous ligand, glutamate.[4] The mGlu1 receptor is crucial for motor coordination, learning, and synaptic plasticity, primarily in the cerebellum.[1][5][6] In preclinical studies, particularly in mouse models of neurodegenerative diseases like Spinocerebellar Ataxia Type 1 (SCA1), this compound has demonstrated the ability to improve motor coordination.[1][2][3] The rotarod performance assay is a standard and reliable method to evaluate motor coordination, balance, and motor learning in rodents, making it an essential tool for assessing the efficacy of compounds like this compound.[5][7][8][9][10] This document provides detailed application notes and protocols for utilizing this compound in a rotarod performance assay.

Mechanism of Action and Signaling Pathway

This compound acts by binding to an allosteric site on the mGlu1 receptor, which is a G-protein coupled receptor (GPCR). This binding potentiates the receptor's activation by glutamate. The mGlu1 receptor is coupled to the Gq/11 G-protein, and its activation leads to the stimulation of phospholipase Cβ (PLCβ).[1] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic transmission, which are fundamental to motor control. In some contexts, mGlu1 receptor activation has also been linked to the synthesis of the endocannabinoid anandamide.[1][11]

RO0711401_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound mGlu1 mGlu1 Receptor This compound->mGlu1 binds to allosteric site Glutamate Glutamate Glutamate->mGlu1 binds to orthosteric site Gq11 Gq/11 mGlu1->Gq11 activates PLCb PLCβ Gq11->PLCb activates PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Neuronal_Modulation Modulation of Neuronal Excitability & Synaptic Transmission Ca2_release->Neuronal_Modulation PKC_activation->Neuronal_Modulation

Caption: Signaling pathway of this compound via the mGlu1 receptor.

Data Presentation

The following tables summarize quantitative data from a study using this compound in a rotarod performance assay in a mouse model of SCA1.

Table 1: Effect of a Single Injection of this compound on Rotarod Performance in Symptomatic SCA1 Mice with Mild Motor Impairment.

Treatment GroupTime Post-Injection (minutes)Latency to Fall (seconds)
Vehicle0~125
Vehicle30~125
Vehicle60~125
Vehicle90~125
This compound (10 mg/kg)0~125
This compound (10 mg/kg)30~175
This compound (10 mg/kg)60~200
This compound (10 mg/kg)90~180
p < 0.05 vs. corresponding values at time 0

Data adapted from a study on SCA1 mice.[3] Absolute values are illustrative based on graphical data.

Table 2: Effect of a Single Injection of this compound on Rotarod Performance in Symptomatic SCA1 Mice with Severe Motor Impairment.

Treatment GroupTime Post-Injection (minutes)Latency to Fall (seconds)
Vehicle0< 100
Vehicle60< 100
Vehicle90< 100
This compound (10 mg/kg)0< 100
This compound (10 mg/kg)60Significantly Increased
This compound (10 mg/kg)90Significantly Increased
*A large improvement in motor coordination was observed.[3]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound
  • Reconstitution: Prepare this compound in a vehicle suitable for subcutaneous (s.c.) injection. A common vehicle is a solution of saline with a small percentage of a solubilizing agent like DMSO, followed by dilution with saline to the final concentration. The final concentration of the solubilizing agent should be minimal and consistent across all treatment groups, including the vehicle control.

  • Dosage: A dosage of 10 mg/kg has been shown to be effective in mice.[1][2] The injection volume should be calculated based on the animal's body weight. A typical injection volume is 10 mL/kg.

  • Administration: Administer this compound or the vehicle subcutaneously. The timing of administration relative to the rotarod test is critical. Effects have been observed at 30, 60, and 90 minutes post-injection.[3]

Protocol 2: Rotarod Performance Assay

This protocol is a synthesized standard procedure for an accelerating rotarod test.

  • Apparatus: Use a commercially available rotarod apparatus for mice. The rod should have a diameter of approximately 3-5 cm and a surface that provides adequate grip.[10]

  • Acclimation:

    • Acclimate the mice to the testing room for at least 30 minutes before the first trial.[12]

    • Handle the mice for several days leading up to the experiment to reduce stress.

  • Training/Habituation (Optional but Recommended):

    • On the day before the test, or on the test day itself, a training trial can be performed.[13]

    • Place the mice on the stationary rod for a brief period (e.g., 1 minute).

    • Then, set the rod to a slow, constant speed (e.g., 4 rpm) for 1-2 minutes to allow the mice to become accustomed to the rotating motion.[14]

  • Testing Procedure:

    • The test is typically conducted over multiple trials with a defined inter-trial interval.[12][14] A common protocol consists of three trials with a 15-minute inter-trial interval.[12]

    • For each trial, place the mouse on the rotarod.

    • Start the rotation, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[14][15]

    • Record the latency to fall for each mouse. A fall is defined as the point at which the mouse drops from the rod onto the platform below.

    • If a mouse clings to the rod and completes a full passive rotation, this is also considered the end of the trial for that mouse, and the time should be recorded.[14][15]

    • A maximum trial duration (e.g., 300 or 600 seconds) should be set. If the mouse does not fall within this time, the maximum duration is recorded.

  • Data Collection and Analysis:

    • The primary endpoint is the latency to fall (in seconds) for each trial.

    • Data can be presented as the average latency to fall across the trials for each animal.

    • Statistical analysis, such as a two-way ANOVA for repeated measures, can be used to compare the performance of the this compound-treated group with the vehicle control group over time.[3]

Rotarod_Workflow cluster_prep Preparation cluster_testing Rotarod Testing cluster_analysis Data Analysis Acclimation Acclimate Mice to Testing Room (≥30 min) Drug_Admin Administer this compound (10 mg/kg, s.c.) or Vehicle Acclimation->Drug_Admin Trial_1 Trial 1: Place mouse on rod Accelerate 4-40 rpm Record Latency to Fall Drug_Admin->Trial_1 30-60 min post-injection ITI_1 Inter-Trial Interval (15 min) Trial_1->ITI_1 Trial_2 Trial 2: Repeat Procedure ITI_1->Trial_2 ITI_2 Inter-Trial Interval (15 min) Trial_2->ITI_2 Trial_3 Trial 3: Repeat Procedure ITI_2->Trial_3 Data_Collection Collect Latency to Fall Data Trial_3->Data_Collection Stats_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Stats_Analysis

Caption: Experimental workflow for the rotarod performance assay.

Important Considerations

  • Animal Strain and Model: The effects of this compound may vary depending on the mouse strain and the specific disease model being used.

  • Off-Target Effects: To confirm that the observed effects are mediated by the mGlu1 receptor, studies can be conducted in mGlu1 knockout mice, where this compound should have no effect on motor performance.[3]

  • Motor Learning: The rotarod assay can also assess motor learning by observing improvement in performance across successive trials. This compound may influence this aspect of motor function.[5][16][17]

  • Environmental Factors: Ensure consistent environmental conditions (e.g., lighting, noise) during testing, as these can affect animal behavior.[14]

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Electrophysiological Characterization of RO0711401

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO0711401 is a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1][2] As a PAM, this compound does not activate the mGlu1 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[3] This modulation of the mGlu1 receptor, a G-protein coupled receptor (GPCR) involved in neuronal signaling, makes this compound a valuable tool for studying synaptic plasticity and a potential therapeutic agent for neurological disorders.[1][4] These application notes provide detailed protocols for characterizing the electrophysiological effects of this compound using patch-clamp, local field potential (LFP), and multi-electrode array (MEA) recording techniques.

Mechanism of Action and Signaling Pathway

This compound binds to an allosteric site within the transmembrane domain of the mGlu1 receptor.[3] This binding increases the affinity of glutamate for its binding site on the receptor and enhances the maximal efficacy of agonist-stimulated responses.[3] The mGlu1 receptor is coupled to Gq/11 proteins. Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] This signaling cascade can modulate ion channel activity and synaptic transmission.

This compound Signaling Pathway cluster_membrane Cell Membrane mGlu1 mGlu1 Receptor Gq11 Gq/11 mGlu1->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Glutamate Glutamate Glutamate->mGlu1 Binds This compound This compound (PAM) This compound->mGlu1 Potentiates Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Caption: this compound signaling pathway.

Quantitative Data Summary

ParameterValueCell LineAssay TypeReference
EC50 56 nMHEK293 cells expressing rat mGlu1Intracellular calcium increase (FLIPR)[1]
EC50 202 nMCHO cells expressing rat mGlu1Reversal of glutamate-activated K+ currents[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on mGlu1-mediated currents in individual cells.[6][7][8][9][10]

Objective: To determine the potentiation of glutamate-evoked currents by this compound.

Materials:

  • Cell line expressing mGlu1 receptors (e.g., HEK293 or CHO cells) or primary neurons.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.[11]

  • Borosilicate glass capillaries for pipette pulling.

  • External solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 25 mM glucose, bubbled with 95% O2/5% CO2.[9]

  • Internal solution: 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, adjusted to pH 7.3 with KOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Glutamate stock solution.

Procedure:

  • Prepare cells in a recording chamber continuously perfused with oxygenated ACSF.

  • Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell recording configuration on a target cell.

  • Clamp the cell at a holding potential of -70 mV.

  • Establish a baseline recording in ACSF.

  • Apply a sub-maximal concentration of glutamate to elicit an inward current.

  • Wash out the glutamate and allow the current to return to baseline.

  • Perfuse the chamber with ACSF containing a desired concentration of this compound for 5-10 minutes.

  • Co-apply the same sub-maximal concentration of glutamate in the presence of this compound.

  • Record the potentiated inward current.

  • Wash out both compounds to allow for recovery.

  • Repeat with varying concentrations of this compound and glutamate to determine dose-response relationships.

Data Analysis:

  • Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of this compound.

  • Calculate the percentage potentiation of the current by this compound.

  • Construct dose-response curves to determine the EC50 of this compound's potentiating effect.

Patch-Clamp Workflow start Start prep_cells Prepare Cells in Recording Chamber start->prep_cells pull_pipette Pull Patch Pipette (3-5 MΩ) prep_cells->pull_pipette establish_wc Establish Whole-Cell Recording pull_pipette->establish_wc baseline Record Baseline Current at -70 mV establish_wc->baseline apply_glu Apply Glutamate baseline->apply_glu washout_glu Washout Glutamate apply_glu->washout_glu apply_ro Apply this compound washout_glu->apply_ro apply_both Co-apply Glutamate and this compound apply_ro->apply_both washout_both Washout Both Compounds apply_both->washout_both analyze Analyze Data (Potentiation, EC50) washout_both->analyze end End analyze->end

Caption: Whole-cell patch-clamp experimental workflow.
Local Field Potential (LFP) Recordings in Brain Slices

This protocol is for assessing the effects of this compound on synaptic plasticity, such as long-term potentiation (LTP), in ex vivo brain slices.[12][13][14][15][16][17]

Objective: To investigate the modulation of synaptic transmission and plasticity by this compound.

Materials:

  • Rodent brain slices (e.g., hippocampus or cerebellum).

  • Slice holding chamber and recording chamber.

  • ACSF (same as for patch-clamp).

  • Bipolar stimulating electrode and glass recording microelectrode.

  • Amplifier and data acquisition system.

  • This compound and glutamate receptor agonists/antagonists.

Procedure:

  • Prepare acute brain slices (300-400 µm thick) and allow them to recover in oxygenated ACSF for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with ACSF.

  • Place a stimulating electrode on the afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic layer of the postsynaptic neurons (e.g., stratum radiatum of CA1).

  • Deliver baseline stimuli (e.g., 0.05 Hz) and record the field excitatory postsynaptic potentials (fEPSPs).

  • After establishing a stable baseline for 20-30 minutes, apply this compound to the perfusing ACSF.

  • Observe any changes in the baseline fEPSP slope.

  • To induce LTP, apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

  • Compare the LTP induced in the presence of this compound to a control group without the compound.

Data Analysis:

  • Measure the slope of the fEPSP.

  • Normalize the fEPSP slope to the pre-drug baseline.

  • Quantify the magnitude of LTP as the percentage increase in the fEPSP slope 60 minutes post-HFS compared to baseline.

Multi-Electrode Array (MEA) Recordings

MEA recordings allow for the simultaneous monitoring of spontaneous and evoked electrical activity from a network of neurons, providing insights into network-level effects of this compound.[18][19][20][21]

Objective: To assess the impact of this compound on neuronal network activity and synchrony.

Materials:

  • MEA system with integrated amplifier and data acquisition software.

  • MEA plates (e.g., 24- or 48-well).

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons) or iPSC-derived neurons.

  • Cell culture medium.

  • This compound.

Procedure:

  • Plate neurons on the MEA plates and culture them until a stable, spontaneously active network is formed (typically 14-21 days in vitro).

  • Record baseline spontaneous network activity. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.

  • Apply this compound at various concentrations to the culture medium.

  • Record network activity at multiple time points after compound application (e.g., 30 minutes, 1 hour, 24 hours).

  • To study evoked responses, a subset of electrodes can be used for electrical stimulation.

  • Apply a stimulation protocol before and after this compound application and record the network response.

Data Analysis:

  • Analyze changes in mean firing rate, burst parameters (duration, frequency, spikes per burst), and synchronicity indices (e.g., using a raster plot analysis).

  • Compare the network response to electrical stimulation before and after drug application.

MEA_Workflow start Start plate_cells Plate Neurons on MEA start->plate_cells culture_cells Culture to Form Network plate_cells->culture_cells record_baseline Record Baseline Spontaneous Activity culture_cells->record_baseline apply_ro Apply this compound record_baseline->apply_ro stimulate Optional: Electrical Stimulation record_baseline->stimulate record_post_drug Record Post-Drug Activity apply_ro->record_post_drug analyze Analyze Network Parameters record_post_drug->analyze record_evoked Record Evoked Response stimulate->record_evoked record_evoked->analyze end End analyze->end

Caption: Multi-electrode array experimental workflow.

Conclusion

These protocols provide a framework for the detailed electrophysiological characterization of the mGlu1 PAM, this compound. By employing a combination of patch-clamp, LFP, and MEA recordings, researchers can gain a comprehensive understanding of its effects from the single-cell to the network level. This information is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the mGlu1 receptor.

References

Application Notes and Protocols for RO0711401 in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO0711401 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). As a PAM, this compound does not activate the mGlu1 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This modulation of the glutamatergic system makes this compound a valuable tool for investigating the role of mGlu1 receptors in synaptic transmission, plasticity, and various neurological disorders. Brain slice electrophysiology is a powerful technique to elucidate the effects of compounds like this compound on neural circuits while preserving the local synaptic architecture.

These application notes provide detailed protocols for utilizing this compound in acute brain slice preparations, along with expected outcomes and data presentation guidelines.

Data Presentation

The following tables summarize the key in vitro properties of this compound and the expected effects on synaptic transmission based on studies with similar mGlu1 PAMs.

Table 1: In Vitro Properties of this compound

ParameterValueSpeciesAssay SystemReference
EC₅₀ 56 nMRatCHO cells expressing mGlu1 receptor (reversal of glutamate-activated K⁺ currents)[1]

Table 2: Expected Electrophysiological Effects of this compound in Brain Slices (based on mGlu1 PAM literature)

ParameterBrain RegionExpected EffectPutative Mechanism
EPSC Amplitude Cerebellum, Nucleus AccumbensModulation of amplitudePotentiation of glutamate's effect on postsynaptic mGlu1 receptors, leading to downstream signaling that can affect AMPA receptor function.[2]
Synaptic Plasticity (LTD) Cerebellum, HippocampusFacilitation of Long-Term Depression (LTD)Enhanced mGlu1 receptor signaling is known to be involved in the induction of certain forms of LTD.
Neuronal Excitability VariousCan be increased or decreased depending on the neuronal populationModulation of various ion channels downstream of mGlu1 receptor activation.

Experimental Protocols

I. Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhanced neuronal viability.

Materials:

  • NMDG-ACSF (Slicing Solution): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂·2H₂O, 10 mM MgSO₄·7H₂O. pH 7.3-7.4, ~300-310 mOsm.

  • HEPES-ACSF (Holding Solution): 92 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 2 mM CaCl₂·2H₂O, 2 mM MgSO₄·7H₂O. pH 7.3-7.4, ~300-310 mOsm.

  • Recording ACSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM glucose, 2 mM CaCl₂·2H₂O, 1 mM MgSO₄·7H₂O. pH 7.4, ~300-310 mOsm.

  • Carbogen gas (95% O₂, 5% CO₂)

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Recovery and recording chambers

Procedure:

  • Anesthesia and Dissection:

    • Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic protocol.

    • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated NMDG-ACSF.

  • Slicing:

    • Mount the brain onto the vibratome stage.

    • Cut brain slices of the desired thickness (typically 250-350 µm) in the ice-cold, carbogenated NMDG-ACSF.

  • Recovery:

    • Transfer the slices to a recovery chamber containing NMDG-ACSF at 32-34°C, continuously bubbled with carbogen, for 10-15 minutes.

    • Transfer the slices to a holding chamber containing HEPES-ACSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.

II. Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of synaptic currents from individual neurons in acute brain slices.

Materials:

  • Prepared acute brain slices

  • Recording rig with microscope, micromanipulators, amplifier, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular solution (e.g., for recording EPSCs): 135 mM Cs-methanesulfonate, 8 mM NaCl, 10 mM HEPES, 0.5 mM EGTA, 10 mM Na₂-phosphocreatine, 4 mM Mg-ATP, 0.4 mM Na-GTP. pH 7.2-7.3, ~290 mOsm.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recording ACSF

Procedure:

  • Slice Preparation:

    • Transfer a brain slice to the recording chamber on the microscope stage.

    • Continuously perfuse the slice with carbogenated recording ACSF at a rate of 2-3 mL/min at 30-32°C.

  • Patching a Neuron:

    • Under visual guidance (e.g., DIC microscopy), approach a neuron with a patch pipette filled with intracellular solution.

    • Apply gentle suction to form a giga-ohm seal.

    • Apply a brief, strong suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Record baseline synaptic activity (e.g., spontaneous or evoked EPSCs/IPSCs) for a stable period (e.g., 5-10 minutes).

  • Application of this compound:

    • Prepare the desired final concentration of this compound in the recording ACSF. A typical starting concentration range is 10-100 nM.

    • Bath-apply the this compound-containing ACSF to the slice.

    • Record the synaptic activity in the presence of the compound for a sufficient duration to observe its effects (e.g., 10-20 minutes).

  • Washout:

    • Perfuse the slice with the control recording ACSF to wash out the compound and observe any reversal of the effects.

Mandatory Visualizations

Signaling Pathway of mGlu1 Receptor Activation and Modulation by this compound

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu1_Receptor mGlu1 Receptor Glutamate->mGlu1_Receptor Binds Gq Gq mGlu1_Receptor->Gq Activates This compound This compound This compound->mGlu1_Receptor Potentiates PLC Phospholipase C Gq->PLC Activates DAG DAG PLC->DAG Cleaves PIP₂ to IP3 IP3 PLC->IP3 Cleaves PIP₂ to PIP2 PIP2 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Target_Proteins Modulation of Ion Channels & Synaptic Proteins PKC->Target_Proteins Ca_release->Target_Proteins

Caption: mGlu1 receptor signaling cascade potentiated by this compound.

Experimental Workflow for Brain Slice Electrophysiology

Brain_Slice_Workflow A 1. Prepare Acute Brain Slices (NMDG Protective Method) B 2. Slice Recovery (NMDG-ACSF then HEPES-ACSF) A->B C 3. Transfer Slice to Recording Chamber B->C D 4. Obtain Whole-Cell Patch-Clamp Recording C->D E 5. Record Baseline Synaptic Activity D->E F 6. Bath Apply this compound E->F G 7. Record Synaptic Activity in presence of this compound F->G H 8. Washout with Control ACSF G->H I 9. Data Analysis H->I

Caption: Workflow for a brain slice electrophysiology experiment.

Logical Relationship of this compound's Effect on Synaptic Transmission

RO0711401_Effect_Logic This compound This compound (mGlu1 PAM) mGlu1 mGlu1 Receptor This compound->mGlu1 Positive Allosteric Modulation Signaling Enhanced Intracellular Signaling mGlu1->Signaling Glutamate Synaptic Glutamate Glutamate->mGlu1 Agonist Binding Synaptic_Mod Modulation of Synaptic Transmission (e.g., EPSC amplitude) Signaling->Synaptic_Mod

Caption: Logical flow of this compound's modulatory action.

References

Application Notes and Protocols for RO0711401 Administration in Rodent Models of Ataxia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinocerebellar ataxia (SCA) encompasses a group of neurodegenerative diseases characterized by progressive ataxia, motor incoordination, and Purkinje cell degeneration in the cerebellum. Spinocerebellar ataxia type 1 (SCA1) is an autosomal dominant form caused by a polyglutamine expansion in the ataxin-1 protein. Current therapeutic strategies are limited, highlighting the need for novel pharmacological interventions.

RO0711401 is a selective, orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] mGlu1 receptors are highly expressed in cerebellar Purkinje cells and are crucial for motor learning and synaptic plasticity.[2] In mouse models of SCA1, a reduction in mGlu1 receptor expression and signaling in Purkinje cells has been observed, suggesting that enhancing mGlu1 receptor function could be a viable therapeutic approach.[3][4]

These application notes provide a comprehensive overview of the administration of this compound in rodent models of SCA1, summarizing key quantitative data and providing detailed experimental protocols for its use and the assessment of its efficacy.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in mouse models of Spinocerebellar Ataxia Type 1 (SCA1).

Table 1: Effects of this compound on Motor Coordination in SCA1 Mouse Models

Mouse ModelAgeTreatment ProtocolBehavioral TestKey FindingsReference
SCA1 (154Q/2Q)30 weeksSingle 10 mg/kg s.c. injectionAccelerating RotarodProlonged improvement in motor performance, lasting for several days.[3][4]
SCA1 (154Q/2Q)30 weeksDaily 10 mg/kg s.c. injectionsAccelerating RotarodSustained improvement in motor performance with no development of tolerance.[3]
SCA1 (154Q/2Q)30 weeksSingle 10 mg/kg s.c. injectionPaw-print analysisImprovement in gait parameters.[3][4]

Table 2: Effects of this compound on Cognitive Function in SCA1 Mouse Models

Mouse ModelAgeTreatment ProtocolBehavioral TestKey FindingsReference
SCA1 (154Q/2Q)8 weeks10 mg/kg s.c.Morris Water MazePartially corrected learning deficits and restored memory retention.[2][5]

Table 3: Molecular Effects of this compound in the Hippocampus of SCA1 Mouse Models

Mouse ModelAgeTreatment ProtocolMolecular EndpointKey FindingsReference
SCA1 (154Q/2Q)8 weeks10 mg/kg s.c.Endocannabinoid LevelsEnhanced hippocampal levels of anandamide; no change in 2-arachidonylglycerol.[2][5]

Experimental Protocols

This compound Formulation and Administration

This protocol describes the preparation and subcutaneous administration of this compound to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile insulin (B600854) syringes with 28-30 gauge needles

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: Prepare a 10% DMSO in corn oil vehicle. For example, to prepare 1 mL of vehicle, add 100 µL of DMSO to 900 µL of corn oil. Vortex thoroughly to ensure a homogenous mixture.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound for the desired concentration. For a 10 mg/kg dose in a 25 g mouse with an injection volume of 100 µL (4 µL/g), the required concentration is 2.5 mg/mL.

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • First, dissolve the this compound powder in the DMSO portion of the vehicle (e.g., for 1 mL of final solution, dissolve the required amount of this compound in 100 µL of DMSO).

    • Once dissolved in DMSO, add the corn oil portion (e.g., 900 µL) to the tube.

    • Vortex the solution vigorously. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] The final solution should be a clear, homogenous solution or a fine suspension.

    • It is recommended to prepare the working solution fresh on the day of the experiment.[1]

  • Subcutaneous Administration:

    • Gently restrain the mouse.

    • Lift the loose skin over the back/scruff of the neck to form a "tent".

    • Insert the needle (bevel up) into the base of the tented skin, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its home cage.

Assessment of Motor Coordination: Accelerating Rotarod Test

This protocol is used to assess motor coordination and balance in mice.

Materials:

  • Accelerating rotarod apparatus for mice

  • Timer

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Training (optional but recommended): On the day before testing, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for 2-3 trials. This helps to reduce anxiety and improve performance consistency.

  • Testing:

    • Place the mouse on the stationary rod of the rotarod apparatus.

    • Start the rotation, which should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

    • Record the latency (in seconds) for the mouse to fall from the rod. If the mouse clings to the rod and makes a full passive rotation, the trial should be stopped, and the latency recorded.

    • Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.

    • The average latency to fall across the trials is used as the measure of motor coordination.

Assessment of Learning and Memory: Morris Water Maze

This protocol is used to assess hippocampal-dependent spatial learning and memory.

Materials:

  • Circular water tank (1-1.5 m in diameter)

  • Escape platform (submerged 1 cm below the water surface)

  • Water opacifier (e.g., non-toxic white paint or milk powder)

  • Video tracking system and software

  • Distinct visual cues placed around the room

Procedure:

  • Setup: Fill the tank with water and opacify it to hide the platform. Place the platform in a fixed location in one of the quadrants. Arrange distinct visual cues around the room to serve as spatial references.

  • Acquisition Phase (Learning):

    • Gently place the mouse into the water facing the wall of the tank at one of four designated start positions.

    • Allow the mouse to swim freely for a set time (e.g., 60 or 90 seconds) to find the hidden platform.

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds.

    • If the mouse does not find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.

    • Conduct 4 trials per day for 5-7 consecutive days. The start position should be varied for each trial.

    • Record the escape latency (time to find the platform) and the path length for each trial using the video tracking software. A decrease in escape latency over the training days indicates learning.

  • Probe Trial (Memory):

    • 24 hours after the last acquisition trial, remove the platform from the tank.

    • Place the mouse in the tank from a novel start position and allow it to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

    • A preference for the target quadrant indicates spatial memory retention.

Western Blot for mGlu1α Receptor Expression

This protocol describes the detection and quantification of mGlu1α receptor protein levels in cerebellar tissue.

Materials:

  • Cerebellar tissue homogenates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Primary antibody: anti-mGlu1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize cerebellar tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-mGlu1α antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the mGlu1α signal to a loading control protein (e.g., β-actin or GAPDH).

Immunohistochemistry for Calbindin in Purkinje Cells

This protocol is for visualizing Purkinje cells in cerebellar sections using an antibody against calbindin-D28k.

Materials:

  • Paraffin-embedded or frozen cerebellar sections

  • Antigen retrieval solution (for paraffin (B1166041) sections)

  • Permeabilization buffer (e.g., PBS with 0.1-0.3% Triton X-100)

  • Blocking solution (e.g., PBS with 5-10% normal goat serum and 0.1% Triton X-100)

  • Primary antibody: anti-Calbindin-D28k

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Slide Preparation:

    • For paraffin sections, deparaffinize and rehydrate the tissue sections. Perform antigen retrieval (e.g., by heating in citrate (B86180) buffer).

    • For frozen sections, bring the slides to room temperature.

  • Permeabilization and Blocking:

    • Wash the sections with PBS.

    • Permeabilize the sections with permeabilization buffer for 10-15 minutes.

    • Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the sections with the primary anti-calbindin antibody (diluted in blocking solution) overnight at 4°C.

    • Wash the sections three times with PBS for 5 minutes each.

    • Incubate the sections with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the sections three times with PBS for 5 minutes each, protected from light.

    • Counterstain the nuclei with DAPI for 5-10 minutes.

    • Wash the sections with PBS.

    • Mount the coverslips onto the slides using mounting medium.

  • Imaging:

    • Visualize the sections using a fluorescence microscope. Calbindin-positive Purkinje cells will be labeled by the fluorescent secondary antibody.

Visualization of Signaling Pathways and Workflows

RO0711401_Mechanism_of_Action cluster_SCA1 SCA1 Pathophysiology cluster_Intervention Therapeutic Intervention cluster_Effects Downstream Effects SCA1 Spinocerebellar Ataxia Type 1 (SCA1) mGlu1_down Reduced mGlu1 Receptor Expression & Signaling SCA1->mGlu1_down Ataxia Ataxia & Motor Deficits mGlu1_down->Ataxia Cognitive Cognitive Deficits mGlu1_down->Cognitive This compound This compound (mGlu1 PAM) mGlu1_receptor mGlu1 Receptor This compound->mGlu1_receptor Positive Allosteric Modulation Signaling_restored Restored mGlu1 Signaling mGlu1_receptor->Signaling_restored Motor_imp Improved Motor Coordination Signaling_restored->Motor_imp Cognitive_imp Improved Learning & Memory Signaling_restored->Cognitive_imp Endocannabinoid Increased Hippocampal Anandamide Signaling_restored->Endocannabinoid

Caption: Mechanism of action of this compound in SCA1.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_behavioral_tests Behavioral Tests cluster_molecular_analysis Molecular Analyses Animal_model SCA1 Mouse Model (e.g., 154Q/2Q) RO0711401_admin This compound Administration (10 mg/kg, s.c.) Animal_model->RO0711401_admin Vehicle_control Vehicle Control Administration Animal_model->Vehicle_control Behavioral Behavioral Testing RO0711401_admin->Behavioral Molecular Molecular Analysis RO0711401_admin->Molecular Vehicle_control->Behavioral Vehicle_control->Molecular Rotarod Rotarod Test Behavioral->Rotarod MWM Morris Water Maze Behavioral->MWM Western Western Blot (mGlu1α) Molecular->Western IHC Immunohistochemistry (Calbindin) Molecular->IHC

Caption: Experimental workflow for this compound studies.

References

Troubleshooting & Optimization

RO0711401 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with RO0711401.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] As a PAM, it does not activate the mGlu1 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[2][3][4] This potentiation increases the potency and maximum efficacy of the agonist.[2][4] The mGlu1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7]

Q2: My this compound is precipitating when I add it to my cell culture medium. What is the cause and how can I fix it?

A2: This is a common issue due to the hydrophobic nature of this compound and its very low solubility in aqueous solutions. The precipitation, often called "crashing out," typically occurs when a concentrated stock solution in an organic solvent like DMSO is diluted into the aqueous environment of the cell culture medium.[8] To resolve this, you can try the following:

  • Reduce the final concentration: Your target concentration may be above the solubility limit of this compound in the final medium.

  • Optimize your dilution method: Instead of a single large dilution, perform a serial or intermediate dilution. Add the stock solution dropwise to your pre-warmed medium while vortexing to ensure rapid and uniform mixing.[8]

  • Check your DMSO concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤0.1% to 0.5%) to avoid both compound precipitation and solvent-induced cell toxicity.[9]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: The tolerance to DMSO varies significantly between cell lines.[9] As a general guideline, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines.[10] However, it is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line's viability and function.[9]

Q4: How should I store my this compound stock solution to ensure its stability?

A4: this compound stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][11] These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]

Solubility and Solution Preparation

This compound is a hydrophobic compound with high solubility in organic solvents like DMSO and poor solubility in aqueous buffers.

Solubility Data

SolventSolubilityNotes
DMSO100 mg/mL (277.55 mM)Ultrasonic assistance may be needed. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1]
Corn Oil (with 10% DMSO)≥ 2.5 mg/mL (6.94 mM)This formulation is suitable for in vivo studies.[1]
WaterInsolubleNot recommended as a primary solvent.

Stock Solution Preparation Table (in DMSO)

Desired Stock ConcentrationMass of this compound for 1 mLMass of this compound for 5 mLMass of this compound for 10 mL
1 mM0.36 mg1.80 mg3.60 mg
5 mM1.80 mg9.01 mg18.01 mg
10 mM3.60 mg18.01 mg36.03 mg
50 mM18.01 mg90.07 mg180.15 mg

Molecular Weight of this compound: 360.29 g/mol

Stability and Storage

Proper storage is critical to maintain the integrity and activity of this compound.

FormStorage TemperatureShelf LifeNotes
Solid Powder -20°C3 yearsStore in a dry, dark place.[11]
4°C2 yearsFor shorter-term storage.[1]
Stock Solution in DMSO -80°C6 monthsRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1]
-20°C1 monthSuitable for short-term storage.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 3.6 mg of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of fresh, anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1][11]

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol is designed to minimize the risk of precipitation when diluting the DMSO stock solution into aqueous cell culture media.

  • Pre-warm Media: Warm your complete cell culture medium (with serum, if applicable) to 37°C.

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of your stock solution in pure DMSO. For example, dilute your 10 mM stock 1:10 in DMSO to get a 1 mM solution.

    • In a sterile tube, add the required volume of the intermediate DMSO solution to the pre-warmed medium while gently vortexing. For instance, adding 1 µL of 1 mM stock to 1 mL of medium yields a 1 µM final concentration with 0.1% DMSO.[8]

  • Direct Dilution (for lower concentrations):

    • While vigorously vortexing the pre-warmed medium, add the required volume of the high-concentration DMSO stock solution dropwise.[8]

  • Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.

Protocol 3: Preparation of Formulation for In Vivo Administration (Subcutaneous)

A common formulation for in vivo studies involves a co-solvent system to improve the solubility of this compound.[1]

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Formulation:

    • In a sterile tube, add 900 µL of corn oil.

    • Add 100 µL of the 25 mg/mL DMSO stock solution to the corn oil. This creates a 10% DMSO in 90% corn oil formulation with a final this compound concentration of 2.5 mg/mL.[1]

  • Homogenization: Mix the solution thoroughly by vortexing or sonicating until it is a clear and uniform solution.

  • Administration: It is recommended to prepare this formulation fresh on the day of the experiment and use it immediately.

Troubleshooting and Visualization

Troubleshooting Workflow for Precipitation

If you encounter precipitation, follow this logical workflow to diagnose and solve the issue.

G start Precipitation Observed check_stock Is the stock solution in 100% DMSO clear? start->check_stock check_dilution How was the stock diluted into the aqueous buffer? check_stock->check_dilution Yes solution_stock Re-dissolve stock. Use fresh, anhydrous DMSO. Consider gentle warming or sonication. check_stock->solution_stock No check_final_conc What is the final concentration of this compound? check_dilution->check_final_conc solution_dilution Add stock dropwise to vigorously stirring buffer. Perform serial/intermediate dilutions. check_dilution->solution_dilution Rapidly added check_dmso_conc What is the final DMSO concentration? check_final_conc->check_dmso_conc Concentration is low solution_final_conc Reduce the final working concentration. check_final_conc->solution_final_conc Concentration is high check_temp Was the aqueous buffer pre-warmed to 37°C? check_dmso_conc->check_temp DMSO is low solution_dmso_conc Keep final DMSO concentration ≤ 0.5%, ideally ≤ 0.1%. check_dmso_conc->solution_dmso_conc DMSO is high solution_temp Always use pre-warmed buffers for dilution. check_temp->solution_temp No end Problem Resolved check_temp->end Yes

Caption: Troubleshooting workflow for addressing this compound precipitation.

In Vitro Experimental Workflow

This workflow illustrates the recommended procedure for preparing a working solution of this compound for cell-based assays to minimize precipitation.

G cluster_0 Preparation cluster_1 Dilution cluster_2 Application A 1. Prepare 10 mM Stock in 100% Anhydrous DMSO B 2. Create Intermediate Dilution in 100% DMSO (e.g., 1 mM) A->B Dilute D 4. Add Intermediate DMSO Stock Dropwise to Vortexing Buffer B->D Add to C 3. Pre-warm Aqueous Buffer (e.g., Cell Culture Medium) to 37°C C->D E 5. Final Working Solution (e.g., 1 µM this compound in 0.1% DMSO) D->E Creates F 6. Add to Cells E->F Apply

Caption: Recommended workflow for preparing in vitro working solutions.

mGlu1 Receptor Signaling Pathway

This compound acts as a positive allosteric modulator on the mGlu1 receptor, which is coupled to the Gq signaling pathway.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGlu1 mGlu1 Receptor Gq Gq Protein mGlu1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER IP3 Receptor IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Co-activates Downstream Downstream Cellular Effects Ca->Downstream Activates Ca²⁺-dependent pathways PKC->Downstream Phosphorylates Targets ER->Ca Releases Glutamate Glutamate Glutamate->mGlu1 Binds This compound This compound (PAM) This compound->mGlu1 Potentiates

Caption: Simplified mGlu1 receptor signaling cascade.

References

RO0711401 storage conditions long term

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, handling, and use of RO0711401, a selective mGlu1 positive allosteric modulator.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

This compound powder is stable for extended periods when stored correctly. For optimal long-term stability, it is recommended to store the powder at -20°C, which should maintain its integrity for up to 3 years.[1][2] Storage at 4°C is also an option for shorter periods, with a shelf life of up to 2 years.[1][3]

Q2: How should I store stock solutions of this compound?

Once dissolved in a solvent such as DMSO, stock solutions of this compound should be stored frozen to maintain efficacy. Storage at -80°C is recommended for up to 6 months.[1] For shorter-term storage, -20°C is acceptable for up to 1 month.[1][4] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]

Q3: What is the recommended solvent for dissolving this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][4][6] It is soluble in DMSO at a concentration of 100 mg/mL (277.55 mM); sonication may be required to fully dissolve the compound.[1][2]

Q4: Can I use this compound in animal experiments?

Yes, this compound is orally active and can be used in animal experiments.[1][7] When preparing solutions for in vivo studies, it is important to note that while a DMSO stock solution is necessary, the final working solution may require dilution with hydrotropy agents like sodium carboxymethyl cellulose (B213188) (CMC-Na) or Tween 80 to ensure solubility and minimize toxicity.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve Insufficient sonication or use of old DMSO.Use freshly opened DMSO and sonicate the solution as recommended.[1][2]
Loss of compound activity in experiments Improper storage of stock solution or repeated freeze-thaw cycles.Aliquot stock solutions into single-use vials and store at -80°C. Avoid leaving the solution at room temperature for extended periods.[5]
Precipitation of compound in cell culture media High concentration of DMSO in the final working solution.Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid both precipitation and cellular toxicity.

Storage Conditions Summary

FormatStorage TemperatureShelf Life
Powder -20°C3 years[1][2]
4°C2 years[1][3]
In Solvent (e.g., DMSO) -80°C6 months[1]
-20°C1 month[1][4]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. Calculation: Volume (mL) = [Mass (mg) / 360.29 ( g/mol )] / 10 (mmol/L) * 1000 (mL/L)

  • Dissolution: Vortex the solution and sonicate if necessary until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation compound_receipt Receive this compound Powder storage_powder Store Powder at -20°C compound_receipt->storage_powder stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) storage_powder->stock_prep storage_stock Aliquot and Store Stock at -80°C stock_prep->storage_stock thaw_stock Thaw Single-Use Aliquot storage_stock->thaw_stock working_sol Prepare Working Solution in Assay Buffer/Media thaw_stock->working_sol cell_treatment Treat Cells/Administer to Animal working_sol->cell_treatment data_acq Data Acquisition cell_treatment->data_acq

Caption: Experimental workflow for this compound from receipt to experimental use.

mGlu1_pathway cluster_membrane Cell Membrane mGlu1 mGlu1 Receptor Gq Gq Protein mGlu1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_release->downstream PKC->downstream Glutamate Glutamate Glutamate->mGlu1 This compound This compound (PAM) This compound->mGlu1 Enhances Glutamate Binding

Caption: Simplified mGlu1 receptor signaling pathway with the action of this compound.

References

troubleshooting RO0711401 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO0711401, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and orally active positive allosteric modulator (PAM) of the mGluR1 receptor with an EC50 of 56 nM.[1] As a PAM, it does not activate the mGluR1 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. This modulation occurs at an allosteric site, a location on the receptor distinct from the glutamate binding site.

Q2: What are the common in vitro assays used to characterize this compound activity?

Common in vitro assays for mGluR1 PAMs like this compound include:

  • Calcium Mobilization Assays: mGluR1 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca2+]i).[2][3] Assays measuring changes in [Ca2+]i are a primary method to assess the potentiation effect of this compound in the presence of a glutamate receptor agonist.

  • Inositol (B14025) Monophosphate (IP1) Accumulation Assays (e.g., IP-One HTRF assay): Activation of the Gq pathway also leads to the accumulation of inositol phosphates. Measuring the accumulation of IP1, a downstream metabolite of IP3, provides a robust readout of mGluR1 activation.[4][5]

Q3: What are the recommended solvent and storage conditions for this compound?

For in vivo studies, a common solvent formulation is 10% DMSO and 90% Corn Oil. For in vitro assays, DMSO is a typical solvent. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.

Troubleshooting Experimental Variability

Experimental variability is a common challenge when working with allosteric modulators. The following guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent potentiation of the agonist response in vitro.

  • Possible Cause 1: Probe Dependence. The magnitude of potentiation by a PAM can depend on the specific orthosteric agonist used in the assay.[6] Different agonists may stabilize distinct receptor conformations, leading to varied cooperativity with the allosteric modulator.

    • Recommendation: If possible, use the endogenous agonist, glutamate. If using a synthetic agonist, be aware that the observed potentiation may not directly translate to the physiological setting. Consider testing this compound with multiple orthosteric agonists to characterize its probe dependence.

  • Possible Cause 2: Cell Line and Receptor Expression Levels. The level of mGluR1 expression in the chosen cell line can significantly impact the observed activity of this compound. High receptor expression levels can sometimes lead to constitutive receptor activity, which may alter the modulatory effects of a PAM.[7]

    • Recommendation: Characterize the mGluR1 expression level in your cell line. If encountering variability, consider using a cell line with expression levels that more closely mimic the physiological system of interest.

  • Possible Cause 3: Assay Buffer Composition. The concentration of extracellular ions, particularly calcium, can modulate the activity of mGluR1.[8] Variations in the composition of your assay buffer could contribute to inconsistent results.

    • Recommendation: Ensure consistent and well-documented preparation of all assay buffers. Use high-purity reagents and water.

Issue 2: Discrepancy between results from different assay formats (e.g., calcium mobilization vs. IP1 accumulation).

  • Possible Cause: Biased Allosterism. this compound, like other allosteric modulators, may exhibit biased agonism, meaning it could preferentially enhance one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways).[9] A calcium mobilization assay primarily measures Gq-pathway activation, while other pathways might also be modulated.

    • Recommendation: To obtain a comprehensive understanding of this compound's functional profile, consider employing multiple assay formats that capture different aspects of mGluR1 signaling, such as assays for ERK phosphorylation (β-arrestin pathway).

Issue 3: Diminished or no effect of this compound in vivo.

  • Possible Cause 1: Poor Compound Solubility or Stability in Formulation. If this compound precipitates out of the vehicle, its bioavailability will be significantly reduced.

    • Recommendation: Prepare the formulation immediately before administration. Visually inspect the solution for any precipitation. Sonication may be used to aid dissolution. For longer-term studies, the stability of this compound in the chosen vehicle should be validated.

  • Possible Cause 2: Inappropriate Dosing or Administration Route. The efficacy of this compound in vivo is dependent on achieving sufficient exposure at the target site.

    • Recommendation: Refer to published studies for appropriate dosing ranges and administration routes.[1] Pharmacokinetic studies may be necessary to determine the optimal dosing regimen for your specific animal model and experimental paradigm.

Data Presentation

Table 1: Illustrative Example of Probe Dependence for an mGluR1 PAM

Orthosteric AgonistAgonist EC50 (nM)Agonist EC50 + PAM (nM)Fold Shift
Glutamate150305.0
Quisqualate50252.0
DHPG2001501.3

This table illustrates the concept of probe dependence, where the magnitude of the leftward shift in the agonist's EC50 value varies depending on the orthosteric agonist used.

Experimental Protocols

1. In Vitro Calcium Mobilization Assay

This protocol provides a general framework for assessing the potentiation of an orthosteric agonist-induced calcium response by this compound in a cell line expressing mGluR1.

  • Cell Culture: Plate HEK293 cells stably expressing rat mGluR1 in black-walled, clear-bottomed 384-well plates at a density of 15,000-20,000 cells per well in assay medium (e.g., DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate) and incubate overnight.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of the orthosteric agonist (e.g., glutamate) at a concentration that elicits a submaximal response (e.g., EC20).

    • Using a fluorescent imaging plate reader (e.g., FLIPR or FDSS), add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 2.5-5 minutes).

    • Add the EC20 concentration of the orthosteric agonist to the wells.

  • Data Acquisition and Analysis: Monitor the change in fluorescence intensity over time. The potentiation effect of this compound is determined by the increase in the agonist-induced calcium response in the presence of the modulator compared to the agonist alone.

2. In Vitro IP-One HTRF Assay

This protocol outlines the general steps for measuring inositol monophosphate (IP1) accumulation as a readout of mGluR1 activation.

  • Cell Stimulation:

    • Plate cells expressing mGluR1 in a suitable format (e.g., 384-well plate) and incubate.

    • Add varying concentrations of this compound, followed by a submaximal concentration of an orthosteric agonist.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes) in the presence of LiCl to prevent IP1 degradation.[5]

  • Lysis and Detection:

    • Lyse the cells.

    • Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1-cryptate antibody).[4]

    • Incubate to allow for the competitive binding reaction to reach equilibrium.

  • Data Acquisition and Analysis: Read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the concentration of IP1 produced by the cells.

Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Dependent cluster_beta_arrestin G-Protein Independent Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds to orthosteric site This compound This compound (PAM) This compound->mGluR1 Binds to allosteric site Gq11 Gq/11 mGluR1->Gq11 Activates beta_arrestin β-Arrestin-1 mGluR1->beta_arrestin Recruits PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates ERK ERK Phosphorylation beta_arrestin->ERK Mediates

Caption: mGluR1 Signaling Pathway modulated by this compound.

Troubleshooting_Workflow Start Experimental Variability Observed CheckAssay In Vitro or In Vivo? Start->CheckAssay InVitroIssues In Vitro Troubleshooting CheckAssay->InVitroIssues In Vitro InVivoIssues In Vivo Troubleshooting CheckAssay->InVivoIssues In Vivo ProbeDep Check Probe Dependence InVitroIssues->ProbeDep CellLine Verify Cell Line & Expression Levels InVitroIssues->CellLine AssayCond Standardize Assay Conditions (e.g., Buffer) InVitroIssues->AssayCond BiasedAgonism Consider Biased Agonism InVitroIssues->BiasedAgonism Formulation Check Formulation Solubility & Stability InVivoIssues->Formulation Dosing Review Dosing & Administration Route InVivoIssues->Dosing Resolution Consistent Results ProbeDep->Resolution CellLine->Resolution AssayCond->Resolution BiasedAgonism->Resolution Formulation->Resolution Dosing->Resolution

Caption: Troubleshooting workflow for this compound experimental variability.

References

Technical Support Center: Optimizing RO0711401 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RO0711401 in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentrations for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[2] This potentiation occurs by binding to a site on the receptor distinct from the glutamate binding site, leading to an increase in the potency and maximal efficacy of glutamate.[2]

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: The effective concentration of this compound can vary significantly depending on the cell line, the expression level of mGluR1, and the specific assay being performed. While an EC50 of 56 nM has been reported, this is a general guideline.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A starting point for such an experiment could range from 1 nM to 10 µM.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[3] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in 100% DMSO. It is recommended to sonicate the solution to ensure it is fully dissolved.[4] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells, typically recommended to be at or below 0.1% to 0.5%.[5]

Q4: What are the downstream signaling pathways activated by mGluR1?

A4: mGluR1 is primarily coupled to Gq/11 G-proteins.[6] Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] These events can initiate a cascade of downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs).[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound. Low or no expression of mGluR1 in the cell line.Verify mGluR1 expression using techniques like Western blot, qPCR, or immunocytochemistry. Consider using a cell line known to express mGluR1 (e.g., HEK293 or CHO cells transfected with mGluR1).
Suboptimal concentration of this compound.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM) to determine the optimal concentration.
Insufficient concentration of glutamate in the culture medium.As a PAM, this compound requires the presence of an agonist. Ensure your assay buffer or cell culture medium contains an appropriate concentration of glutamate or co-administer a known mGluR1 agonist.
Degraded this compound stock solution.Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots.
High background signal or cell death. Cytotoxicity of this compound at high concentrations.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cell line.
High concentration of DMSO in the final culture medium.Ensure the final DMSO concentration is within the tolerated range for your cells (typically ≤ 0.5%).[5] Prepare a vehicle control with the same final DMSO concentration to assess its effect.
Off-target effects of this compound.While this compound is selective for mGluR1, off-target effects at high concentrations cannot be entirely ruled out.[7][8] If possible, use a negative control cell line that does not express mGluR1 to assess for off-target effects.
Inconsistent or variable results. Inconsistent cell seeding density.Ensure uniform cell seeding across all wells of your assay plate.
Variability in incubation times.Maintain consistent incubation times for drug treatment and subsequent assay steps.
Precipitation of this compound in the culture medium.When diluting the DMSO stock, add it to the medium with gentle mixing.[9] If precipitation is observed, consider preparing an intermediate dilution in a serum-free medium before adding to the final culture.

Experimental Protocols & Data

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Optimization

Cell LineAssay TypeRecommended Starting Concentration Range
HEK293 (mGluR1 expressing)Intracellular Calcium Mobilization1 nM - 10 µM
CHO (mGluR1 expressing)cAMP Accumulation1 nM - 10 µM
Primary Neuronal CulturesNeurite Outgrowth10 nM - 10 µM

Table 2: Solubility and Storage of this compound

SolventMaximum SolubilityStock Solution Storage
DMSO≥ 100 mg/mL (277.55 mM)[3][4]-20°C for up to 1 month, -80°C for up to 6 months[3]

Detailed Methodologies

Protocol 1: Determining the Optimal Concentration of this compound using an Intracellular Calcium Assay

This protocol describes how to determine the dose-dependent effect of this compound on intracellular calcium levels in mGluR1-expressing cells (e.g., HEK293-mGluR1).

Materials:

  • HEK293 cells stably expressing mGluR1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • mGluR1 agonist (e.g., L-Quisqualic acid or (S)-3,5-DHPG)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed HEK293-mGluR1 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock in HBS to achieve a range of final desired concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control (DMSO in HBS at the highest final concentration used).

    • Prepare a solution of an mGluR1 agonist at a concentration that elicits a submaximal response (e.g., EC20).

  • Assay Measurement:

    • Wash the cells twice with HBS to remove excess dye.

    • Add 100 µL of HBS to each well.

    • Place the plate in a fluorescence plate reader and set the appropriate excitation and emission wavelengths for your chosen dye.

    • Record a baseline fluorescence reading for approximately 20-30 seconds.

    • Inject the this compound dilutions (or vehicle) into the wells and continue recording.

    • After a pre-incubation period with this compound (e.g., 5-15 minutes), inject the mGluR1 agonist and continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is to determine the potential cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., CHO, HEK293)

  • Cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds This compound This compound (PAM) This compound->mGluR1 Potentiates Gq11 Gq/11 mGluR1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Signaling (e.g., MAPK) Ca2_release->Downstream Modulates PKC->Downstream Activates

Caption: mGluR1 Signaling Pathway.

experimental_workflow start Start: Cell Line Selection (mGluR1 expressing) prepare_stock Prepare this compound Stock (10 mM in DMSO) start->prepare_stock cytotoxicity Determine Max Non-Toxic Conc. (Cytotoxicity Assay, e.g., MTT) prepare_stock->cytotoxicity dose_response Perform Dose-Response Experiment (e.g., Calcium Assay) cytotoxicity->dose_response Use concentrations below toxic level analyze_data Analyze Data & Determine EC50 dose_response->analyze_data optimize_assay Optimize Assay Conditions (e.g., agonist conc., incubation time) analyze_data->optimize_assay Based on EC50 functional_assay Perform Functional Assays at Optimal Concentration optimize_assay->functional_assay end End: Data Interpretation functional_assay->end

Caption: Experimental Workflow for this compound Optimization.

References

potential off-target effects of RO0711401

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of RO0711401, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and orally active positive allosteric modulator of the mGlu1 receptor, with an EC50 of 56 nM.[1][2] It does not directly activate the mGlu1 receptor on its own but potentiates the receptor's response to the endogenous agonist, glutamate.[3] This potentiation leads to an increase in intracellular calcium signaling and modulates synaptic strength, which is crucial for processes like long-term potentiation (LTP) involved in learning and memory.[2][3]

Q2: What is the known selectivity profile of this compound?

A2: this compound is reported to be a selective modulator of the mGlu1 receptor.[1][2] Studies have shown that it does not affect the function of other metabotropic glutamate receptors, such as group II mGlu receptors.[3] Furthermore, in a study involving mGlu1-deficient crv4 mice, which exhibit severe ataxia, a single injection of this compound did not improve motor performance, unlike the positive effect observed in wild-type mice.[4] This lack of effect in the absence of the mGlu1 receptor strongly suggests that the therapeutic effects of this compound are mediated by its on-target activity.[4]

Q3: Are there any known off-target effects of this compound?

A3: Based on the available preclinical data, significant off-target effects of this compound have not been reported. Its mechanism as a positive allosteric modulator, which requires the presence of the endogenous ligand for its action, contributes to its specificity. The compound's activity appears to be dependent on the expression of the mGlu1 receptor.[3][4] However, as with any small molecule, the potential for off-target interactions cannot be entirely excluded without comprehensive screening against a broad panel of receptors and enzymes. Researchers should always include appropriate controls in their experiments to monitor for potential unexpected effects.

Troubleshooting Guides

This section provides guidance for researchers who encounter unexpected results or suspect potential off-target effects during their experiments with this compound.

Issue: Unexpected Phenotype or Cellular Response Observed

If you observe a cellular response or phenotype that is inconsistent with the known function of mGlu1 receptor potentiation, it is prudent to investigate the possibility of off-target effects.

Troubleshooting Workflow:

G cluster_0 Start: Unexpected Experimental Result cluster_1 Initial Verification cluster_2 On-Target Effect Confirmation cluster_3 Off-Target Effect Investigation cluster_4 Conclusion start Unexpected Result Observed verify_compound Verify Compound Identity and Purity (e.g., LC-MS) start->verify_compound verify_concentration Confirm Working Concentration verify_compound->verify_concentration mglu1_knockdown Use mGlu1 Knockdown/Knockout Model verify_concentration->mglu1_knockdown mglu1_antagonist Co-administer with a Selective mGlu1 Antagonist verify_concentration->mglu1_antagonist receptor_screening Perform Broad Receptor Screening Panel mglu1_knockdown->receptor_screening Effect Persists on_target Result is On-Target mglu1_knockdown->on_target Effect Abolished mglu1_antagonist->receptor_screening Effect Persists mglu1_antagonist->on_target Effect Blocked literature_review Conduct In-depth Literature Review for Similar Off-Target Profiles receptor_screening->literature_review off_target Result is Off-Target literature_review->off_target

Caption: Troubleshooting workflow for investigating unexpected experimental results with this compound.

Experimental Protocol: Radioligand Binding Assay to Assess Off-Target Binding

This protocol provides a general framework for screening this compound against a panel of receptors to identify potential off-target binding.

Objective: To determine if this compound displaces the binding of known radiolabeled ligands to a panel of selected receptors.

Materials:

  • This compound

  • Membrane preparations from cells expressing the receptors of interest

  • Appropriate radiolabeled ligands for each receptor

  • Non-labeled reference compounds for each receptor (for positive control)

  • Binding buffer specific to each receptor assay

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).

    • Prepare working solutions of radiolabeled ligands and reference compounds in the appropriate binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Binding buffer

      • Membrane preparation

      • This compound at various concentrations (or vehicle for total binding, or a saturating concentration of a non-labeled reference compound for non-specific binding).

      • Radiolabeled ligand at a concentration typically at or below its Kd.

  • Incubation:

    • Incubate the plates at a specific temperature and for a duration optimized for each receptor-ligand pair to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding by this compound at each concentration.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • If significant inhibition is observed, determine the IC50 value.

Data Presentation:

Target ReceptorRadioligandThis compound IC50 (µM)
Receptor X[³H]-Ligand Y> 100
Receptor Z[¹²⁵I]-Ligand A> 100

Signaling Pathway of this compound (On-Target Effect):

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds This compound This compound (PAM) This compound->mGlu1 Potentiates Gq_protein Gq Protein Activation mGlu1->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 DAG DAG Production PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Downstream Cellular Responses (e.g., LTP, Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of the mGlu1 receptor potentiated by this compound.

References

RO0711401 steep structure-activity relationship challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RO0711401 and its analogs. This resource is designed for researchers, scientists, and drug development professionals working with this series of mGlu1 positive allosteric modulators (PAMs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, in vitro screening, and structure-activity relationship (SAR) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its structure-activity relationship (SAR) considered "steep"?

A1: this compound is a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), with a reported EC50 of 56 nM.[1] A "steep" SAR means that even minor structural modifications to the this compound scaffold often lead to a dramatic loss of activity. This phenomenon presents a significant challenge for lead optimization, as medicinal chemists have a very narrow window of allowed structural changes to improve properties like potency, selectivity, and pharmacokinetic profiles. For the this compound scaffold, it has been reported that only approximately 6 out of 200 synthesized analogs displayed any mGlu1 PAM activity, highlighting the unforgiving nature of its SAR.[2]

Q2: What is the mechanism of action for this compound?

A2: this compound functions as a positive allosteric modulator. This means it does not directly activate the mGlu1 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. It binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate, thereby potentiating the downstream signaling cascade, which typically involves an increase in intracellular calcium.

Q3: What are the known therapeutic potentials for mGlu1 PAMs like this compound?

A3: Preclinical studies suggest that mGlu1 PAMs could be beneficial for a range of neurological and psychiatric disorders. For instance, this compound has been shown to improve motor performance in animal models, suggesting potential applications in conditions like autoimmune encephalomyelitis.[1] There is also interest in their potential for treating schizophrenia and other CNS disorders.

Troubleshooting Guides

Analog Synthesis and Purification

Problem 1: Difficulty in purifying final xanthene carboxamide products.

  • Question: My final compounds in the this compound series are difficult to purify, showing persistent impurities by LC/MS and NMR. What are some common issues and solutions?

  • Answer:

    • Incomplete Amide Coupling: The amide bond formation between the xanthene-9-carboxylic acid and the amine (e.g., 2-amino-4-(trifluoromethyl)oxazole) can sometimes be sluggish. Ensure your coupling reagents are fresh and the reaction is run under strictly anhydrous conditions. Consider using a different coupling reagent (e.g., HATU, COMU) or adding a catalyst like DMAP. Monitoring the reaction by TLC or LC/MS is crucial to ensure it goes to completion.

    • Side Reactions of the Xanthene Core: The xanthene core can be susceptible to oxidation or other side reactions under harsh conditions. Avoid strong acids or bases and elevated temperatures for prolonged periods.

    • Purification Strategy: These compounds can be challenging to purify by standard silica (B1680970) gel chromatography due to their polarity and potential for tailing. Consider using a gradient elution with a small amount of a modifier like triethylamine (B128534) or acetic acid in your solvent system to improve peak shape. Reverse-phase HPLC is often a more effective final purification step for obtaining highly pure material.

Problem 2: My synthesized analogs are inactive in the mGlu1 PAM assay.

  • Question: I have synthesized several analogs of this compound with minor modifications, but they are all inactive. Is this expected?

  • Answer: Yes, this is a known characteristic of the steep SAR of the this compound scaffold.[2] Very subtle changes to the structure can lead to a complete loss of activity. It is crucial to be systematic in your analog design. Focus on one part of the molecule at a time and make conservative changes. For example, explore different substituents on the oxazole (B20620) ring or subtle modifications to the xanthene core. It is also highly recommended to re-synthesize and test this compound as a positive control to ensure your assay is performing correctly.

In Vitro Assays: Calcium Mobilization (FLIPR)

Problem 3: High variability or low signal-to-noise in the calcium flux assay.

  • Question: My FLIPR assay results for mGlu1 PAMs are inconsistent, with high well-to-well variability and a poor signal window. How can I optimize the assay?

  • Answer:

    • Cell Health and Density: Ensure your cells (e.g., HEK293 or CHO cells stably expressing mGlu1) are healthy and plated at an optimal density. Over-confluent or under-confluent cells will give suboptimal responses. Perform a cell density titration to find the optimal number of cells per well.

    • Dye Loading: Inconsistent dye loading is a common source of variability. Ensure the dye loading buffer is at the correct pH and temperature. The incubation time for dye loading should also be optimized (typically 30-60 minutes at 37°C).

    • Compound Solubility: Poorly soluble compounds can precipitate in the assay buffer, leading to inconsistent results and potential false negatives. This compound and its analogs can have low aqueous solubility.[3] It is recommended to prepare stock solutions in 100% DMSO and then dilute them in assay buffer, ensuring the final DMSO concentration is consistent across all wells and typically below 0.5%. Sonication of the stock solution may be beneficial.[3]

    • Glutamate Concentration: As a PAM, the activity of this compound is dependent on the presence of an orthosteric agonist. The concentration of glutamate used in the assay is critical. An EC20 concentration of glutamate is typically used to provide a sufficient window to observe potentiation.

Problem 4: Suspected false positives or negatives.

  • Question: I am getting unexpected results in my screen. How can I identify and mitigate assay artifacts?

  • Answer:

    • Fluorescent Compounds: Test compounds that are themselves fluorescent can interfere with the assay. Always run a "compound alone" plate where no cells are present to check for intrinsic fluorescence.

    • Cytotoxicity: At higher concentrations, some compounds may be cytotoxic, leading to a decrease in signal that could be misinterpreted as antagonism or a lack of PAM activity. Perform a cell viability assay in parallel with your functional screen.

    • Off-Target Effects: Your compounds may be acting on other cellular targets that modulate intracellular calcium. To confirm that the observed activity is mGlu1-dependent, test your compounds on the parental cell line that does not express the mGlu1 receptor. No activity should be observed in these cells.

Data Presentation

Structure-Activity Relationship (SAR) Data for this compound Analogs

The following table summarizes the SAR for key analogs of this compound, illustrating the steepness of the relationship.

Compound IDR Group (on heterocycle)HeterocyclemGlu1 PAM Potency (EC50, nM)Fold-Shift in Glutamate EC50 (at 10 µM)
This compound 4-CF3Oxazole56~5
Analog 14-MethylThiazole~150-200~5
Analog 24-EthylThiazole~150-200~5
~200 Other AnalogsVariousVarious>10,000Inactive

Data is compiled from publicly available literature.[2]

Experimental Protocols

Key Experiment: In Vitro Calcium Mobilization Assay using FLIPR

This protocol provides a general framework for assessing the mGlu1 PAM activity of test compounds.

1. Cell Culture and Plating:

  • Culture HEK293 or CHO cells stably expressing the human or rat mGlu1 receptor in appropriate media.
  • The day before the assay, plate the cells into black-walled, clear-bottom 384-well plates at a pre-optimized density to achieve a confluent monolayer on the day of the experiment.

2. Compound Plate Preparation:

  • Prepare serial dilutions of test compounds in 100% DMSO.
  • Transfer the DMSO dilutions to an intermediate plate and dilute with assay buffer (e.g., HBSS with 20 mM HEPES) to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

3. Dye Loading:

  • Prepare the calcium-sensitive dye solution (e.g., Fluo-4 AM) in assay buffer according to the manufacturer's instructions.
  • Remove the cell culture medium from the cell plate and add the dye solution to each well.
  • Incubate the plate at 37°C for 30-60 minutes in the dark.

4. FLIPR Assay:

  • Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen dye.
  • Program a two-addition protocol:
  • First addition: Add the test compounds from the compound plate to the cell plate. Incubate for a pre-determined time (e.g., 2-15 minutes) to allow the compound to interact with the receptor.
  • Second addition: Add an EC20 concentration of glutamate to all wells to stimulate the receptor.
  • Measure the fluorescence intensity before and after each addition. The increase in fluorescence corresponds to an increase in intracellular calcium.

5. Data Analysis:

  • The PAM activity is quantified by the leftward shift in the glutamate concentration-response curve in the presence of the test compound.
  • Calculate the EC50 values for the test compounds based on their potentiation of the glutamate response.

Visualizations

Signaling Pathway of mGlu1 Receptor Activation

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu1_Receptor mGlu1 Receptor Glutamate->mGlu1_Receptor Binds to orthosteric site This compound This compound This compound->mGlu1_Receptor Binds to allosteric site Gq_protein Gq Protein mGlu1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca2+ Release ER->Ca2_release Induces

Caption: Simplified signaling cascade of the mGlu1 receptor.

Experimental Workflow for mGlu1 PAM Screening

mGlu1_PAM_Screening_Workflow Start Start Cell_Plating Plate mGlu1-expressing cells in 384-well plates Start->Cell_Plating Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add test compounds (PAMs) to the cell plate Dye_Loading->Compound_Addition Glutamate_Addition Add EC20 concentration of Glutamate Compound_Addition->Glutamate_Addition FLIPR_Reading Measure fluorescence change (Calcium flux) Glutamate_Addition->FLIPR_Reading Data_Analysis Analyze data to determine PAM activity (EC50) FLIPR_Reading->Data_Analysis End End Data_Analysis->End

Caption: High-level workflow for screening mGlu1 PAMs.

Logical Relationship of Steep SAR Challenges

Steep_SAR_Challenges RO0711401_Scaffold This compound Scaffold Minor_Modification Minor Structural Modification RO0711401_Scaffold->Minor_Modification Loss_of_Activity Dramatic Loss of Activity Minor_Modification->Loss_of_Activity Steep_SAR Steep SAR Loss_of_Activity->Steep_SAR Limited_Hits Very Few Active Analogs (~3% hit rate) Steep_SAR->Limited_Hits Optimization_Challenge Difficult Lead Optimization Steep_SAR->Optimization_Challenge

References

Technical Support Center: Enhancing CNS Penetration of RO0711401

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with RO0711401. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the central nervous system (CNS) penetration of this selective mGlu1 positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is improving its CNS penetration a research focus?

A1: this compound is a selective and orally active positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), with an EC50 of 56 nM.[1][2][3][4] It has demonstrated therapeutic potential in preclinical models of neurological disorders such as spinocerebellar ataxia type 1 and absence epilepsy.[1] However, studies have indicated that this compound has modest CNS penetration (a brain-to-plasma concentration ratio, Kp, of 0.29) and a short half-life in rats.[5] Enhancing its ability to cross the blood-brain barrier (BBB) is crucial for improving its efficacy in treating CNS disorders. Research efforts have focused on developing analogs with better CNS exposure.[5][6][7][8]

Q2: What are the primary obstacles limiting the CNS penetration of small molecules like this compound?

A2: The primary obstacles are the physiological and biochemical properties of the blood-brain barrier (BBB). These include:

  • Tight Junctions: These complex protein structures between endothelial cells of the BBB severely restrict the passive diffusion of substances from the bloodstream into the brain.

  • Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are highly expressed at the BBB.[9][10][11] These transporters actively pump a wide range of xenobiotics, including many small molecule drugs, back into the bloodstream, limiting their brain accumulation.

  • Physicochemical Properties of the Drug: Factors such as high molecular weight, low lipophilicity, a high number of hydrogen bond donors, and the presence of acidic functional groups can all hinder a molecule's ability to passively diffuse across the lipid membranes of the BBB endothelial cells.[12]

Q3: What are the general strategies to improve the CNS penetration of a compound like this compound?

A3: Broadly, the strategies can be divided into two main categories:

  • Medicinal Chemistry Approaches: This involves structurally modifying the this compound scaffold to optimize its physicochemical properties for better BBB permeability.[13][14] This could include increasing lipophilicity, reducing molecular size, or modifying functional groups to decrease recognition by efflux transporters.[10]

  • Drug Delivery and Formulation Strategies: This involves utilizing a carrier system to transport this compound across the BBB.[15] Examples include encapsulation in nanoparticles or liposomes, or conjugation to molecules that can hijack endogenous transport systems, such as receptor-mediated transcytosis via the transferrin receptor.[9][16][17]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments.

Problem 1: Inconsistent or low brain-to-plasma (Kp) ratios for this compound or its analogs in vivo.

  • Possible Cause 1: P-glycoprotein (P-gp) mediated efflux. this compound or its analogs may be substrates for P-gp or other efflux transporters at the BBB.

    • Troubleshooting Tip: Conduct an in vivo study where the compound is co-administered with a known P-gp inhibitor, such as elacridar (B1662867) or tariquidar.[18] A significant increase in the Kp value in the presence of the inhibitor would confirm that the compound is a P-gp substrate.

  • Possible Cause 2: Rapid metabolism. The compound may be rapidly metabolized in the liver or periphery, leading to low plasma concentrations and consequently low brain concentrations.

    • Troubleshooting Tip: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the compound's metabolic fate. If metabolism is high, consider structural modifications to block metabolic hotspots.

  • Possible Cause 3: High plasma protein binding. Extensive binding to plasma proteins like albumin can reduce the free fraction of the drug available to cross the BBB.

    • Troubleshooting Tip: Measure the plasma protein binding of your compound using techniques like equilibrium dialysis. While high binding is a challenge, improving other properties like lipophilicity can sometimes help to offset this.

Problem 2: Poor correlation between in vitro BBB permeability and in vivo CNS penetration.

  • Possible Cause 1: In vitro model limitations. Simple in vitro models, like a monolayer of endothelial cells, may not fully recapitulate the complexity of the in vivo BBB, which includes pericytes, astrocytes, and active efflux systems.[19][20][21]

    • Troubleshooting Tip: Utilize more advanced in vitro models, such as co-culture systems (e.g., endothelial cells with astrocytes) or dynamic microfluidic "BBB-on-a-chip" models that incorporate shear stress.[20] Also, ensure your chosen cell line expresses relevant transporters.

  • Possible Cause 2: Lack of efflux transporter consideration in the in vitro model. If the in vitro model does not adequately express key efflux transporters like P-gp, it may overestimate BBB penetration for compounds that are P-gp substrates.

    • Troubleshooting Tip: Use cell lines that are known to express high levels of P-gp, such as MDCK-MDR1 cells, for permeability assays.[22] Compare the permeability in the presence and absence of a P-gp inhibitor to determine the efflux ratio.

Data Presentation

Table 1: Physicochemical Properties and CNS Penetration of this compound and Analogs

CompoundmGlu1 EC50 (nM)Molecular Weight (Da)cLogPKp (Brain/Plasma Ratio)Reference
This compound 56360.293.50.29[2][5]
Analog 1 (Thiazole derivative) ~150--1.01[6]
Analog 2 (Thiazole derivative) ~150--1.19[6]
VU0486321 Analog (17e) 31.8--1.02[5][8]

Table 2: Comparison of Experimental Models for Assessing CNS Penetration

Model TypeModel ExampleKey Parameters MeasuredAdvantagesDisadvantages
In Silico MPO Score, cLogBBPredicted BBB permeabilityHigh throughput, low costPredictive accuracy can be limited
In Vitro bEnd.3, Caco-2, MDCK-MDR1 cellsApparent permeability (Papp), Efflux Ratio (ER)High throughput, mechanistic insightsMay not fully replicate in vivo complexity
In Vivo Mouse/Rat studiesBrain-to-plasma ratio (Kp), Brain Uptake Index (BUI)Physiologically relevant, gold standardLower throughput, higher cost and ethical considerations

Experimental Protocols

Protocol 1: In Vitro Assessment of BBB Permeability using a Transwell Assay

  • Cell Culture: Culture a monolayer of brain endothelial cells (e.g., bEnd.3) or MDCK-MDR1 cells on the microporous membrane of a Transwell insert until a confluent monolayer is formed.[19][23]

  • Barrier Integrity Check: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[20]

  • Permeability Assay:

    • Add the test compound (this compound or an analog) to the apical (luminal) chamber.

    • At various time points, collect samples from the basolateral (abluminal) chamber.

    • To determine the efflux ratio, perform the experiment in the reverse direction (basolateral to apical) and also in the presence and absence of a P-gp inhibitor.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Protocol 2: In Vivo Assessment of Brain Penetration in Mice

  • Animal Model: Use adult male C57BL/6 mice.

  • Compound Administration: Administer this compound or its analog to the mice via an appropriate route (e.g., intravenous or oral).[24]

  • Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove residual blood.

  • Tissue Processing:

    • Centrifuge the blood to obtain plasma.

    • Homogenize the brain tissue.

  • Quantification: Determine the concentration of the compound in the plasma and brain homogenate using LC-MS/MS.

  • Calculation: Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of the compound in the brain by its concentration in the plasma.[24]

Mandatory Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Advanced Characterization in_silico In Silico Prediction (MPO, cLogBB) in_vitro_perm In Vitro Permeability (e.g., Caco-2, bEnd.3) in_silico->in_vitro_perm High Predicted Permeability in_vitro_efflux In Vitro Efflux Assay (MDCK-MDR1) in_vitro_perm->in_vitro_efflux High Papp pk_study Pharmacokinetic Study (Plasma concentration) in_vitro_efflux->pk_study Low Efflux Ratio brain_penetration Brain Penetration Study (Kp measurement) pk_study->brain_penetration Good PK Profile microdialysis Brain Microdialysis (Unbound brain concentration) brain_penetration->microdialysis High Kp pet_imaging PET Imaging (Receptor Occupancy) microdialysis->pet_imaging Sufficient Unbound Conc.

Caption: Experimental workflow for assessing CNS penetration of this compound analogs.

G cluster_BBB Blood-Brain Barrier Blood Blood Brain Brain Endothelial Cell Endothelial Cell RO0711401_Brain This compound (in Brain) Endothelial Cell->RO0711401_Brain Entry Pgp P-glycoprotein (Efflux Pump) Endothelial Cell->Pgp RO0711401_Blood This compound (in Blood) RO0711401_Blood->Endothelial Cell Passive Diffusion Pgp->RO0711401_Blood Efflux

Caption: Diagram illustrating P-glycoprotein mediated efflux of this compound at the BBB.

References

Technical Support Center: RO0711401 Formulation for Oral Gavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation of RO0711401 for oral gavage administration. The following information addresses common challenges and provides clear, actionable protocols and troubleshooting advice for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the relevant physicochemical properties of this compound for formulation?

A2: this compound is a solid, white to off-white compound.[1] Key properties relevant to its formulation are summarized in the table below. Its high solubility in DMSO and poor aqueous solubility are critical factors to consider for developing an oral gavage formulation.[1][2]

Q2: Is this compound orally active?

A2: Yes, this compound is described as an orally active positive allosteric modulator of the mGlu1 receptor.[1]

Q3: What is a recommended starting vehicle for the oral gavage of this compound?

A3: Given that this compound is soluble in DMSO but likely has poor water solubility, a common approach for such compounds is to use a co-solvent system.[1][2][3] A widely used vehicle for poorly soluble compounds in preclinical studies involves a combination of a solvent, a surfactant, and an aqueous component. A recommended starting formulation would be a mixture of DMSO, Tween-80, and sterile water or saline.

Q4: Why is a multi-component vehicle necessary?

A4: Multi-component vehicles are often required for compounds that are not readily soluble in water.[3][4] In the proposed formulation, DMSO acts as a solubilizing agent, Tween-80 as a surfactant to aid in dispersion and prevent precipitation upon dilution in the gastrointestinal tract, and water/saline as the bulk vehicle.[4][5]

Quantitative Data Summary

PropertyValueSource
Molecular Weight360.29 g/mol [1][2]
FormulaC18H11F3N2O3[1][2]
CAS Number714971-87-6[1]
AppearanceSolid, White to off-white[1]
Solubility
In DMSO100 mg/mL (277.55 mM)[1][2]
Aqueous SolubilityNot explicitly stated, but implied to be low
Storage
Powder-20°C for 3 years[1]
In Solvent-80°C for 6 months[1]

Experimental Protocols

Recommended Protocol for a 1 mg/mL this compound Formulation

This protocol provides a starting point for formulating this compound for oral gavage. The final concentrations of excipients may need to be optimized based on the required dose and stability of the formulation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Tween-80 (Polysorbate 80)

  • Sterile water or 0.9% saline

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the Vehicle:

    • In a sterile conical tube, prepare the vehicle by combining the components. A common starting ratio for similar compounds is 10% DMSO, 10% Tween-80, and 80% sterile water/saline (v/v/v).

    • For example, to prepare 10 mL of vehicle, add 1 mL of DMSO and 1 mL of Tween-80 to 8 a mL of sterile water/saline.

    • Vortex thoroughly to ensure the components are well mixed.

  • Prepare the this compound Formulation:

    • Weigh the required amount of this compound powder. For a 1 mg/mL solution, you will need 10 mg for a final volume of 10 mL.

    • Add the this compound powder to a sterile conical tube.

    • Add the DMSO component of your final volume first (e.g., 1 mL for a 10 mL final volume). Vortex until the powder is completely dissolved. Sonication can be used to aid dissolution.[2]

    • Add the Tween-80 component (e.g., 1 mL) and vortex.

    • Gradually add the sterile water or saline to reach the final desired volume (e.g., add 8 mL). Vortex thoroughly between additions to maintain a homogenous solution/suspension.

  • Administration:

    • Before each administration, vortex the formulation to ensure homogeneity.

    • Use an appropriately sized gavage needle for the animal model.

    • Administer the formulation slowly to prevent aspiration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation During Formulation Incorrect order of solvent addition or insufficient mixing.Always dissolve this compound in DMSO first before adding other components. Ensure thorough vortexing at each step. Gentle warming may aid dissolution, but allow the solution to cool to room temperature before administration.
Precipitation After a Short Period The formulation is not stable at the prepared concentration.Try adjusting the ratio of the vehicle components. Increasing the proportion of DMSO or Tween-80 may improve stability. Alternatively, prepare the formulation fresh before each use.
Difficulty in Administering Due to Viscosity High concentration of formulating agents like Tween-80.Reduce the percentage of Tween-80 in the vehicle. However, be aware that this may affect the stability of the formulation. A slight, validated dilution might also be considered.
Inconsistent Dosing Inhomogeneous formulation.Ensure the formulation is thoroughly mixed by vortexing immediately before drawing each dose.[6]
Animal Distress During Gavage Improper gavage technique or irritation from the formulation.Ensure personnel are well-trained in oral gavage techniques.[6][7] Use a flexible gavage needle of the appropriate size. If irritation is suspected, consider alternative, well-tolerated vehicles, which may require re-validation.
High Variability in Experimental Results Inconsistent formulation preparation or administration.Standardize the formulation protocol and ensure all personnel adhere to it. Prepare a single batch of vehicle for the entire study to minimize variability.[6]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Administration weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_tween Add Tween-80 dissolve->add_tween add_water Add Water/Saline add_tween->add_water mix Vortex Thoroughly add_water->mix vortex_again Vortex Before Dosing mix->vortex_again Proceed to Dosing draw_dose Draw Dose vortex_again->draw_dose administer Administer via Gavage draw_dose->administer

Caption: Workflow for preparing the this compound oral gavage formulation.

troubleshooting_workflow start Issue Encountered precipitation Precipitation? start->precipitation viscosity High Viscosity? start->viscosity variability High Variability? start->variability solution_order Check Solvent Order Increase Mixing precipitation->solution_order During Prep adjust_ratio Adjust Vehicle Ratio Prepare Fresh precipitation->adjust_ratio After Prep reduce_tween Reduce Tween-80 % viscosity->reduce_tween Yes standardize Standardize Protocol Vortex Before Dosing variability->standardize Yes

Caption: Decision tree for troubleshooting common formulation issues.

References

Technical Support Center: RO0711401 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO0711401, a selective positive allosteric modulator (PAM) of the mGlu1 receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] As a PAM, it does not directly activate the mGlu1 receptor on its own in most experimental systems. Instead, it binds to a topographically distinct site on the receptor, enhancing the receptor's response to an orthosteric agonist like glutamate. This potentiation can manifest as an increase in the agonist's potency (a leftward shift in the dose-response curve) and/or an increase in its maximum efficacy.

Q2: What is the reported EC50 for this compound?

A2: The reported half-maximal effective concentration (EC50) for this compound is 56 nM.[1] It is important to note that this value can vary depending on the experimental conditions, such as the cell line used, the concentration of the orthosteric agonist, and the specific signaling pathway being measured.

Q3: I am observing a response with this compound alone, without adding an orthosteric agonist. Is this expected?

A3: This phenomenon, known as "ago-PAM" activity, can occur under certain conditions. In systems with high levels of mGlu1 receptor expression or significant constitutive (basal) receptor activity, a PAM like this compound can sometimes elicit a response in the absence of an exogenous agonist. If this is not the desired effect, consider using a cell line with lower, more physiologically relevant receptor expression levels.

Q4: How does the choice of orthosteric agonist affect the dose-response curve of this compound?

A4: The observed potency and efficacy of this compound can be highly dependent on the orthosteric agonist used in the assay. The degree of cooperativity between the PAM and the orthosteric ligand can vary. It is recommended to use a sub-maximal concentration (e.g., EC20) of the orthosteric agonist to achieve a suitable assay window for observing potentiation.

Q5: What are the recommended storage conditions for this compound?

A5: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one month or at -80°C for up to six months.[1] Stock solutions should also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with a buffer to minimize evaporation.
Inconsistent EC50 values between experiments Variation in cell passage number, cell health, concentration of orthosteric agonist, or incubation times.Use cells within a consistent passage number range and ensure they are in a logarithmic growth phase. Prepare fresh dilutions of the orthosteric agonist for each experiment and maintain consistent incubation times.
Shallow or steep slope of the dose-response curve The Hill slope provides insight into the binding characteristics. A shallow slope might indicate negative cooperativity or complex binding interactions. A steep slope could suggest positive cooperativity or an artifact of the assay.Ensure thorough mixing of all reagents. Review the data analysis model to ensure it is appropriate for the observed response. Consider the possibility of off-target effects at higher concentrations.
Incomplete dose-response curve (does not reach a plateau) The concentration range of this compound may be too narrow, or the compound may have solubility issues at higher concentrations.Widen the range of concentrations tested. Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower starting concentration.
No potentiation of the orthosteric agonist response Low receptor expression in the chosen cell line, use of an inappropriate orthosteric agonist, or suboptimal assay conditions.Confirm mGlu1 receptor expression in your cell line using a validated method (e.g., qPCR, Western blot). Test different orthosteric agonists or vary the concentration of the current one. Optimize assay parameters such as incubation time and temperature.

Experimental Protocols

Cell-Based Calcium Flux Assay for this compound Dose-Response Curve Generation

This protocol describes a method for determining the EC50 of this compound by measuring its potentiation of glutamate-induced intracellular calcium mobilization in a cell line expressing the human mGlu1 receptor.

Materials:

  • HEK293 cells stably expressing human mGlu1 receptor

  • This compound

  • L-Glutamic acid

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well or 384-well black-walled, clear-bottom microplates

Methodology:

  • Cell Culture and Plating:

    • Culture the mGlu1-expressing HEK293 cells under standard conditions.

    • On the day before the assay, seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive fluorescent dye and Pluronic F-127 in the assay buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for a duration appropriate for the chosen dye (typically 30-60 minutes).

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve.

    • Prepare a solution of L-glutamic acid in assay buffer at a concentration that corresponds to its EC20 (the concentration that gives 20% of the maximal response). This concentration should be predetermined in a separate experiment.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of this compound to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for each well.

    • Add the EC20 concentration of L-glutamic acid to all wells simultaneously using the plate reader's integrated fluidics.

    • Measure the fluorescence intensity over time to monitor the intracellular calcium mobilization.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after the addition of the agonist.

    • Normalize the data to the response of the orthosteric agonist alone (0% potentiation) and a maximal response control (100% potentiation).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.

Visualizations

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Orthosteric Agonist) mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds to orthosteric site This compound This compound (PAM) This compound->mGlu1 Binds to allosteric site Gq Gq Protein mGlu1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (Calcium) ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: Simplified mGlu1 receptor signaling pathway activated by glutamate and potentiated by this compound.

experimental_workflow start Start cell_culture Culture & Seed mGlu1-expressing cells start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading pre_incubation Add this compound to cells and incubate dye_loading->pre_incubation compound_prep Prepare this compound serial dilutions compound_prep->pre_incubation agonist_prep Prepare EC20 Glutamate solution readout Add Glutamate and measure fluorescence agonist_prep->readout pre_incubation->readout analysis Analyze data and generate dose-response curve readout->analysis end End analysis->end

Caption: Experimental workflow for generating an this compound dose-response curve using a calcium flux assay.

troubleshooting_logic start Inconsistent Dose-Response Curve high_variability High variability between replicates? start->high_variability inconsistent_ec50 Inconsistent EC50 between experiments? start->inconsistent_ec50 bad_curve_shape Poor curve shape (shallow/steep/incomplete)? start->bad_curve_shape no_effect No potentiation observed? start->no_effect check_pipetting Check pipetting technique and cell seeding uniformity high_variability->check_pipetting Yes check_assay_params Review cell health, passage #, and incubation times inconsistent_ec50->check_assay_params Yes optimize_conc Optimize concentration range and check solubility bad_curve_shape->optimize_conc Yes verify_receptor Confirm mGlu1 expression and optimize agonist concentration no_effect->verify_receptor Yes check_reagents Verify reagent concentrations and stability check_pipetting->check_reagents check_assay_params->check_reagents optimize_conc->check_reagents verify_receptor->check_reagents

Caption: Logical flowchart for troubleshooting common issues in this compound dose-response experiments.

References

Validation & Comparative

A Head-to-Head Battle of mGlu1 Positive Allosteric Modulators: RO0711401 vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Analysis of RO0711401 and Other mGlu1 Positive Allosteric Modulators for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of this compound with other notable mGlu1 positive allosteric modulators (PAMs), focusing on their performance in preclinical studies. The data presented here is intended to assist researchers in selecting the most appropriate tool compound for their studies in neuroscience and drug discovery.

Metabotropic glutamate (B1630785) receptor 1 (mGlu1) is a critical G-protein coupled receptor involved in the modulation of synaptic transmission and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a promising target for therapeutic intervention. Positive allosteric modulators, which enhance the receptor's response to the endogenous ligand glutamate, represent a key strategy for targeting mGlu1. This comparison focuses on this compound, a well-characterized mGlu1 PAM, and contrasts its properties with other key players in the field, including VU0360172 and VU6024578.

In Vitro Potency and Selectivity: A Quantitative Look

The in vitro activity of mGlu1 PAMs is a crucial determinant of their utility as research tools and potential therapeutic agents. The following table summarizes the reported potency (EC50) of this compound and other selected mGlu1 PAMs. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to potential variations in experimental conditions.

CompoundTargetEC50 (nM)SpeciesAssay TypeReference
This compound mGlu156RatNot Specified[1]
VU6024578 mGlu154HumanCalcium Mobilization[2][3]
VU0360172 mGlu5-RatNot Specified[4]

Note: VU0360172 is primarily a selective mGlu5 PAM and is often used as a control to differentiate between mGlu1 and mGlu5 mediated effects.[4]

In Vivo Efficacy: From Bench to Preclinical Models

The therapeutic potential of mGlu1 PAMs is being actively investigated in various animal models of neurological disorders. This compound has demonstrated significant efficacy in preclinical models of spinocerebellar ataxia (SCA1) and absence epilepsy.

In a mouse model of SCA1, a genetic disorder leading to progressive ataxia, systemic administration of this compound (10 mg/kg, s.c.) resulted in a prolonged improvement in motor performance.[4][5][6][7] Notably, this therapeutic benefit was sustained, and no tolerance was observed with repeated injections.[4][7] In contrast, the mGlu5 PAM VU0360172 showed only a short-lasting improvement in the same model, highlighting the specific role of mGlu1 in this context.[4]

A head-to-head comparison in a rat model of absence epilepsy revealed that while both this compound and the mGlu5 PAM VU0360172 initially reduced spike-and-wave discharges, tolerance developed to the anti-epileptic effects of this compound by the third day of treatment.[8]

VU6024578 has shown efficacy in preclinical models relevant to psychosis and cognition. In rats, it demonstrated a minimum effective dose (MED) of 3 mg/kg (p.o.) in a model of amphetamine-induced hyperlocomotion and 10 mg/kg (p.o.) in a model of MK-801 induced disruptions of novel object recognition.[3]

Pharmacokinetic Profile: Getting to the Target

The pharmacokinetic properties of a compound determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its effectiveness in vivo.

VU6024578 has been characterized with a favorable pharmacokinetic profile in rats. It exhibits good CNS penetration with a brain-to-plasma ratio (Kp) of 0.99 and an unbound brain-to-plasma ratio (Kp,uu) of 0.82.[2][3] The compound has low clearance (8.3 mL/min/kg), a moderate half-life (t1/2 = 3.6 h), and good oral bioavailability.[2]

Detailed pharmacokinetic data for this compound is less readily available in the public domain, making a direct comparison with VU6024578 challenging.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical mGlu1 signaling pathway and a typical experimental workflow for evaluating mGlu1 PAMs.

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu1R mGlu1 Receptor Glutamate->mGlu1R Binds Gq Gq Protein mGlu1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling Ca2->Downstream Modulates PKC->Downstream Phosphorylates

Caption: Canonical mGlu1 receptor signaling pathway.

mGlu1_PAM_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay_Dev Assay Development (e.g., Calcium Mobilization) PAM_Screen Primary Screen for mGlu1 PAMs Assay_Dev->PAM_Screen Potency Potency & Efficacy Determination (EC50) PAM_Screen->Potency Selectivity Selectivity Profiling (vs. other mGluRs) Potency->Selectivity PK_Studies Pharmacokinetic Studies Selectivity->PK_Studies Efficacy_Models Efficacy in Disease Models (e.g., Ataxia, Epilepsy) PK_Studies->Efficacy_Models Tox_Studies Toxicology & Safety Assessment Efficacy_Models->Tox_Studies

Caption: General experimental workflow for mGlu1 PAMs.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is a common method to determine the potency and efficacy of mGlu1 PAMs.

  • Cell Culture: HEK293 cells stably expressing the human or rat mGlu1 receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and the cells are washed with assay buffer. A baseline fluorescence reading is taken. The test compound (e.g., this compound) is then added at various concentrations.

  • Glutamate Stimulation: After a short incubation with the test compound, a sub-maximal concentration of glutamate (e.g., EC20) is added to stimulate the mGlu1 receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The EC50 values are calculated from the concentration-response curves using non-linear regression.

In Vivo Rotarod Test for Motor Coordination

The rotarod test is widely used to assess motor coordination and balance in rodent models of ataxia.[9][10][11][12][13]

  • Apparatus: An accelerating rotarod apparatus is used.

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.

  • Training (Optional): Mice may be trained on the rotarod at a constant low speed for a short period on the day before testing.

  • Testing Protocol:

    • The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Each mouse is placed on the rotating rod.

    • The latency to fall from the rod is recorded. If a mouse clings to the rod and makes a full passive rotation, the trial is stopped.

    • Multiple trials (typically 3) are conducted for each mouse with an inter-trial interval (e.g., 15-30 minutes).

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a specified time before the test.

  • Data Analysis: The average latency to fall across the trials is calculated for each animal and compared between treatment groups.

Conclusion

This compound remains a valuable and well-studied tool for investigating the role of mGlu1 in various physiological and pathological processes. Its demonstrated efficacy in preclinical models of ataxia, without the development of tolerance, makes it a particularly interesting compound for studies on neurodegenerative disorders. However, the emergence of newer mGlu1 PAMs, such as VU6024578, with well-defined pharmacokinetic profiles and proven efficacy in models of psychosis and cognition, provides researchers with a broader toolkit. The choice of a specific mGlu1 PAM will ultimately depend on the specific research question, the desired in vivo properties, and the experimental model being used. This guide provides a starting point for researchers to make an informed decision based on the available preclinical data.

References

A Comparative Efficacy Analysis of mGlu1 Positive Allosteric Modulators: RO0711401 and VU0486321

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), RO0711401 and VU0486321. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate an objective evaluation of their performance.

Mechanism of Action

Both this compound and VU0486321 are positive allosteric modulators of the mGlu1 receptor.[1] They do not directly activate the receptor but enhance its response to the endogenous ligand, glutamate. This modulation occurs at a binding site distinct from the glutamate binding site. The potentiation of mGlu1 signaling is a promising therapeutic strategy for neurological disorders characterized by mGlu1 hypofunction, such as certain forms of spinocerebellar ataxia and schizophrenia.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the in vitro potency and in vivo efficacy of this compound and VU0486321.

Table 1: In Vitro Potency

CompoundTargetAssayEC₅₀Reference
This compoundmGlu1Not Specified56 nM[1]
VU0486321mGlu1Not Specified~5 nM

Table 2: In Vivo Efficacy in a Model of Spinocerebellar Ataxia Type 1 (SCA1)

CompoundAnimal ModelTestDosage & AdministrationKey FindingsReference
This compoundSCA1 transgenic mice (Q154/Q2)Rotarod10 mg/kg, s.c.Significant and long-lasting improvement in motor performance.

Table 3: In Vivo Efficacy in a Model of Absence Epilepsy

CompoundAnimal ModelTestDosage & AdministrationKey FindingsReference
This compoundWAG/Rij ratsEEG recording10 mg/kg, s.c. (twice daily for 10 days)Initial reduction in spike-and-wave discharges, but tolerance developed from day 3.
VU0360172 (from the same series as VU0486321)WAG/Rij ratsEEG recording3 mg/kg, s.c. (twice daily for 10 days)Sustained reduction in spike-and-wave discharges without the development of tolerance.

Table 4: Pharmacokinetic Properties

CompoundParameterValueSpeciesReference
This compoundCNS Penetration (Kp)1.01-1.19Not Specified
VU0486321CNS Penetration (Kp)0.25-0.97Rat
VU0486321Half-life (t½)54 minRat

Signaling Pathway and Experimental Workflow

The activation of the mGlu1 receptor by glutamate, potentiated by PAMs like this compound and VU0486321, triggers a cascade of intracellular signaling events. A simplified representation of this pathway is provided below.

mGlu1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu1 mGlu1 Receptor Gq Gq/11 mGlu1->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream Glutamate Glutamate Glutamate->mGlu1 PAM This compound / VU0486321 (PAM) PAM->mGlu1

Caption: Simplified mGlu1 receptor signaling pathway activated by glutamate and potentiated by PAMs.

The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of these compounds in a mouse model of ataxia.

Experimental_Workflow start Start animal_model SCA1 Mouse Model start->animal_model treatment Administer Compound (e.g., this compound, 10 mg/kg, s.c.) animal_model->treatment rotarod Rotarod Test treatment->rotarod After specific time interval data_analysis Data Analysis (Latency to Fall) rotarod->data_analysis results Results data_analysis->results

Caption: Experimental workflow for the rotarod test in a mouse model of spinocerebellar ataxia.

Experimental Protocols

Rotarod Test for Motor Coordination in SCA1 Mice

This protocol is adapted from studies evaluating motor performance in mouse models of spinocerebellar ataxia.

Objective: To assess motor coordination and balance.

Apparatus: An automated 5-lane accelerating rotarod (Ugo Basile, Italy).

Procedure:

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.

  • Training (Optional but Recommended): Prior to the first day of testing, mice may be trained on the rotarod at a constant speed (e.g., 4 rpm) for a short duration (e.g., 5 minutes) to familiarize them with the apparatus.

  • Testing:

    • Mice are placed on the rotating rod, which accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • The latency to fall from the rod is recorded for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.

    • Multiple trials (e.g., 3-4 trials) are conducted per day for each mouse, with a minimum inter-trial interval (e.g., 15 minutes).

    • The test is typically repeated over several consecutive days to assess learning and sustained drug effects.

  • Data Analysis: The average latency to fall across trials for each day is calculated for each treatment group and compared using appropriate statistical methods (e.g., ANOVA).

Electroencephalography (EEG) in WAG/Rij Rats for Absence Epilepsy

This protocol is based on studies investigating anti-epileptic drug efficacy in the WAG/Rij rat model.

Objective: To quantify the occurrence of spike-and-wave discharges (SWDs), the hallmark of absence seizures.

Apparatus: EEG recording system with cortical electrodes.

Procedure:

  • Electrode Implantation: Under anesthesia, rats are surgically implanted with stainless steel electrodes over the cortex (e.g., frontal and parietal regions) for EEG recording. A reference electrode is placed over the cerebellum. Animals are allowed to recover for at least one week post-surgery.

  • Baseline Recording: Before drug administration, a baseline EEG is recorded for a defined period (e.g., 2 hours) to determine the spontaneous incidence of SWDs for each rat.

  • Drug Administration: The test compound (e.g., this compound or VU0360172) or vehicle is administered via the specified route (e.g., subcutaneous injection).

  • Post-treatment Recording: Following drug administration, EEG is continuously recorded for several hours to monitor the effect of the compound on the number and duration of SWDs.

  • Chronic Treatment Protocol (for tolerance assessment): For chronic studies, the drug is administered repeatedly (e.g., twice daily for 10 days), and EEG recordings are taken at multiple time points throughout the treatment period (e.g., on day 1, day 3, and day 10) to assess the sustained efficacy and the potential development of tolerance.

  • Data Analysis: The total number and cumulative duration of SWDs are quantified for each recording session. The data is then expressed as a percentage of the baseline and compared between treatment groups using statistical analysis.

Conclusion

Both this compound and VU0486321 are potent mGlu1 PAMs with demonstrated in vivo activity. This compound has shown significant efficacy in a mouse model of spinocerebellar ataxia, suggesting its potential for treating motor deficits. However, in a model of absence epilepsy, its chronic administration led to the development of tolerance. In contrast, a compound from the same series as VU0486321, VU0360172, demonstrated sustained efficacy without tolerance in the same epilepsy model. The VU0486321 series has been optimized for improved pharmacokinetic properties, including CNS penetration.

The choice between these compounds for further research and development will likely depend on the specific therapeutic indication. For conditions requiring acute or intermittent treatment, the potential for tolerance with this compound may be less of a concern. For chronic conditions, compounds from the VU0486321 series may offer a more sustained therapeutic effect. Further head-to-head comparative studies in various disease models are warranted to fully elucidate the relative therapeutic potential of these two promising mGlu1 PAMs.

References

A Comparative Guide to mGlu1 Receptor Modulators: RO0711401 vs. JNJ16259685

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabotropic glutamate (B1630785) receptor 1 (mGlu1) research, the compounds RO0711401 and JNJ16259685 represent two distinct modalities of receptor modulation. This guide provides a detailed comparison of these molecules, offering researchers and drug development professionals a comprehensive overview of their pharmacological profiles, supported by experimental data.

Overview of this compound and JNJ16259685

This compound is a selective and orally active positive allosteric modulator (PAM) of the mGlu1 receptor.[1][2][3][4] In contrast, JNJ16259685 is a highly potent, selective, and systemically active non-competitive antagonist, functioning as a negative allosteric modulator (NAM) of the mGlu1 receptor.[5][6][7][8] Their opposing mechanisms of action—one enhancing and the other inhibiting the receptor's response to the endogenous ligand, glutamate—make them valuable tools for dissecting mGlu1 receptor function and for therapeutic development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and JNJ16259685, highlighting their potency and selectivity.

Table 1: In Vitro Potency of this compound and JNJ16259685

CompoundMechanism of ActionAssaySpeciesPotency
This compound Positive Allosteric Modulator (PAM)Functional AssayNot SpecifiedEC50: 56 nM[1][3][4]
JNJ16259685 Negative Allosteric Modulator (NAM)Ca2+ MobilizationRatIC50: 3.24 nM[5][6]
Ca2+ MobilizationHumanIC50: 1.21 nM[5][6]
Radioligand Binding ([3H]R214127)RatKi: 0.34 nM[5][6]
Inositol Phosphate ProductionRatIC50: 1.73 nM[5]
Synaptic ActivationNot SpecifiedIC50: 19 nM[9]

Table 2: Selectivity Profile of JNJ16259685

Receptor/ChannelActivityPotency
mGlu5Antagonist>400-fold less potent than at mGlu1[7][10]
mGlu2, mGlu3, mGlu4, mGlu6No agonist, antagonist, or PAM activityIC50 > 10 µM[5][7][10]
AMPA, NMDA receptorsNo binding or activityIC50 > 10 µM[5][7][10]

Table 3: In Vivo Efficacy of JNJ16259685

AssaySpeciesEfficacy
mGlu1 Receptor Occupancy (Cerebellum)RatED50: 0.040 mg/kg[5]
mGlu1 Receptor Occupancy (Thalamus)RatED50: 0.014 mg/kg[5]

Signaling Pathways of the mGlu1 Receptor

The mGlu1 receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gαq/11 pathway.[11] Upon activation by glutamate, this pathway initiates a cascade of intracellular events. Additionally, mGlu1 can signal through G protein-independent pathways. The differential effects of a PAM (this compound) and a NAM (JNJ16259685) on these pathways are critical to their pharmacological outcomes.

mGlu1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGlu1 mGlu1 Receptor Gq11 Gαq/11 mGlu1->Gq11 Activates beta_arrestin β-Arrestin-1 mGlu1->beta_arrestin Recruits PLC Phospholipase Cβ (PLCβ) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca ↑ Intracellular Release PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK beta_arrestin->ERK Sustained Phosphorylation Glutamate Glutamate Glutamate->mGlu1 Activates This compound This compound (PAM) This compound->mGlu1 Enhances Glutamate Binding/Efficacy JNJ16259685 JNJ16259685 (NAM) JNJ16259685->mGlu1 Inhibits Glutamate Binding/Efficacy

Caption: mGlu1 receptor signaling pathways and points of modulation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay

This assay is used to determine the potency of compounds in modulating the mGlu1 receptor's ability to trigger intracellular calcium release.

Calcium_Mobilization_Workflow start Start cell_culture Culture cells expressing recombinant mGlu1 receptors start->cell_culture loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_culture->loading pre_incubation Pre-incubate cells with varying concentrations of This compound or JNJ16259685 loading->pre_incubation stimulation Stimulate cells with a fixed concentration of glutamate pre_incubation->stimulation measurement Measure fluorescence intensity (proportional to intracellular Ca2+) using a fluorometric plate reader stimulation->measurement analysis Plot dose-response curves and calculate EC50/IC50 values measurement->analysis end End analysis->end

Caption: Workflow for a calcium mobilization assay.

Radioligand Binding Assay

This assay measures the affinity of a compound for the mGlu1 receptor by assessing its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow start Start membrane_prep Prepare cell membranes from cells expressing mGlu1 receptors start->membrane_prep incubation Incubate membranes with a fixed concentration of a radioligand (e.g., [3H]R214127) and varying concentrations of JNJ16259685 membrane_prep->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation quantification Quantify radioactivity of the filter-bound membranes using liquid scintillation counting separation->quantification analysis Determine the concentration of JNJ16259685 that inhibits 50% of specific binding (IC50) and calculate the Ki quantification->analysis end End analysis->end

References

Navigating the Landscape of mGlu1 Receptor Modulation: A Comparative Guide to Alternatives for RO0711401

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Positive and Negative Allosteric Modulators Targeting the Metabotropic Glutamate (B1630785) Receptor 1.

The metabotropic glutamate receptor 1 (mGlu1) stands as a pivotal G-protein coupled receptor (GPCR) in the central nervous system, playing a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. RO0711401 is a known positive allosteric modulator (PAM) of mGlu1, enhancing its response to the endogenous ligand glutamate. This guide provides a comprehensive comparison of alternative compounds for mGlu1 modulation, presenting key performance data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to aid researchers in selecting the appropriate pharmacological tools for their studies.

Quantitative Comparison of mGlu1 Positive Allosteric Modulators (PAMs)

Positive allosteric modulators of mGlu1 enhance the receptor's function in the presence of an agonist. Below is a comparison of several alternatives to this compound. Potency is typically measured by the half-maximal effective concentration (EC50), representing the concentration of the compound that produces 50% of the maximal possible effect.

CompoundTypePotency (EC50)Selectivity HighlightsKey Features
This compound PAM56 nMSelective for mGlu1Orally active, improves motor performance in preclinical models.[1]
Ro 67-7476 PAM60.1 nM (rat mGlu1a)Group I mGlu receptor selectivePotentiates glutamate-induced calcium release.[2] Note: May exhibit species differences, with less activity at human mGlu1.[3][4]
Ro 67-4853 PAM~70 nM (pEC50 = 7.16 for rat mGlu1a)Active at both rat and human Group I mGlu receptors (mGlu1 and mGlu5).[5]Potentiates agonist-induced responses in native and recombinant systems.
VU0483605 PAM356 nM (rat mGlu1), 390 nM (human mGlu1)Selective against mGlu2, mGlu3, mGlu4, mGlu5, mGlu7, and mGlu8.Brain-penetrant.

Quantitative Comparison of mGlu1 Negative Allosteric Modulators (NAMs)

Negative allosteric modulators reduce the activity of the mGlu1 receptor. These compounds are valuable tools for investigating the consequences of decreased mGlu1 signaling. Potency for NAMs is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

CompoundTypePotencySelectivity HighlightsKey Features
JNJ-16259685 NAMIC50 = 1.21 nM (human mGlu1a), 3.24 nM (rat mGlu1a); Ki = 0.34 nM (rat mGlu1a)[6]>400-fold selective over mGlu5; no activity at mGlu2, 3, 4, 6, AMPA, or NMDA receptors.Highly potent, non-competitive antagonist, and systemically active.[6][7]
FITM NAMIC50 = 5.1 nM>1300-fold selective for mGlu1 over other mGlu receptors (IC50 for mGlu5 is 7 µM).Potent and highly selective non-competitive antagonist.
VU0469650 NAMIC50 = 99 nMExcellent selectivity profile.CNS-penetrant.[1]

Key Signaling Pathways of mGlu1 Receptor

The mGlu1 receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein. However, evidence also points to a G-protein-independent pathway involving β-arrestin. Understanding these pathways is critical for interpreting the effects of mGlu1 modulators.

mGlu1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGlu1 mGlu1 Receptor G_protein Gq Protein (α, β, γ) mGlu1->G_protein activates beta_arrestin β-Arrestin mGlu1->beta_arrestin recruits PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Downstream_G Downstream Cellular Responses (G-protein mediated) Ca_ER->Downstream_G PKC->Downstream_G ERK ERK beta_arrestin->ERK activates Downstream_arrestin Downstream Cellular Responses (β-arrestin mediated) ERK->Downstream_arrestin Glutamate Glutamate Glutamate->mGlu1 binds Calcium_Mobilization_Workflow start Start cell_culture 1. Culture HEK293 cells stably expressing mGlu1. start->cell_culture end End plating 2. Seed cells into 384-well black-walled, clear-bottom plates. cell_culture->plating dye_loading 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). plating->dye_loading compound_prep 4. Prepare serial dilutions of PAMs and a fixed, sub-maximal concentration (EC20) of glutamate. dye_loading->compound_prep incubation 5. Add PAM dilutions to the cell plate and incubate. compound_prep->incubation agonist_addition 6. Add the fixed concentration of glutamate to initiate the response. incubation->agonist_addition measurement 7. Measure fluorescence intensity over time using a FLIPR or similar instrument. agonist_addition->measurement analysis 8. Analyze data to determine EC50 values for the PAMs. measurement->analysis analysis->end

References

RO0711401: A Comparative Guide to its Validation in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro validation of RO0711401, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), with other alternative mGlu1 PAMs. The data presented here is compiled from various studies to facilitate an objective assessment of its performance across different cell lines and experimental assays.

Comparative Performance of mGlu1 PAMs

The following tables summarize the in vitro potency of this compound and alternative mGlu1 PAMs in two commonly used cell lines for GPCR research: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells. The primary assays discussed are intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, key downstream signaling events of mGlu1 receptor activation.

Table 1: Potency of mGlu1 Positive Allosteric Modulators in CHO Cells (Calcium Mobilization Assay)

CompoundEC50 (nM)Fold Potentiation of Glutamate EC20Reference
This compound ~200Not explicitly stated[1]
Ro 67-7476185.8 ± 45.6~3-fold[2]
VU0092273Not ReportedNot Reported
JNJ-46356481Not ReportedNot Reported

Note: Data for this compound in CHO cells via calcium mobilization is limited in publicly available literature. The value presented is an approximation based on available information. Fold potentiation indicates the shift in the glutamate concentration-response curve in the presence of the PAM.

Table 2: Potency of mGlu1 Positive Allosteric Modulators in HEK293 Cells

CompoundAssayEC50 (nM)NotesReference
This compound Calcium Mobilization56Potentiation of glutamate response[3]
Ro 67-7476Calcium Mobilization60.1Potentiates glutamate-induced calcium release[4]
Ro 67-7476ERK1/2 Phosphorylation163.3Agonist activity in the absence of exogenous glutamate[4]
VU0092273Calcium MobilizationNot Reported for mGlu1Potent mGlu5 PAM with an EC50 of 270 nM[5]
JNJ-46356481Not ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from multiple sources and should be optimized for specific experimental conditions.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following mGlu1 receptor activation.

Cell Culture and Plating:

  • CHO or HEK293 cells stably expressing the human mGlu1 receptor are cultured in appropriate media (e.g., DMEM/F-12 for CHO, DMEM for HEK293) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the experiment.

Assay Procedure:

  • On the day of the assay, the growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).

  • After incubation, the dye solution is removed, and cells are washed again with the assay buffer.

  • A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FlexStation).

  • The test compound (this compound or other PAMs) is added at various concentrations, followed by a sub-maximal concentration of glutamate (EC20).

  • Fluorescence is measured continuously to record the change in intracellular calcium concentration.

  • Data is analyzed by plotting the change in fluorescence against the compound concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the level of phosphorylated ERK1/2, a downstream target in the mGlu1 signaling cascade.

Cell Culture and Treatment:

  • HEK293 cells stably expressing the mGlu1 receptor are grown to 80-90% confluency in 6-well plates.

  • Cells are serum-starved for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Cells are then treated with this compound or other PAMs at various concentrations for a specific duration (e.g., 5-15 minutes).

Protein Extraction and Quantification:

  • After treatment, the cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

Western Blotting:

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • To normalize the data, the membrane is stripped and re-probed with an antibody against total ERK1/2.

  • The band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.

Visualizations

mGlu1 Receptor Signaling Pathway

mGlu1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mGlu1 mGlu1 Receptor Gq_11 Gαq/11 mGlu1->Gq_11 activates PLC PLC Gq_11->PLC activates Ras Ras Gq_11->Ras PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases PKC->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription pERK->Transcription regulates Glutamate Glutamate Glutamate->mGlu1 This compound This compound (PAM) This compound->mGlu1

Caption: mGlu1 receptor signaling cascade.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed mGlu1-expressing cells in multi-well plate Start->Seed_Cells Wash_Cells1 Wash cells with assay buffer Seed_Cells->Wash_Cells1 Load_Dye Incubate with calcium-sensitive dye Wash_Cells1->Load_Dye Wash_Cells2 Wash cells to remove excess dye Load_Dye->Wash_Cells2 Read_Baseline Measure baseline fluorescence Wash_Cells2->Read_Baseline Add_Compound Add this compound/PAM and Glutamate (EC20) Read_Baseline->Add_Compound Measure_Response Continuously measure fluorescence change Add_Compound->Measure_Response Analyze_Data Analyze data and determine EC50 Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the calcium mobilization assay.

Experimental Workflow for ERK1/2 Phosphorylation Western Blot

ERK_Phosphorylation_Workflow Start Start Culture_Cells Culture mGlu1-expressing cells to 80-90% confluency Start->Culture_Cells Serum_Starve Serum starve cells Culture_Cells->Serum_Starve Treat_Cells Treat with this compound/PAM Serum_Starve->Treat_Cells Lyse_Cells Lyse cells and collect protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with p-ERK1/2 antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary Ab Primary_Ab->Secondary_Ab Detect Detect signal (ECL) Secondary_Ab->Detect Strip_Reprobe Strip and re-probe for total ERK1/2 Detect->Strip_Reprobe Analyze Quantify bands and analyze data Strip_Reprobe->Analyze End End Analyze->End

Caption: Workflow for ERK1/2 phosphorylation Western blot.

References

A Comparative Guide to the In Vivo Effects of RO0711401 and Other mGlu1/mGlu5 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of RO0711401, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), with other relevant mGlu1 and mGlu5 receptor modulators. The information presented is intended to assist researchers in evaluating the preclinical efficacy and pharmacological profile of these compounds.

Executive Summary

This compound is a selective and orally active mGlu1 PAM that has demonstrated significant efficacy in preclinical models of neurological disorders, most notably spinocerebellar ataxia type 1 (SCA1). It has been shown to produce a long-lasting improvement in motor performance in a mouse model of this disease. This guide compares the in vivo effects of this compound with an mGlu5 PAM (VU0360172), an mGlu1 negative allosteric modulator (NAM) (JNJ16259685), and another mGlu1 PAM (VU6024578/BI02982816). The comparative data highlights the distinct pharmacological profiles and therapeutic potential of these compounds.

Data Presentation

In Vivo Efficacy Comparison
CompoundTargetAnimal ModelDose & RouteKey FindingsReference
This compound mGlu1 PAMSpinocerebellar Ataxia Type 1 (SCA1) Mice10 mg/kg, s.c.Prolonged improvement in motor performance on rotarod and paw-print tests.[1]Notartomaso et al., 2013
VU0360172 mGlu5 PAMWAG/Rij Rat (Absence Epilepsy)3 mg/kg, s.c.Reduced spike-and-wave discharges.[2]Celli et al., 2020
JNJ16259685 mGlu1 NAMRat (Anxiety)2.5 mg/kg, i.p.Anxiolytic-like effects in the lick suppression test.[3]Steckler et al., 2005
VU6024578/ BI02982816 mGlu1 PAMRat (Psychosis Model)3 mg/kg, p.o.Reversed amphetamine-induced hyperlocomotion.Noonan et al., 2024
Pharmacokinetic Parameters in Rats
CompoundCmaxTmaxHalf-life (t1/2)BioavailabilityReference
This compound Data not availableData not availableData not availableData not available
VU0360172 Data not availableData not availableData not availableData not available
JNJ16259685 Data not availableData not availableData not availableData not available
VU6024578/ BI02982816 ~1 µM (at 3 mg/kg, p.o.)~2 hours~4 hoursGoodNoonan et al., 2024

Experimental Protocols

Rotarod Test for Motor Coordination in SCA1 Mice

Objective: To assess motor coordination and balance.

Apparatus: An accelerating rotarod treadmill for mice.

Procedure:

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.

  • Training: Mice are placed on the rotating rod at a constant low speed (e.g., 4 rpm) for a short period (e.g., 1-2 minutes) for 2-3 trials to familiarize them with the apparatus.

  • Testing:

    • The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • The latency to fall from the rod is recorded for each mouse.

    • A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.

    • Multiple trials are conducted with an inter-trial interval of at least 15 minutes.

Paw-Print Test for Gait Analysis in Mice

Objective: To analyze gait parameters such as stride length and base width.

Apparatus: A runway with a dark goal box at one end, white paper to line the runway, and non-toxic ink of different colors for the forepaws and hindpaws.

Procedure:

  • Acclimation: Mice are allowed to walk down the runway into the goal box a few times to acclimate.

  • Inking: The mouse's forepaws are coated with ink of one color and its hindpaws with a different color.

  • Walking the Runway: The mouse is placed at the start of the paper-lined runway and allowed to walk towards the dark goal box.

  • Analysis: The paw prints on the paper are allowed to dry. The following parameters are then measured:

    • Stride Length: The distance between consecutive prints of the same paw.

    • Base Width: The perpendicular distance between the prints of the left and right paws.

    • Overlap: The distance between a forepaw print and the subsequent hindpaw print on the same side.

Signaling Pathways and Experimental Workflows

mGlu1 Receptor Signaling Pathway

The mGlu1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gαq/11. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). Positive allosteric modulators like this compound bind to a site on the receptor distinct from the glutamate binding site and potentiate this signaling cascade.

mGlu1_Signaling_Pathway Glutamate Glutamate mGlu1R mGlu1 Receptor Glutamate->mGlu1R Binds This compound This compound (PAM) This compound->mGlu1R Potentiates G_protein Gαq/11 mGlu1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream In_Vivo_Workflow Animal_Model Select Animal Model (e.g., SCA1 mice) Compound_Admin Compound Administration (e.g., this compound, Vehicle) Animal_Model->Compound_Admin Behavioral_Testing Behavioral Testing (e.g., Rotarod, Paw-print) Compound_Admin->Behavioral_Testing Data_Collection Data Collection (e.g., Latency to fall, Stride length) Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results Compound_Relationships mGlu1 mGlu1 Receptor mGlu5 mGlu5 Receptor This compound This compound This compound->mGlu1 PAM VU6024578 VU6024578/BI02982816 VU6024578->mGlu1 PAM JNJ16259685 JNJ16259685 JNJ16259685->mGlu1 NAM VU0360172 VU0360172 VU0360172->mGlu5 PAM

References

RO0711401: A Comparative Review of a Selective mGlu1 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

RO0711401 is a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), a G-protein coupled receptor implicated in various neurological and psychiatric disorders. With a potent EC50 of 56 nM, this compound has been investigated as a potential therapeutic agent, particularly in the contexts of absence epilepsy and spinocerebellar ataxia type 1 (SCA1).[1][2] This guide provides a comparative overview of this compound, summarizing key experimental data and methodologies to inform further research and development.

Comparative Efficacy

This compound has been evaluated in preclinical models, with notable comparisons made against other allosteric modulators. A key study directly compared its efficacy and tolerance profile with VU0360172, a positive allosteric modulator of the mGlu5 receptor, in a rat model of absence epilepsy.

CompoundAnimal ModelDosageKey FindingsReference
This compound WAG/Rij rat model of absence epilepsy10 mg/kg, s.c., twice dailyInitially reduced spike-and-wave discharges (SWDs), but tolerance developed by day 3 of treatment.[3][4]
VU0360172 WAG/Rij rat model of absence epilepsy3 mg/kg, s.c., twice dailyMaintained its anti-absence activity throughout the 10-day treatment period without significant tolerance.[3][4]
This compound SCA1 mouse model10 mg/kg, s.c.Improved motor performance on the rotarod test and partially corrected learning deficits in the Morris water maze.[5][6]
JNJ16259685 (mGlu1 NAM) SCA1 mouse model2.5 mg/kg, i.p.Markedly reduced motor performance in both wild-type and SCA1 mice.[5]

Signaling Pathways and Mechanism of Action

This compound acts as a positive allosteric modulator, enhancing the effect of the endogenous ligand, glutamate, on the mGlu1 receptor. The primary signaling cascade initiated by mGlu1 receptor activation is through its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Beyond this canonical pathway, evidence suggests a G-protein-independent signaling mechanism involving β-arrestin-1, which can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).

mGlu1_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Dependent Pathway cluster_independent G-Protein Independent Pathway mGlu1_Receptor mGlu1 Receptor Gaq/11 Gαq/11 mGlu1_Receptor->Gaq/11 activates beta_Arrestin β-Arrestin-1 mGlu1_Receptor->beta_Arrestin recruits Glutamate Glutamate Glutamate->mGlu1_Receptor binds This compound This compound (PAM) This compound->mGlu1_Receptor enhances binding PLC Phospholipase C (PLC) Gaq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates ERK_Phosphorylation ERK Phosphorylation beta_Arrestin->ERK_Phosphorylation leads to

Caption: Simplified signaling pathways of the mGlu1 receptor modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used in key comparative studies of this compound.

Head-to-Head Comparison in a Rat Model of Absence Epilepsy
  • Animal Model: Male WAG/Rij (Wistar Albino Glaxo from Rijswijk) rats, a genetic model of absence epilepsy.

  • Drug Administration:

    • This compound: 10 mg/kg, administered subcutaneously (s.c.) twice daily for 10 days.

    • VU0360172: 3 mg/kg, administered subcutaneously (s.c.) twice daily for 10 days.

  • Efficacy Measurement: Electroencephalogram (EEG) recordings were used to quantify the incidence and duration of spike-and-wave discharges (SWDs), the characteristic hallmark of absence seizures.

  • Experimental Workflow:

Epilepsy_Workflow Animal_Model WAG/Rij Rats Drug_Admin Twice Daily s.c. Injection (this compound or VU0360172) Animal_Model->Drug_Admin EEG_Recording Continuous EEG Recording Drug_Admin->EEG_Recording Data_Analysis Quantification of Spike-and-Wave Discharges EEG_Recording->Data_Analysis Outcome Assessment of Efficacy and Tolerance Data_Analysis->Outcome

Caption: Workflow for the comparative study of this compound in a rat model of absence epilepsy.
Evaluation in a Mouse Model of Spinocerebellar Ataxia Type 1 (SCA1)

  • Animal Model: Transgenic mice expressing a mutant human ataxin-1 gene, a model for SCA1.

  • Drug Administration: A single subcutaneous (s.c.) injection of this compound at a dose of 10 mg/kg.

  • Motor Performance Assessment:

    • Rotarod Test: Mice were placed on a rotating rod, and the latency to fall was measured to assess motor coordination and balance.

  • Cognitive Function Assessment:

    • Morris Water Maze: This test was used to evaluate spatial learning and memory. Mice were trained to find a hidden platform in a pool of water, and the time taken to locate the platform was recorded.

  • Experimental Workflow:

SCA1_Workflow Animal_Model SCA1 Transgenic Mice Drug_Admin Single s.c. Injection (this compound) Animal_Model->Drug_Admin Behavioral_Testing Behavioral Assessments Drug_Admin->Behavioral_Testing Motor_Test Rotarod Test Behavioral_Testing->Motor_Test Cognitive_Test Morris Water Maze Behavioral_Testing->Cognitive_Test Data_Analysis Analysis of Motor and Cognitive Performance Motor_Test->Data_Analysis Cognitive_Test->Data_Analysis

Caption: Workflow for the evaluation of this compound in a mouse model of SCA1.

Pharmacokinetics and Safety

Currently, there is limited publicly available information regarding the detailed pharmacokinetic profile (including Cmax, Tmax, and bioavailability) and the comprehensive safety and toxicology of this compound. Further studies are required to fully characterize these critical parameters for drug development.

Conclusion

This compound demonstrates efficacy as a selective mGlu1 PAM in preclinical models of neurological disorders. However, the development of tolerance with chronic administration in a model of absence epilepsy, as compared to an mGlu5 PAM, highlights the need for further investigation into the long-term effects of mGlu1 modulation. Its positive effects on motor and cognitive function in a model of SCA1 are promising. Future research should focus on elucidating its complete pharmacokinetic and safety profile and conducting direct comparative studies with other mGlu1 PAMs to better define its therapeutic potential.

References

Advancing CNS Drug Development: A Comparative Analysis of RO0711401 Analogs with Enhanced Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, overcoming the blood-brain barrier and achieving optimal drug exposure in the central nervous system (CNS) remains a critical hurdle. In the pursuit of novel therapeutics targeting the metabotropic glutamate (B1630785) receptor 1 (mGlu1), the positive allosteric modulator (PAM) RO0711401 has served as a valuable pharmacological tool. However, its utility in in vivo studies has been hampered by suboptimal pharmacokinetic properties, particularly CNS penetration. This guide provides a comparative analysis of novel thiazole-based analogs of this compound that have been engineered for improved pharmacokinetic profiles, offering a promising new generation of CNS drug candidates.

This guide presents a detailed comparison of the lead compound this compound and its improved analogs, focusing on key pharmacokinetic parameters and in vitro drug metabolism and pharmacokinetics (DMPK) data. The information is intended to provide researchers with the necessary data and methodologies to inform the selection and development of CNS-active mGlu1 PAMs.

Comparative Pharmacokinetic and In Vitro DMPK Data

A multi-dimensional, iterative parallel synthesis approach has led to the discovery of two thiazole-containing analogs of this compound, designated as Analog 9a and Analog 9b, which exhibit significantly improved CNS penetration.[1] While there is a slight trade-off in terms of mGlu1 potency, the overall DMPK profile of these analogs represents a significant advancement for in vivo applications.[1]

CompoundmGlu1 EC50 (nM)Mouse Liver Microsomal Stability (% remaining at 60 min)Rat Liver Microsomal Stability (% remaining at 60 min)Mouse KpMouse Brain Unbound Fraction (fu,brain)Mouse Kp,uu
This compound (4) 11085950.350.0250.12
Analog 9a 350>95>951.010.0280.34
Analog 9b 330>95>951.190.0260.41

Table 1: In vitro DMPK and in vivo CNS penetration data for this compound and its thiazole (B1198619) analogs. Kp represents the brain-to-plasma concentration ratio. Kp,uu represents the unbound brain-to-unbound plasma concentration ratio, a key indicator of CNS penetration.[1]

Signaling Pathway of mGlu1 Receptor Positive Allosteric Modulation

The metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Positive allosteric modulators like this compound and its analogs do not activate the receptor directly but enhance the receptor's response to the endogenous agonist, glutamate. This modulation can lead to downstream signaling events that are implicated in various neurological and psychiatric disorders.

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu1_Receptor mGlu1 Receptor Glutamate->mGlu1_Receptor Binds RO0711401_Analog This compound / Analog RO0711401_Analog->mGlu1_Receptor Enhances Binding G_Protein Gq/11 mGlu1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Response Modulation of Neuronal Excitability Ca_Release->Neuronal_Response PKC_Activation->Neuronal_Response PK_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Microsomal_Stability Microsomal Stability Assay (Mouse, Rat) PK_Study Pharmacokinetic Study in Mice (i.p. Dosing) Microsomal_Stability->PK_Study Inform Candidate Selection Plasma_Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Plasma_Protein_Binding->PK_Study Permeability_Assay Permeability Assay (e.g., PAMPA) Permeability_Assay->PK_Study Sample_Collection Blood and Brain Sample Collection PK_Study->Sample_Collection LC_MS_Analysis LC-MS/MS Analysis Sample_Collection->LC_MS_Analysis Brain_Penetration_Calculation Calculation of Kp and Kp,uu LC_MS_Analysis->Brain_Penetration_Calculation

References

Specificity of RO0711401 in Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabotropic glutamate (B1630785) receptor 1 (mGlu1) positive allosteric modulator (PAM) RO0711401 with alternative compounds, focusing on its specificity as demonstrated in knockout animal models. The information presented is intended to assist researchers in designing and interpreting experiments aimed at modulating the mGlu1 receptor.

Introduction to this compound

This compound is a selective, orally active positive allosteric modulator of the mGlu1 receptor, with a reported EC50 of 56 nM.[1] As a PAM, this compound does not activate the mGlu1 receptor directly but potentiates the receptor's response to its endogenous ligand, glutamate. This mechanism of action offers a nuanced approach to enhancing mGlu1 signaling, potentially providing a greater therapeutic window compared to direct agonists. The mGlu1 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is a key player in synaptic plasticity and is implicated in various neurological and psychiatric disorders.

Assessment of Specificity using Knockout Models

A critical aspect of characterizing any pharmacological tool is to determine its target specificity. The use of knockout animal models, in which the target protein is absent, provides a powerful method to investigate potential off-target effects.

A key study by Notartomaso et al. (2013) investigated the effects of this compound in a mouse model of spinocerebellar ataxia type 1 (SCA1), a neurodegenerative disease characterized by motor deficits. To confirm that the observed therapeutic effects were mediated by mGlu1, the study utilized mGlu1-deficient (crv4) mice.

Experimental Data: Motor Performance Assessment

The rotarod test is a standard behavioral assay to assess motor coordination and balance in rodents. The latency to fall from a rotating rod is measured, with longer latencies indicating better motor performance.

Table 1: Effect of this compound on Rotarod Performance in Wild-Type, SCA1, and mGlu1 Knockout Mice

Animal ModelTreatment (Dose)Latency to Fall (seconds, Mean ± SEM)Change from Baseline (%)
Wild-Type Vehicle~180 ± 15-
This compound (10 mg/kg, s.c.)~180 ± 15No significant change
SCA1 Vehicle~75 ± 10-
This compound (10 mg/kg, s.c.)~150 ± 20~100% improvement
mGlu1 Knockout (crv4) Vehicle~20 ± 5-
This compound (10 mg/kg, s.c.)~20 ± 5No significant change

Data for Wild-Type and SCA1 mice are extracted from Notartomaso et al., 2013. Data for mGlu1 Knockout mice are estimated from the graphical representation in the same publication, as exact numerical values were not provided in the text.

As the data in Table 1 clearly demonstrates, this compound significantly improved motor performance in the SCA1 mouse model, approximately doubling the latency to fall on the rotarod. In contrast, the compound had no effect on the motor performance of wild-type mice or, crucially, the mGlu1 knockout mice. This lack of effect in the knockout model provides strong evidence that the therapeutic action of this compound is mediated through its intended target, the mGlu1 receptor.

Comparison with Alternative mGlu1 Modulators

To further understand the specificity and utility of this compound, it is compared here with a negative allosteric modulator (NAM) of mGlu1, JNJ16259685, and a PAM for the related mGlu5 receptor, VU0360172.

Table 2: Comparative Effects of Different mGluR Modulators on Motor Performance in SCA1 Mice

CompoundTargetMechanismEffect on Rotarod Performance in SCA1 Mice
This compound mGlu1PAMSignificant improvement
JNJ16259685 mGlu1NAMWorsening of motor performance
VU0360172 mGlu5PAMNo significant improvement

The contrasting effects of the mGlu1 PAM (this compound) and the mGlu1 NAM (JNJ16259685) in the SCA1 model further support the specific role of mGlu1 in the observed motor improvements. Furthermore, the lack of efficacy of the mGlu5 PAM (VU0360172) highlights the specificity of targeting the mGlu1 subtype in this context.

Experimental Protocols

Animals:

  • Wild-type C57BL/6J mice.

  • SCA1 transgenic mice (B05, carrying the human ataxin-1 gene with a polyglutamine expansion) on a C57BL/6J background.

  • mGlu1-deficient (crv4) mice on a C57BL/6J background.

  • Animals were housed under a 12-hour light/dark cycle with ad libitum access to food and water.

Drug Administration:

  • This compound: Dissolved in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline. Administered via subcutaneous (s.c.) injection at a dose of 10 mg/kg.

  • JNJ16259685: Administered via intraperitoneal (i.p.) injection.

  • VU0360172: Administered via subcutaneous (s.c.) injection.

Rotarod Test:

  • Mice were placed on an accelerating rotarod (Ugo Basile, Italy).

  • The rod accelerated from 4 to 40 rpm over a period of 5 minutes.

  • The latency to fall from the rod was recorded for each mouse.

  • Mice were trained on the apparatus for several days prior to the experiment to establish a stable baseline performance.

  • On the test day, a baseline measurement was taken, followed by drug or vehicle administration.

  • Motor performance was then assessed at various time points post-injection (e.g., 30, 60, 90 minutes).

Visualizing the Molecular and Experimental Framework

To provide a clearer understanding of the underlying biology and experimental design, the following diagrams were generated using Graphviz.

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds This compound This compound (PAM) This compound->mGlu1 Potentiates Gq11 Gαq/11 mGlu1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream Experimental_Workflow cluster_animals Animal Groups cluster_assessment Assessment cluster_analysis Data Analysis WT Wild-Type Mice Vehicle Vehicle WT->Vehicle This compound This compound WT->this compound SCA1 SCA1 Mice SCA1->Vehicle SCA1->this compound KO mGlu1 Knockout Mice KO->Vehicle KO->this compound Rotarod Rotarod Test Data Measure Latency to Fall Rotarod->Data Compare Compare Performance between Groups Data->Compare Logical_Relationship cluster_predictions Predictions cluster_results Experimental Results Hypothesis Hypothesis: This compound improves motor function via mGlu1 agonism Pred1 This compound will improve performance in SCA1 mice Hypothesis->Pred1 Pred2 This compound will have no effect in mGlu1 knockout mice Hypothesis->Pred2 Pred3 mGlu1 NAM will worsen performance in SCA1 mice Hypothesis->Pred3 Res1 SCA1 mice show improved performance Pred1->Res1 Confirmed by Res2 No effect observed in knockout mice Pred2->Res2 Confirmed by Res3 JNJ16259685 worsens performance Pred3->Res3 Confirmed by Conclusion Conclusion: The effects of this compound are specifically mediated by the mGlu1 receptor Res1->Conclusion Res2->Conclusion Res3->Conclusion

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of RO0711401, a Positive Allosteric Modulator of mGlu1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data on RO0711401, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). The in vitro and in vivo effects of this compound are compared with alternative mGlu1 and mGlu5 receptor modulators to offer a clear perspective on its performance and potential therapeutic applications.

In Vitro Profile of this compound and Comparator Compounds

This compound demonstrates potent and selective modulation of the mGlu1 receptor. Its in vitro efficacy has been characterized through various cellular assays, with key quantitative data summarized below in comparison to an mGlu1 negative allosteric modulator (NAM), JNJ16259685, and an mGlu5 PAM, VU0360172.

CompoundTargetModalityAssaySpeciesEC50 / IC50Reference
This compound mGlu1PAM--56 nM (EC50)[1]
JNJ16259685mGlu1NAMCa2+ MobilizationRat3.24 ± 1.00 nM (IC50)[2]
JNJ16259685mGlu1NAMCa2+ MobilizationHuman1.21 ± 0.53 nM (IC50)[2]
JNJ16259685mGlu1NAM[3H]R214127 BindingRat0.34 ± 0.20 nM (Ki)[3]
JNJ16259685mGlu5NAMCa2+ MobilizationRat1.31 ± 0.39 µM (IC50)[2]
VU0360172mGlu5PAM--16 nM (EC50)[4]
VU0360172mGlu5PAM--195 nM (Ki)[4]

In Vivo Efficacy of this compound in a Model of Spinocerebellar Ataxia Type 1 (SCA1)

This compound has been evaluated in a transgenic mouse model of Spinocerebellar Ataxia Type 1 (SCA1), a neurodegenerative disease characterized by progressive motor dysfunction. The compound has shown significant efficacy in improving motor coordination and performance.

CompoundDoseRouteAnimal ModelKey FindingsReference
This compound 10 mg/kgs.c.SCA1 MiceProlonged improvement in motor performance on rotarod and paw-print tests, lasting for several days without tolerance development.[5]
JNJ162596852.5 mg/kgi.p.SCA1 MiceFurther impaired motor performance.[2]
VU036017210 mg/kgs.c.SCA1 MiceCaused only a short-lasting improvement in motor symptoms.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of compounds in modulating mGlu1 receptor activation by measuring changes in intracellular calcium concentration.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGlu1a receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: Test compounds (e.g., this compound, JNJ16259685) are added to the wells at various concentrations.

  • Agonist Stimulation: After a short incubation with the test compound, a fixed concentration of glutamate (e.g., EC20 or EC80) is added to stimulate the mGlu1 receptor.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.

  • Data Analysis: The EC50 or IC50 values are calculated from the concentration-response curves.

In Vivo Rotarod Test in SCA1 Mice

This behavioral test is used to assess motor coordination and balance in rodent models.

  • Animal Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.

  • Apparatus: A rotarod apparatus with a rotating rod is used.

  • Training/Baseline: Mice are placed on the rotating rod at a low speed, and the speed is gradually accelerated (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded. This is repeated for several trials to establish a baseline performance.

  • Compound Administration: this compound (10 mg/kg, s.c.), JNJ16259685 (2.5 mg/kg, i.p.), VU0360172 (10 mg/kg, s.c.), or vehicle is administered to the mice.

  • Testing: At specific time points after drug administration, the mice are re-tested on the rotarod, and the latency to fall is recorded.

  • Data Analysis: The change in motor performance is calculated by comparing the latency to fall before and after compound administration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mGlu1 receptor signaling pathway and a typical experimental workflow for evaluating mGlu1 modulators.

mGlu1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds This compound This compound (PAM) This compound->mGlu1 Enhances Binding Gq_protein Gq/11 mGlu1->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Cellular Effects Ca_release->Downstream Leads to ERK ERK1/2 Phosphorylation PKC->ERK Activates ERK->Downstream Leads to Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cell Culture (mGlu1-expressing cells) Assay_Setup Assay Setup (e.g., Calcium Mobilization) Cell_Culture->Assay_Setup Compound_Screening Compound Screening (this compound & Comparators) Assay_Setup->Compound_Screening Data_Analysis_vitro Data Analysis (EC50/IC50 Determination) Compound_Screening->Data_Analysis_vitro Animal_Model Animal Model Selection (e.g., SCA1 mice) Data_Analysis_vitro->Animal_Model Informs In Vivo Study Design Behavioral_Testing Baseline Behavioral Testing (e.g., Rotarod) Animal_Model->Behavioral_Testing Compound_Admin Compound Administration Behavioral_Testing->Compound_Admin Post_Dose_Testing Post-Dose Behavioral Testing Compound_Admin->Post_Dose_Testing Data_Analysis_vivo Data Analysis (Motor Performance) Post_Dose_Testing->Data_Analysis_vivo

References

Safety Operating Guide

Navigating the Safe Disposal of RO0711401: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for RO0711401, a selective mGlu1 positive allosteric modulator. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general best practices for the disposal of research-grade chemicals of this nature, based on available safety information for similar compounds.

Immediate Safety and Handling Precautions

Before addressing disposal, it is crucial to handle this compound with appropriate care. This compound is intended for research use only.[1][2] Until comprehensive safety data is available, it should be considered hazardous.[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In the event of a spill, it is important to prevent the substance from entering drains or water courses.[4]

General Disposal Procedures for Research Chemicals

The disposal of this compound should be carried out in strict accordance with all applicable federal, state, and local regulations.[4] The following steps provide a general framework for the safe disposal of this and similar research compounds.

Step 1: Waste Identification and Segregation

Properly identify and segregate chemical waste. Solid waste, such as contaminated consumables (e.g., pipette tips, tubes, gloves), should be collected separately from liquid waste. Unused or expired solid this compound should be treated as chemical waste.

Step 2: Liquid Waste Management

If this compound has been dissolved in a solvent, the resulting solution must be disposed of as hazardous chemical waste. Do not mix different chemical waste streams unless compatibility has been verified. The choice of waste container will depend on the solvent used.

Step 3: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled, and sealed containers.[5] Labels should include the full chemical name ("this compound"), the solvent (if applicable), concentration, and any relevant hazard warnings.

Step 4: Scheduling Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.

Key Safety and Disposal Summary

Parameter Guideline Citation
Personal Protective Equipment Safety glasses, gloves, lab coat.[4][5]
Handling Use in a well-ventilated area or fume hood. Avoid dust inhalation. Wash hands thoroughly after handling.[3][4][5]
Solid Waste Disposal Collect in a labeled, sealed container. Dispose of as chemical waste through your institution's EHS program.[4]
Liquid Waste Disposal Collect in a compatible, labeled, and sealed waste container. Do not pour down the drain. Arrange for pickup by EHS.[4]
Spill Management Prevent entry into drains and waterways. Use appropriate absorbent material for liquid spills. Clean the area thoroughly.[4][5]
Storage Store at -20°C for up to 1 month or -80°C for up to 6 months.[1]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates a standard workflow for the safe handling and disposal of a research chemical like this compound.

cluster_0 Preparation and Handling cluster_1 Experimental Use cluster_2 Waste Segregation and Collection cluster_3 Final Disposal A Wear Appropriate PPE B Weigh Compound in Fume Hood A->B C Prepare Solution B->C D Conduct Experiment C->D E Segregate Solid and Liquid Waste D->E F Collect Solid Waste in Labeled Bag E->F G Collect Liquid Waste in Labeled Bottle E->G H Store Waste in Designated Area F->H G->H I Schedule EHS Pickup H->I J Document Waste Disposal I->J

Workflow for Safe Chemical Handling and Disposal

Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for the chemicals you are working with. If an SDS for a specific compound is not available, treat the substance as hazardous and consult with your Environmental Health and Safety (EHS) department for guidance.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.